Oxonol Blue
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H16K2N4O12S2 |
|---|---|
Molecular Weight |
706.7 g/mol |
IUPAC Name |
dipotassium;4-[5-carboxy-4-[(1E,3E,5E)-5-[3-carboxy-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C25H18N4O12S2.2K/c30-22-18(20(24(32)33)26-28(22)14-6-10-16(11-7-14)42(36,37)38)4-2-1-3-5-19-21(25(34)35)27-29(23(19)31)15-8-12-17(13-9-15)43(39,40)41;;/h1-13,26H,(H,32,33)(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/b3-1+,4-2+,19-5+;; |
InChI Key |
JCGBFZMAOUKSPX-BGEQDXRKSA-L |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)/C=C/C=C/C=C/3\C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Oxonol Blue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonol dyes, including the commonly referenced "Oxonol Blue," are a class of lipophilic, anionic fluorescent molecules widely utilized as potentiometric probes. Their ability to translate changes in cell membrane potential into a detectable optical signal has made them invaluable tools in cellular physiology, neurobiology, and high-throughput drug screening. This technical guide provides a comprehensive overview of the core mechanism of action of oxonol dyes, their known off-target effects, quantitative parameters, and detailed experimental protocols for their application.
Core Mechanism of Action: A Slow-Response, Redistribution-Based System
The primary mechanism of action for oxonol dyes as voltage-sensitive probes is a slow-response, redistribution-based process. Unlike fast-response dyes that exhibit electrochromic shifts in their spectral properties, oxonol dyes physically move across the plasma membrane in response to changes in the transmembrane electrical potential.
At physiological pH, oxonol dyes are negatively charged. This anionic property is central to their function. In a resting, polarized cell with a negative internal potential (hyperpolarized), the dye is electrostatically repelled from the cell's interior and remains in the extracellular medium at a low concentration, resulting in minimal fluorescence.
Upon depolarization of the cell membrane—an event where the intracellular potential becomes less negative or even positive—the electrostatic barrier is diminished. This allows the lipophilic oxonol dye to partition from the aqueous extracellular environment into the lipid bilayer of the plasma membrane. Subsequently, the dye translocates across the membrane into the cytoplasm.
Once inside the cell, the oxonol dye binds to intracellular components, primarily proteins and lipids. This binding event leads to a significant enhancement of the dye's fluorescence quantum yield, resulting in a measurable increase in fluorescence intensity. The magnitude of this fluorescence increase is proportional to the extent of membrane depolarization. Conversely, during hyperpolarization, the dye is driven out of the cell, leading to a decrease in fluorescence.
This redistribution mechanism is often referred to as an "on-off" switch, where the "on" state (high fluorescence) corresponds to the dye's presence inside the depolarized cell, and the "off" state (low fluorescence) corresponds to its exclusion from the polarized cell.
Off-Target Effects and Pharmacological Activity
A critical consideration for researchers using oxonol dyes is their potential for direct pharmacological activity, which can lead to experimental artifacts. It is imperative to be aware of these off-target effects and to design experiments with appropriate controls.
Modulation of Large-Conductance Ca2+-Activated K+ (BK) Channels
Several studies have demonstrated that the widely used oxonol dye, bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)), is a potent modulator of large-conductance Ca2+-activated K+ (BK) channels. This interaction is dependent on the specific auxiliary β subunit co-expressed with the pore-forming α subunit.
-
Activation: DiBAC4(3) activates BK channels containing the β1 and β4 subunits. This activation is observed at nanomolar concentrations and results in a significant negative shift in the voltage required for channel opening.
-
Inhibition: In contrast, DiBAC4(3) partially blocks BK channels that include the β2 subunit.
-
No Effect: The BK channel α subunit alone is largely unaffected by DiBAC4(3) at concentrations typically used for membrane potential measurements.
The structural basis for this selective modulation is thought to involve the interaction of the oxonol dye's conjugated structure with the β subunit.
Modulation of GABA-A Receptors
Oxonol dyes, due to their structural similarities to barbiturates, can also modulate the function of GABA-A receptors. The FMP-Red-Dye, identified as a thiobarbiturate derivative, has been shown to directly activate GABA-A receptor-mediated currents in the absence of GABA. Furthermore, the presence of various GABA-A receptor modulators, including neurosteroids and benzodiazepines, can alter the fluorescence response of these dyes. This suggests that oxonol dyes may bind to the barbiturate site on the GABA-A receptor complex.
Quantitative Data
The following tables summarize key quantitative parameters for commonly used oxonol dyes. It is important to note that these values can vary depending on the specific experimental conditions, such as cell type, temperature, and buffer composition.
Table 1: Photophysical Properties of Selected Oxonol Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Solvent/System | Reference |
| DiBAC4(3) | 493 | 516 | Methanol | |
| Oxonol VI | 614 | 646 | Lipid Vesicles | |
| Oxonol V | ~586 | ~611 | Ethanol |
Table 2: Quantitative Parameters of Oxonol Dye Interactions
| Dye Name | Parameter | Value | System | Reference |
| Oxonols (general) | Dissociation Constant (Kd) | 1.88 ± 0.15 µM (fast component) | Soybean Lipid Vesicles | |
| Oxonol VI | Partition Coefficient (lipid/water) | ~19,000 (at zero voltage) | Dioleoylphosphatidylcholine Vesicles | |
| DiBAC4(3) | EC50 (BK Channel Activation) | 3.4 ± 0.4 µM | Canine Coronary Artery BK Channels | |
| DiBAC4(3) | BK Channel Activation | Starts at ≥10 nM | HEK293 cells expressing rBKαβ1 | |
| DiBAC4(3) | BK Channel Activation Voltage Shift | ~30 mV | 300 nM DiBAC4(3) on rBKαβ1 | |
| DiSBAC1(3) Derivative | GABA EC50 (α4β3δ GABA-A R) | 6 ± 1 nM | L-tk cells | |
| DiSBAC1(3) Derivative | GABA EC50 (α1β3γ2 GABA-A R) | 40 ± 11 nM | HEK 293 cells | |
| DiSBAC1(3) Derivative | Picrotoxin IC50 (at 1mM GABA) | 2.2 µM | GABA-A Receptor |
Experimental Protocols
The following are generalized protocols for the use of oxonol dyes in common experimental paradigms. It is highly recommended to optimize dye concentration and incubation times for each specific cell type and experimental setup.
Protocol 1: Fluorescence Microscopy of Membrane Potential in Cultured Cells using DiBAC4(3)
Materials:
-
DiBAC4(3) stock solution (1 mg/mL or 1.9 mM in DMSO)
-
Cell culture medium
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with a FITC/GFP filter set
-
High potassium solution (e.g., PBS with 120 mM KCl) for depolarization control
-
Ionophore (e.g., valinomycin) for calibration
Procedure:
-
Dye Preparation: Dilute the DiBAC4(3) stock solution to a final working concentration in your regular cell culture medium. A common starting point is a 1:1000 dilution.
-
Cell Staining: Replace the culture medium of your cells with the DiBAC4(3)-containing medium.
-
Incubation: Incubate the cells for at least 20-30 minutes at 37°C in the dark to allow the dye to equilibrate. Do not wash the dye out.
-
Imaging:
-
Place the dish on the microscope stage.
-
Using a FITC/GFP filter set, acquire fluorescence images. Use consistent exposure settings for all experimental conditions.
-
To confirm a depolarization-dependent signal, add a high potassium solution to a control dish and observe the increase in fluorescence.
-
-
Image Correction (Optional but Recommended):
-
Darkfield Correction: Acquire an image with the shutter closed to capture camera noise. Subtract this image from your experimental images.
-
Flatfield Correction: Acquire an out-of-focus image of the dye solution alone to capture uneven illumination. Divide your darkfield-corrected images by the flatfield-corrected image.
-
Protocol 2: Calibration of Oxonol Dye Fluorescence using Valinomycin and a Potassium Gradient
This protocol allows for the correlation of fluorescence intensity with a known membrane potential, enabling semi-quantitative measurements.
Materials:
-
Cells stained with an oxonol dye (as in Protocol 1)
-
A series of buffers with varying KCl concentrations (e.g., 5, 10, 20, 50, 100 mM), with the total ionic strength kept constant by adjusting the NaCl concentration.
-
Valinomycin stock solution (e.g., 1 mM in ethanol)
Procedure:
-
Establish Potassium Gradient: Incubate the stained cells in the different KCl-containing buffers.
-
Add Valinomycin: Add valinomycin to a final concentration of 1 µM. Valinomycin is a potassium ionophore that will drive the membrane potential towards the Nernst equilibrium potential for potassium.
-
Measure Fluorescence: Quickly measure the fluorescence intensity for each KCl concentration.
-
Calculate Membrane Potential: For each external potassium concentration ([K+]out), calculate the corresponding membrane potential (Em) using the Nernst equation:
-
Em (in mV) = 61.5 * log10([K+]out / [K+]in)
-
An estimated intracellular potassium concentration ([K+]in) is required (typically ~140 mM for mammalian cells).
-
-
Generate Calibration Curve: Plot the measured fluorescence intensity against the calculated membrane potential. This curve can then be used to estimate the membrane potential of experimental samples from their fluorescence intensity.
Conclusion
This compound and related dyes are powerful tools for investigating cellular membrane potential. A thorough understanding of their redistribution-based mechanism of action is crucial for accurate data interpretation. Furthermore, researchers must remain vigilant of their potential off-target pharmacological activities, particularly on BK and GABA-A channels, and employ appropriate controls to mitigate the risk of experimental artifacts. By following well-defined protocols and carefully considering the quantitative parameters of these dyes, scientists can effectively leverage oxonol-based probes to gain valuable insights into a wide array of biological processes.
An In-depth Technical Guide to the Principle of Membrane Potential Measurement with Oxonol Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for measuring cell membrane potential using oxonol dyes. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize these fluorescent probes in their studies.
Core Principles of Membrane Potential Measurement with Oxonol Dyes
Oxonol dyes are a class of lipophilic, anionic fluorescent probes that are categorized as "slow-response" indicators of membrane potential. Their mechanism of action is predicated on their electrophoretic movement across the plasma membrane in response to the existing electrical gradient.
Mechanism of Action
In a healthy, resting cell, the interior of the cell maintains a negative electrical potential relative to the extracellular environment, a state referred to as polarization. Due to their net negative charge, oxonol dyes are electrostatically repelled from the negatively charged cytoplasm of a polarized cell.
When a cell undergoes depolarization, the potential difference across the membrane decreases, making the cell's interior less negative. This reduction in the electrical gradient permits the lipophilic oxonol dyes to partition into the cell, where they bind to intracellular proteins and membranes.[1][2] This binding event results in a significant enhancement of their fluorescence.[3] Conversely, during hyperpolarization, the intracellular potential becomes more negative, leading to the expulsion of the anionic dye from the cell and a subsequent decrease in fluorescence.[1][2] The fluorescence intensity of these dyes is proportional to the membrane potential, with dyes such as DiBAC₄(3) exhibiting approximately a 1% change in fluorescence for every 1 mV change in potential.
A significant advantage of oxonol dyes is that they are largely excluded from mitochondria. The highly negative mitochondrial membrane potential prevents the entry of these anionic dyes, thus minimizing signal contamination from mitochondrial activity and making them excellent probes for specifically measuring plasma membrane potential.
Quantitative Data of Common Oxonol Dyes
The choice of a specific oxonol dye is contingent upon the experimental setup, particularly the available excitation light sources and the desired emission detection channels. The table below provides a summary of quantitative data for several frequently used oxonol dyes.
| Dye Name | Excitation Maximum (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Dissociation Constant (Kd) | Key Characteristics |
| DiBAC₄(3) | 490 - 493 | 516 - 517 | Not widely reported | ~0.03 µM (for Bovine Serum Albumin) | The most frequently utilized bis-oxonol dye; its fluorescence is enhanced approximately 3-fold upon binding to proteins. |
| DiSBAC₂(3) | 530 - 535 | 560 | Not widely reported | Not specified | Possesses spectral properties distinct from DiBAC₄(3), which is advantageous for multicolor imaging experiments. |
| DiBAC₄(5) | ~590 | Not specified | Not widely reported | Not specified | Exhibits red-shifted absorption and emission spectra in comparison to DiBAC₄(3) and DiSBAC₂(3). |
| Oxonol V | ~560 | ~560 | Not widely reported | 1.88 ± 0.15 µM | Changes in its voltage-dependent partitioning can be monitored through both absorbance and fluorescence spectroscopy. |
| Oxonol VI | 599 - 614 | 630 - 646 | Not widely reported | Not specified | Exhibits a more rapid response to changes in membrane potential compared to Oxonol V. |
| CMOX | 583 | 611 | 0.2 (in aqueous buffer) | Not specified | A red-emitting oxonol dye designed for covalent labeling of antibodies and use in flow cytometry, characterized by its high brightness and photostability. |
Experimental Protocols
Detailed methodologies for the application of oxonol dyes in fluorescence microscopy and flow cytometry are presented below.
Fluorescence Microscopy Protocol
This protocol details a standard workflow for imaging changes in the membrane potential of adherent cells using a representative oxonol dye, DiBAC₄(3).
Materials:
-
Stock solution of the selected oxonol dye (e.g., 1 mg/mL DiBAC₄(3) in DMSO).
-
Physiologically appropriate buffer or cell culture medium (e.g., Hanks' Balanced Salt Solution supplemented with 20 mM HEPES).
-
Adherent cells cultured on imaging-quality glass-bottom dishes or chamber slides.
-
A fluorescence microscope equipped with the appropriate filter sets (e.g., a FITC or GFP filter set for DiBAC₄(3)).
-
Ionophores for calibration, such as Valinomycin and Gramicidin.
Procedure:
-
Dye Loading:
-
Dilute the oxonol dye stock solution to the final working concentration in the imaging medium. A typical concentration range for DiBAC₄(3) is between 100 nM and 5 µM.
-
Aspirate the existing culture medium from the cells and gently wash once with the fresh imaging medium.
-
Add the dye-containing medium to the cells and incubate for 20 to 60 minutes at either room temperature or 37°C, ensuring protection from light. It is crucial not to wash the cells after this incubation step, as the fluorescence signal relies on the equilibrium of the dye between the extracellular medium and the cell interior.
-
-
Imaging:
-
Transfer the imaging dish to the stage of the fluorescence microscope.
-
Acquire fluorescence images using the appropriate filter set. To ensure comparability across different conditions and time points, it is imperative to maintain consistent image acquisition parameters, such as exposure time.
-
To investigate the effect of a test compound, it can be added directly to the dish, and a time-lapse sequence of images can be acquired to monitor the dynamic changes in membrane potential.
-
-
Calibration (Optional but Highly Recommended):
-
To establish a correlation between the measured fluorescence intensity and the absolute membrane potential, a calibration procedure can be performed.
-
Depolarization (to 0 mV): Induce complete depolarization by adding a high concentration of extracellular potassium (e.g., 140 mM) in the presence of a potassium ionophore like Valinomycin (e.g., 1-5 µM). This treatment dissipates the potassium gradient across the plasma membrane, thereby clamping the membrane potential at approximately 0 mV.
-
Hyperpolarization: Induce hyperpolarization by using a potassium channel agonist or by creating a potassium gradient with a low extracellular potassium concentration in the presence of Valinomycin.
-
Alternatively, the pore-forming peptide Gramicidin (e.g., 1-5 µM) can be used to permeabilize the membrane to monovalent cations, effectively setting the membrane potential to 0 mV.
-
Acquire images at each of these calibration points to construct a standard curve of fluorescence intensity as a function of membrane potential.
-
Flow Cytometry Protocol
This protocol provides a framework for measuring the membrane potential of cells in suspension using flow cytometry.
Materials:
-
Stock solution of the selected oxonol dye.
-
A suitable buffer for cell suspension (e.g., Phosphate-Buffered Saline, PBS).
-
A single-cell suspension of the cells of interest.
-
A flow cytometer equipped with a laser appropriate for exciting the chosen dye (e.g., a 488 nm laser for DiBAC₄(3)).
-
Ionophores for the calibration procedure.
Procedure:
-
Cell Preparation:
-
Harvest the cells and perform a wash step. Resuspend the cell pellet in the chosen buffer to a final concentration of 10⁶ to 10⁷ cells/mL.
-
-
Dye Loading:
-
Add the oxonol dye to the cell suspension to achieve the desired final concentration.
-
Incubate the cell suspension for 20 to 30 minutes at room temperature, with protection from light.
-
-
Data Acquisition:
-
Analyze the stained cell suspension using the flow cytometer.
-
Collect fluorescence data from a statistically significant number of cells (e.g., at least 10,000 events).
-
-
Calibration:
-
Prepare a series of calibration standards by suspending cells in buffers with varying extracellular potassium concentrations in the presence of Valinomycin. This will clamp the membrane potential to known values based on the Nernst equation for potassium.
-
Analyze these calibration standards on the flow cytometer to generate a standard curve that relates fluorescence intensity to membrane potential.
-
Visualizations
Signaling Pathway of Oxonol Dye Action
Caption: The mechanism of action of oxonol dyes in response to changes in membrane potential.
Experimental Workflow for Membrane Potential Measurement
Caption: A generalized workflow for conducting membrane potential measurements using oxonol dyes.
Applications in Drug Development and Toxicology
The capacity of oxonol dyes to facilitate high-throughput measurements of membrane potential renders them invaluable in the fields of drug discovery and toxicology.
-
High-Throughput Screening (HTS): Oxonol dyes are extensively employed in HTS campaigns to identify novel compounds that modulate the function of ion channels, a critical class of drug targets. Alterations in ion channel activity are directly reflected in changes in membrane potential, which can be rapidly and efficiently detected by monitoring the fluorescence of oxonol dyes in a multi-well plate format.
-
Toxicology and Safety Pharmacology: A change in cellular membrane potential can serve as an early and sensitive indicator of cytotoxicity. Consequently, oxonol dyes are utilized in toxicological screening assays to evaluate the potential adverse effects of drug candidates on cellular health and function. For instance, compounds that compromise the integrity of the cell membrane will induce depolarization, which is readily detectable as an increase in the fluorescence of an oxonol dye.
-
Elucidation of Drug Mechanisms: By monitoring the changes in membrane potential induced by a compound, researchers can deduce its mechanism of action. For example, if a drug is hypothesized to act on a specific ion channel, its effect on the membrane potential can be precisely quantified using oxonol dyes to validate this hypothesis.
References
The Genesis and Evolution of Oxonol Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonol dyes, a class of anionic polymethine dyes, have carved a significant niche in the world of fluorescence microscopy and cellular analysis.[1] Initially developed for the photographic industry, their unique photophysical properties have led to their widespread adoption as powerful tools for probing biological systems. This in-depth technical guide explores the history, discovery, and core principles of oxonol fluorescent dyes, providing researchers with the essential knowledge to effectively harness their potential. We will delve into their synthesis, mechanism of action as membrane potential sensors, and provide detailed experimental protocols for their application.
A Journey Through Time: The History and Discovery of Oxonol Dyes
The story of oxonol dyes is intrinsically linked to the broader history of synthetic dyes, which began with William Henry Perkin's accidental discovery of mauveine in 1856. The term "polymethine dyes" was first introduced in 1926 to classify dyes with a conjugated polymethine chain.[1] Oxonol dyes are a specific type of polymethine dye characterized by the presence of an oxygen atom at each end of the polymethine chain, typically as part of a heterocyclic ring.[1]
Their initial significant application was in the silver halide photographic industry, where they served as filter and antihalation dyes.[1] However, the latter half of the 20th century witnessed a paradigm shift in their application. Researchers began to recognize the potential of lipophilic oxonol dyes in bio-analysis and medical diagnostics. Their ability to interact with cellular membranes and exhibit changes in their fluorescence properties in response to alterations in the cellular environment opened up new avenues for their use.
A pivotal moment in the history of oxonol dyes was their application as indicators of membrane potential. Seminal work in the 1970s by researchers like Chance and colleagues demonstrated that these dyes could be used to monitor membrane potential in various energy-transducing membranes.[2] This discovery paved the way for the development and characterization of a range of oxonol-based voltage-sensitive dyes, including the widely used Oxonol V, Oxonol VI, and the DiBAC series of probes. These dyes have become indispensable tools for studying cellular electrophysiology, ion channel activity, and various physiological processes that involve changes in membrane potential.
Core Structure and Photophysical Properties
The core structure of an oxonol dye consists of two acidic nuclei linked by a polymethine chain. The terminal oxygen atoms are typically part of heterocyclic rings, such as isoxazolones or barbituric acid derivatives. This conjugated system is responsible for the dye's characteristic absorption and fluorescence properties.
Key Photophysical Properties of Common Oxonol Dyes
The following table summarizes the key photophysical properties of several commonly used oxonol dyes, providing a valuable resource for selecting the appropriate probe for a specific application.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions | Key Characteristics |
| Oxonol V | ~620 | ~640 | Bound to membranes | A slow-response membrane potential probe. |
| Oxonol VI | 614 | 646 | In lipid vesicles | A sensitive, slow-response membrane potential probe with a faster response time than Oxonol V. Its fluorescence decreases upon membrane hyperpolarization. |
| DiBAC4(3) | 490 | 516 | Bound to intracellular proteins or membranes | A widely used bis-barbituric acid oxonol. Its fluorescence increases upon membrane depolarization. Excluded from mitochondria due to its negative charge. |
| DiSBAC2(3) | 530 | ~560 | Bound to intracellular proteins or membranes | A longer-wavelength bis-barbituric acid oxonol, often used for simultaneous measurements with UV-excitable calcium indicators. |
Mechanism of Action: The "On-Off" Signaling Pathway
The ability of oxonol dyes to report changes in membrane potential is primarily based on an "on-off" mechanism. As anionic molecules, their distribution across the cell membrane is governed by the Nernst equation.
References
Oxonol Dyes in Fluorescence Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxonol Dyes
Oxonol dyes are a class of anionic polymethine dyes that exhibit fluorescence sensitive to the transmembrane potential.[1] This property makes them powerful tools for measuring changes in plasma membrane potential in various cell types, a critical parameter in many physiological and pathological processes, including neuronal activity, muscle contraction, and ion channel function. Their mechanism of action typically involves a potential-driven accumulation in the cell membrane or cytoplasm, leading to changes in their fluorescence intensity.
Spectral Properties of Oxonol Dyes
The spectral characteristics of oxonol dyes can vary depending on their specific chemical structure. The following tables summarize the available quantitative data for several well-characterized oxonol dyes commonly used in fluorescence microscopy.
Table 1: Spectral Properties of Selected Oxonol Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| CMOX | 583 | 611 | 130,000 | 0.2 | Aqueous buffer and methanol |
| DiBAC₄(3) | 493 | 516 | Not widely reported | Not widely reported | Bound to intracellular proteins/membranes |
| DiBAC₄(5) | 590 | 616 | Not widely reported | Not widely reported | Bound to intracellular proteins/membranes |
| Oxonol VI | 614 | 646 | Not widely reported | Not widely reported | In lipid vesicles |
Note: Data for Oxonol Blue (CAS 51858-17-4) is not sufficiently available in published literature. The data presented here is for other commonly used oxonol dyes and should be used as a reference.
Mechanism of Action as Voltage-Sensitive Probes
Anionic oxonol dyes are lipophilic anions that can partition between the extracellular medium and the cell's interior. The distribution of these dyes across the plasma membrane is dependent on the membrane potential, as described by the Nernst equation.
In a typical scenario with a negative-inside resting membrane potential, the anionic dye is driven out of the cell. Upon depolarization (the membrane potential becomes less negative), the driving force for dye exclusion is reduced, leading to an influx of the dye into the cell. Once inside, these dyes often bind to intracellular proteins and membranes, which can lead to a significant enhancement of their fluorescence. Conversely, hyperpolarization (the membrane potential becomes more negative) increases the exclusion of the dye, resulting in a decrease in intracellular fluorescence.
References
An In-depth Technical Guide to Oxonol Blue's Fluorescence Response to Depolarization
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms, quantitative properties, and experimental protocols associated with Oxonol Blue and its analogs, a class of anionic voltage-sensitive dyes. These probes are invaluable tools for monitoring changes in plasma membrane potential, a critical parameter in numerous cellular processes, including ion channel function, signal transduction, and drug screening. For clarity and practical application, this document will focus on the most widely characterized member of this family, Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) , as a representative example of "this compound" type dyes.
Core Mechanism of Action
Oxonol dyes are classified as slow-response, potentiometric fluorescent probes. Their mechanism relies on the voltage-dependent partitioning of the negatively charged dye molecule between the extracellular medium and the cell's cytoplasm.
-
At Rest (Polarized State): In a typical resting cell, the interior of the plasma membrane is negatively charged relative to the exterior (e.g., -70 mV). This negative potential electrostatically repels the anionic oxonol dye, largely preventing it from entering the cell. Consequently, the fluorescence signal from the cell is low.
-
During Depolarization: When the cell membrane depolarizes, its interior becomes less negative (or even positive). This reduction in the negative potential gradient allows the anionic dye to move from the extracellular solution into the cytoplasm, driven by the Nernst equilibrium.[1][2] Once inside the cell, the dye binds to intracellular proteins and membranes, a process that significantly enhances its fluorescence quantum yield.[3][4] Therefore, an increase in fluorescence intensity directly correlates with membrane depolarization.[5]
-
During Hyperpolarization: Conversely, if the cell membrane hyperpolarizes (becomes more negative), the increased electrostatic repulsion drives the dye out of the cell, leading to a decrease in fluorescence intensity.
Because this mechanism involves the physical translocation of the dye across the membrane, the response time is relatively slow, typically on the order of seconds to minutes, making these dyes ideal for monitoring sustained changes in membrane potential rather than single, rapid action potentials.
Quantitative Data Presentation
The spectral properties and voltage sensitivity are critical for designing experiments. The table below summarizes key quantitative data for DiBAC₄(3) and other common oxonol dyes.
| Parameter | DiBAC₄(3) | Oxonol V | Oxonol VI |
| Full Name | Bis-(1,3-dibutylbarbituric acid)trimethine oxonol | Bis[3-phenyl-5-oxoisoxazol-4-yl]pentamethineoxonol | Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol |
| Excitation Max (λex) | ~493 nm | ~620-630 nm | ~599-614 nm |
| Emission Max (λem) | ~516 nm | ~640-660 nm | ~634-646 nm |
| Fluorescence Change | ~1% per mV | Not typically used for fluorescence | Fluorescence decreases with hyperpolarization |
| Response Time | Slow (seconds to minutes) | Slower than Oxonol VI | Faster than Oxonol V |
| Typical Working Conc. | 0.1 - 5 µM | Varies by application | 0.15 - 2.5 µM |
| Solubility | DMSO, DMF, Ethanol | Ethanol, Methanol | DMSO, Ethanol, Methanol |
Experimental Protocols
This section provides a detailed methodology for measuring depolarization in a cell-based assay using DiBAC₄(3).
Reagent Preparation
-
DiBAC₄(3) Stock Solution:
-
Prepare a 1-10 mM stock solution of DiBAC₄(3) in high-quality, anhydrous DMSO.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture. The stock solution is typically stable for several months.
-
-
Assay Buffer:
-
A common choice is a Krebs-Ringer-HEPES (KRH) buffer or Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to a physiological pH of ~7.3-7.4.
-
-
Depolarization Buffer (High K⁺):
-
Prepare an assay buffer with an elevated concentration of potassium chloride (e.g., 50-150 mM). To maintain osmolarity, reduce the concentration of sodium chloride accordingly. This high extracellular potassium concentration will depolarize the cell membrane.
-
Experimental Workflow
Detailed Steps
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well microplate to minimize background fluorescence and allow for bottom-reading by a plate reader. Culture until they reach the desired confluency.
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Prepare the DiBAC₄(3) working solution by diluting the DMSO stock into pre-warmed assay buffer to a final concentration of 1-5 µM.
-
Add the working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal time and concentration should be determined empirically for each cell type.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader or microscope equipped with filters appropriate for DiBAC₄(3) (e.g., a standard FITC or GFP filter set).
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~516 nm.
-
Record a stable baseline fluorescence reading (F₀) for a few minutes.
-
Using the instrument's injection port, add the stimulus (e.g., test compound or high K⁺ depolarization buffer).
-
Immediately continue recording the fluorescence intensity (F) over time to capture the kinetic response.
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence relative to the baseline, calculated as ΔF/F₀ = (F - F₀) / F₀.
-
This ratiometric approach helps normalize for variations in cell number or dye loading between wells.
-
Application in Studying Ion Channel Signaling
Oxonol dyes are powerful tools for studying any cellular process that involves a change in membrane potential. Their primary application is in the functional analysis of ion channels and electrogenic transporters.
For example, screening for inhibitors of a voltage-gated potassium (K⁺) channel can be performed as follows:
-
Cells expressing the K⁺ channel of interest are loaded with DiBAC₄(3).
-
Under basal conditions, the K⁺ channels are partially open, contributing to the negative resting membrane potential.
-
The addition of a K⁺ channel inhibitor will block the efflux of positive K⁺ ions.
-
This blockage prevents the cell from maintaining its negative resting potential, leading to membrane depolarization.
-
The depolarization causes an influx of the DiBAC₄(3) dye and a corresponding increase in fluorescence, providing a clear signal for channel inhibition.
This principle allows for high-throughput screening of compound libraries to identify modulators of ion channel activity.
References
- 1. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] UltraPure Grade - 25 mg [eurogentec.com]
- 5. drmichaellevin.org [drmichaellevin.org]
Oxonol Blue as a Voltage-Sensitive Probe: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Oxonol Blue as a voltage-sensitive probe, tailored for professionals in research and drug development. This document elucidates the core principles of this compound's mechanism, offers detailed experimental protocols, and presents quantitative data to facilitate its application in monitoring membrane potential changes.
Introduction to this compound
This compound is a member of the oxonol family of dyes, which are widely utilized as slow-response, potentiometric fluorescent probes.[1] These lipophilic anions are instrumental in measuring changes in the electrical potential across cellular membranes. Their mechanism relies on a voltage-dependent partitioning between the extracellular medium and the intracellular environment. In response to membrane depolarization, these anionic dyes enter the cell, bind to intracellular components, and exhibit an increase in fluorescence intensity. Conversely, membrane hyperpolarization leads to their exclusion from the cell and a subsequent decrease in fluorescence. This characteristic makes them valuable tools for studying cellular electrophysiology in various contexts, including neuroscience, cardiology, and drug screening.
Mechanism of Action
The functionality of this compound as a voltage-sensitive probe is predicated on its "on-off" mechanism, which is governed by the principles of Nernstian equilibrium.[2] As an anionic dye, its distribution across the plasma membrane is directly influenced by the transmembrane potential.
-
In Polarized Cells (Negative Intracellular Potential): The negatively charged interior of a resting cell repels the anionic this compound molecules, leading to a higher concentration of the dye in the extracellular medium and consequently, low intracellular fluorescence.
-
In Depolarized Cells (Less Negative or Positive Intracellular Potential): A reduction in the negative transmembrane potential (depolarization) diminishes the electrostatic barrier, allowing the lipophilic this compound to partition into the cell membrane and subsequently enter the cytoplasm. Upon binding to intracellular proteins and lipids, the dye's fluorescence quantum yield increases significantly, resulting in a detectable increase in fluorescence intensity.[3]
This slow-response mechanism, while not suitable for tracking single, rapid action potentials, is highly effective for monitoring bulk changes in membrane potential over seconds to minutes in cell populations.
Quantitative Data
For clarity and comparative purposes, the following table summarizes the key quantitative properties of a representative bis-barbituric acid oxonol dye, DiBAC4(3), which is structurally and functionally analogous to this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~490 nm | [3] |
| Emission Maximum (λem) | ~516 nm | |
| Voltage Sensitivity | ~1% change in fluorescence per mV | |
| Response Time | Seconds to minutes | |
| Common Working Concentration | 1-10 µM |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light and moisture.
Staining Cultured Cells for Fluorescence Microscopy
This protocol provides a general guideline for staining adherent cells. Optimization may be required for specific cell types and experimental conditions.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer) to the final working concentration (typically 1-10 µM).
-
Cell Washing: Gently wash the cells twice with the physiological buffer to remove any residual culture medium.
-
Dye Loading: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: After incubation, the cells can be imaged directly in the staining solution using a fluorescence microscope equipped with appropriate filters for the dye's excitation and emission spectra (e.g., a standard FITC filter set).
Application Example: Monitoring GABAA Receptor Activation
A common application for this compound is to monitor changes in membrane potential following the activation of ligand-gated ion channels. The activation of the GABAA receptor, a chloride channel, provides a clear example.
In mature neurons, the intracellular chloride concentration is low, resulting in a Nernst potential for chloride that is more negative than the resting membrane potential. The binding of the neurotransmitter GABA (gamma-aminobutyric acid) to the GABAA receptor opens the channel, leading to an influx of chloride ions. This influx of negative charge hyperpolarizes the neuronal membrane, making it less likely to fire an action potential. This hyperpolarization can be detected by a decrease in the fluorescence of pre-loaded this compound.
Data Analysis and Interpretation
The primary data obtained from experiments using this compound is the change in fluorescence intensity over time. This can be quantified by measuring the average fluorescence intensity within regions of interest (e.g., individual cells or cell populations) in a time-lapse image series. The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence before stimulation. An increase in this ratio corresponds to membrane depolarization, while a decrease indicates hyperpolarization.
It is important to note that Oxonol dyes can exhibit pharmacological effects on certain ion channels, and their response can be influenced by binding to intracellular components. Therefore, appropriate controls are essential for accurate data interpretation.
Conclusion
This compound and its analogs are powerful tools for monitoring changes in membrane potential in a variety of cell types. Their slow-response mechanism is well-suited for high-throughput screening and for studying sustained changes in cellular electrophysiology. By understanding the principles of their mechanism of action and following standardized experimental protocols, researchers can effectively employ these probes to gain valuable insights into cellular signaling and drug action.
References
The Theoretical Basis of Oxonol Dyes in Electrophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxonol dyes are a class of lipophilic, anionic polymethine dyes that serve as powerful tools in electrophysiology for measuring changes in plasma membrane potential.[1] Unlike fast-response potentiometric dyes that sense voltage changes through electrochromic mechanisms, oxonol dyes are classified as slow-response probes.[2] Their mechanism of action relies on their potential-dependent distribution across the cell membrane.[3] In depolarized cells, the relatively positive intracellular environment drives the negatively charged oxonol dyes to enter and accumulate, where they bind to intracellular proteins and membranes.[4][5] This binding event leads to a significant enhancement in their fluorescence intensity and a red spectral shift. Conversely, hyperpolarization of the plasma membrane results in the exclusion of the anionic dye and a corresponding decrease in fluorescence. This robust and sensitive response makes oxonol dyes particularly well-suited for high-throughput screening assays in drug discovery and for studying the effects of various stimuli on non-excitable cells. This guide provides an in-depth overview of the theoretical underpinnings of oxonol dye usage, quantitative data on common oxonol dyes, detailed experimental protocols, and visual representations of their mechanism and application.
Core Principles of Oxonol Dye Function
The fundamental principle behind the use of oxonol dyes as potentiometric probes is their Nernstian distribution across the plasma membrane. The plasma membrane of a typical mammalian cell maintains a resting membrane potential of approximately -70 mV (negative inside), primarily due to the concentration gradients of ions like K+, Na+, and Cl-.
Anionic oxonol dyes, being negatively charged, are largely excluded from the negatively charged interior of a polarized cell. However, when the cell depolarizes (i.e., the intracellular potential becomes less negative or even positive), the electrochemical gradient for the anionic dye is altered, favoring its influx into the cytoplasm. Once inside the cell, these lipophilic dyes readily bind to intracellular proteins and lipid membranes. This binding event is crucial as it restricts the dye's movement and leads to a significant increase in its quantum yield, resulting in enhanced fluorescence.
The magnitude of the fluorescence change is directly proportional to the extent of membrane depolarization. For instance, DiBAC₄(3) typically exhibits a fluorescence change of about 1% per millivolt (mV) change in membrane potential. This slow-response mechanism, while not suitable for tracking single action potentials in excitable cells, is ideal for measuring sustained changes in membrane potential in large cell populations, making it a valuable tool for drug screening and toxicology studies.
Quantitative Data of Common Oxonol Dyes
For ease of comparison, the quantitative properties of several commonly used oxonol dyes are summarized in the tables below.
| Dye Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Reported Sensitivity | Key Characteristics |
| bis-(1,3-Dibutylbarbituric acid)trimethine Oxonol | DiBAC₄(3) | ~490 | ~516 | ~1% fluorescence change per mV | Most commonly used "bis-oxonol"; excluded from mitochondria. |
| bis-(1,3-Diethylthiobarbituric acid)trimethine Oxonol | DiSBAC₂(3) | ~530 | - | Used as a FRET acceptor with CC2-DMPE as the donor. | Part of a FRET-based system with high voltage sensitivity. |
| bis-(1,3-Dibutylbarbituric acid)pentamethine Oxonol | DiBAC₄(5) | ~590 | - | - | Spectrally distinct from DiBAC₄(3) for multiplexing. |
| bis(3-phenyl-5-oxoisoxazol-4-yl)pentamethineoxonol | Oxonol V | - | - | Absorbance changes used to monitor membrane potential. | Responds slower than Oxonol VI. |
| bis(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol | Oxonol VI | - | - | Exhibits large spectral shifts. | Responds more rapidly to potential changes than Oxonol V. |
Experimental Protocols
General Protocol for Membrane Potential Measurement using DiBAC₄(3) in a 96-Well Plate Reader
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest cultured in a 96-well black, clear-bottom plate
-
DiBAC₄(3) stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Compounds for inducing depolarization (e.g., high potassium buffer) and hyperpolarization (e.g., potassium channel opener)
-
Fluorescence plate reader with appropriate filter sets (e.g., 485 nm excitation, 520 nm emission)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer by diluting the DiBAC₄(3) stock solution in HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize the signal-to-noise ratio while minimizing toxicity.
-
Remove the cell culture medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the DiBAC₄(3) loading buffer to each well.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.
-
-
Baseline Fluorescence Reading: After incubation, measure the baseline fluorescence of each well using the plate reader.
-
Compound Addition:
-
Add your test compounds, positive controls (e.g., high potassium buffer for depolarization), and negative controls (vehicle) to the respective wells.
-
The volume of the added compound should be small (e.g., 10 µL) to minimize dilution effects.
-
-
Kinetic or Endpoint Reading:
-
Kinetic Reading: Immediately after compound addition, start a kinetic read of the fluorescence intensity over a desired period (e.g., every minute for 30 minutes).
-
Endpoint Reading: Alternatively, incubate the plate for a specific time after compound addition (e.g., 15-30 minutes) and then take a final fluorescence reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without cells) from all readings.
-
Normalize the fluorescence values to the baseline reading for each well (F/F₀).
-
A significant increase in fluorescence indicates depolarization, while a decrease suggests hyperpolarization.
-
Protocol for Fluorescence Microscopy Imaging of Membrane Potential Changes
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
DiBAC₄(3) stock solution (1 mM in DMSO)
-
Physiological buffer (e.g., HBSS)
-
Fluorescence microscope equipped with a suitable filter set (e.g., FITC or GFP filter cube) and a camera
-
Perfusion system (optional, for real-time compound addition)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on the imaging substrate.
-
Dye Loading:
-
Prepare a 1-5 µM DiBAC₄(3) solution in the physiological buffer.
-
Replace the culture medium with the dye-containing buffer.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Acquire a baseline fluorescence image.
-
Add the stimulus (e.g., test compound, high potassium buffer) to the cells. This can be done manually by pipetting or through a perfusion system for more precise temporal control.
-
Acquire a time-lapse series of images to monitor the change in fluorescence intensity over time.
-
-
Image Analysis:
-
Define regions of interest (ROIs) over individual cells or groups of cells.
-
Measure the average fluorescence intensity within the ROIs for each time point.
-
Plot the change in fluorescence intensity over time to visualize the cellular response.
-
Visualizations
Signaling Pathway: Ion Channel Modulation and Membrane Potential
The following diagram illustrates a simplified signaling pathway where the activity of an ion channel is modulated, leading to changes in membrane potential that can be detected by oxonol dyes.
Caption: Modulation of ion channel activity leads to changes in membrane potential, detected by oxonol dyes.
Experimental Workflow: Measuring Membrane Potential Changes
This diagram outlines the typical experimental workflow for using oxonol dyes to measure changes in membrane potential in a cell-based assay.
Caption: A typical workflow for a cell-based oxonol dye assay to measure membrane potential changes.
Logical Relationship: Mechanism of Oxonol Dye Action
This diagram illustrates the logical sequence of events that constitute the mechanism of action of slow-response oxonol dyes.
Caption: The mechanism of action for slow-response oxonol dyes in response to cell depolarization.
Conclusion
Oxonol dyes are indispensable tools in modern electrophysiology, particularly for applications in drug discovery and cell signaling research. Their slow-response mechanism, based on potential-driven partitioning into the cytoplasm and subsequent fluorescence enhancement upon binding to intracellular components, provides a robust and sensitive method for detecting sustained changes in plasma membrane potential. By understanding the theoretical basis of their function and employing optimized experimental protocols, researchers can effectively leverage these probes to gain valuable insights into a wide range of biological processes. The quantitative data and standardized protocols presented in this guide serve as a valuable resource for both novice and experienced users of oxonol dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 3. Introduction to Potentiometric Probes—Section 22.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Membrane Potential Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Oxonol Blue in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxonol Blue and its analogs, such as Oxonol V, Oxonol VI, and the bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC4(3)), are anionic, lipophilic fluorescent dyes used to measure plasma membrane potential in eukaryotic cells. These "slow-response" potentiometric probes are valuable tools in drug discovery and cell biology research for assessing cellular responses that involve changes in membrane potential.[1] Anionic oxonol dyes are largely excluded from mitochondria, making them particularly suitable for measuring plasma membrane potential.[2]
The fundamental principle behind their use is their voltage-sensitive distribution across the plasma membrane. In resting, polarized cells with a negative intracellular environment, the negatively charged this compound is largely excluded. However, upon membrane depolarization (the cell interior becoming more positive), the dye enters the cell and binds to intracellular proteins and membranes. This binding leads to a significant enhancement in fluorescence.[1][2] Conversely, hyperpolarization (the cell interior becoming more negative) results in a decrease in fluorescence.[2] This change in fluorescence intensity, readily quantifiable by flow cytometry, serves as a robust indicator of changes in membrane potential.
Key Applications in Research and Drug Development
-
High-Throughput Screening (HTS): The compatibility of this compound with flow cytometry makes it suitable for HTS campaigns to identify compounds that modulate ion channel activity.
-
Ion Channel Research: Investigating the activity of various ion channels (e.g., K+, Na+, Ca2+) and their modulation by pharmacological agents.
-
Apoptosis Studies: Early stages of apoptosis are often associated with changes in membrane potential.
-
Toxicology and Safety Pharmacology: Assessing the effects of drug candidates on cellular membrane integrity and ion homeostasis.
Data Presentation
Spectral Properties of Common Oxonol Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Notes |
| DiBAC4(3) | ~490 | ~505-520 | Commonly used with blue lasers (488 nm). |
| Oxonol VI | ~614 | ~646 | Suitable for red laser excitation. |
| CMOX | ~583 | ~611 | A red fluorescent oxonol dye. |
Example Flow Cytometry Data
This table illustrates typical results from an experiment measuring membrane potential changes in response to a test compound, using a positive control for depolarization.
| Sample | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle | Interpretation |
| 1 | Vehicle Control (0.1% DMSO) | 1500 | 1.0 | Baseline membrane potential |
| 2 | Positive Control (e.g., 1 µM Valinomycin in high K+ buffer) | 7500 | 5.0 | Strong Depolarization |
| 3 | Test Compound (10 µM) | 4500 | 3.0 | Moderate Depolarization |
| 4 | Untreated Cells | 1450 | - | Negative Control |
Note: MFI values are hypothetical and will vary depending on the cell type, instrument settings, and specific dye used. The potential-dependent fluorescence change for DiBAC4(3) is typically around 1% per mV.
Signaling and Measurement Pathway
The following diagram illustrates the mechanism of action for this compound in response to ion channel activation and subsequent membrane depolarization.
References
Application Notes and Protocols for DiBAC4(3) Staining in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiBAC4(3) [Bis-(1,3-Dibutylbarbituric acid)trimethine oxonol] is a slow-response, lipophilic, anionic fluorescent dye used to measure relative changes in cell membrane potential in live cells. As a member of the oxonol family of dyes, its fluorescence is highly dependent on the transmembrane potential. In resting cells, which typically have a negative membrane potential, the negatively charged DiBAC4(3) is largely excluded from the cell interior. Upon depolarization, the cell interior becomes less negative, allowing the anionic dye to enter the cell. Inside the cell, DiBAC4(3) binds to intracellular proteins and membranes, leading to a significant enhancement in its fluorescence. Conversely, hyperpolarization leads to the expulsion of the dye and a decrease in fluorescence. This property makes DiBAC4(3) a valuable tool for studying cellular electrophysiology, particularly in non-excitable cells, and for high-throughput screening of ion channel modulators in drug discovery.[1][2][3]
The response of DiBAC4(3) is slower than that of styryl dyes like di-4-ANEPPS, but it offers a more substantial fluorescence signal change, typically around 1% per millivolt (mV) change in membrane potential.[4][5] Its applications are diverse, ranging from monitoring ion channel activity and screening for pharmacological agents to assessing cell viability and studying apoptosis.
Mechanism of Action
The functionality of DiBAC4(3) as a membrane potential indicator is based on its net negative charge and lipophilic nature. The distribution of the dye across the plasma membrane follows the Nernst equation, where it partitions between the extracellular medium and the cytoplasm based on the electrical gradient.
-
Polarized State (Negative Intracellular Potential): In a healthy, resting cell with a negative internal charge, the anionic DiBAC4(3) is electrostatically repelled from the cell interior, resulting in low intracellular concentration and minimal fluorescence.
-
Depolarized State (Less Negative Intracellular Potential): When the cell membrane depolarizes, the potential difference across the membrane decreases. This reduction in the negative intracellular charge allows the negatively charged DiBAC4(3) to move into the cell down its concentration gradient. Once inside, the dye binds to hydrophobic intracellular components, such as proteins and lipid membranes, which causes a significant increase in its fluorescence quantum yield.
This mechanism makes DiBAC4(3) a ratiometric indicator of membrane potential, where an increase in fluorescence intensity directly correlates with membrane depolarization.
Data Presentation
DiBAC4(3) Properties and Spectral Characteristics
| Property | Value |
| Molecular Weight | 516.63 g/mol |
| Excitation Maximum (λex) | ~490-493 nm |
| Emission Maximum (λem) | ~505-517 nm |
| Solubility | Soluble in DMSO and DMF |
| Fluorescence Change | Approximately 1% per mV |
| Response Time | Slow (seconds to minutes) |
Data sourced from multiple references.
Recommended Staining Conditions for Various Cell Types
| Cell Type/Organism | DiBAC4(3) Concentration | Incubation Time | Reference(s) |
| HEK293 Cells | 100 nM | 20 minutes | |
| CHO Cells | Not explicitly stated, but used for imaging | Not explicitly stated | |
| PC-3 Cells | 5 µM | 30 minutes | |
| Jurkat Cells | 150 ng/mL (~0.29 µM) | 30 minutes | |
| Cultured Mammalian Cells (General) | 47.5 µM | At least 30 minutes | |
| Whole Organisms (e.g., Xenopus embryos) | 0.95 µM - 1.9 µM | At least 20-30 minutes | |
| Bacillus subtilis | 10 µM | Continuous during imaging | |
| Planarians | ~0.1 ng/µL (~0.19 µM) | At least 30 minutes |
Note: The optimal concentration and incubation time can vary depending on the specific cell line, cell density, and experimental conditions. It is highly recommended to perform a titration experiment to determine the optimal parameters for your specific assay. High concentrations of DiBAC4(3) may be toxic to cells.
Experimental Protocols
Preparation of Stock and Working Solutions
a. DiBAC4(3) Stock Solution (e.g., 1-10 mM):
-
DiBAC4(3) is typically supplied as a solid. To prepare a stock solution, dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 1.9 mM stock solution, dissolve 1 mg of DiBAC4(3) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. The stock solution is generally stable for several months when stored properly.
b. DiBAC4(3) Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in a suitable buffer or cell culture medium. A common buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
The working solution should be prepared fresh and used immediately. Protect the working solution from light.
Staining Protocol for Adherent Cells
-
Plate adherent cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates, or glass-bottom dishes) and culture overnight to allow for attachment.
-
On the day of the experiment, remove the culture medium.
-
Gently wash the cells once with pre-warmed HBSS or a buffer of your choice.
-
Add the DiBAC4(3) working solution to the cells.
-
Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined empirically for each cell type.
-
For many applications, imaging can be performed without washing the cells. Leaving the dye in the solution during imaging helps to maintain a stable fluorescence signal.
Staining Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation (e.g., 125 x g for 5 minutes).
-
Resuspend the cell pellet in the DiBAC4(3) working solution at the desired cell density.
-
Incubate the cells at 37°C for 15-60 minutes, protected from light.
-
After incubation, the cells can be directly analyzed by flow cytometry or transferred to a suitable plate for fluorescence microscopy. Washing is generally not required.
Live-Cell Imaging and Data Acquisition
-
Mount the stained cells on a fluorescence microscope equipped with appropriate filters for DiBAC4(3) (Excitation: ~490 nm, Emission: ~510 nm; a standard FITC/GFP filter set is often suitable).
-
Use bright-field microscopy to locate and focus on the cells.
-
Minimize the exposure of the cells to the excitation light to reduce phototoxicity and photobleaching.
-
Acquire baseline fluorescence images before adding any experimental compounds.
-
Add the experimental compound (e.g., ion channel modulator, drug candidate) and acquire images at regular intervals to monitor the change in fluorescence intensity over time.
-
It is crucial to maintain consistent imaging parameters (e.g., exposure time, gain) throughout the experiment for accurate quantitative analysis.
Data Analysis and Interpretation
-
Image Correction: For microscopy-based assays, it is recommended to perform background subtraction to correct for uneven illumination and camera noise. This can be done by acquiring a "dark-field" image (shutter closed) and a "flat-field" image (out-of-focus image of the dye solution without cells) and using these for correction.
-
Quantification: Use image analysis software to measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) over time.
-
Normalization: Normalize the fluorescence intensity data to the baseline fluorescence (before treatment) to calculate the relative change in fluorescence (ΔF/F₀).
-
Interpretation:
-
An increase in DiBAC4(3) fluorescence intensity indicates depolarization of the cell membrane.
-
A decrease in DiBAC4(3) fluorescence intensity indicates hyperpolarization of the cell membrane.
-
Calibration of Fluorescence Signal (Optional)
To obtain a semi-quantitative measure of membrane potential, a calibration can be performed using ionophores like valinomycin (a potassium ionophore) and gramicidin (a channel-forming peptide) in buffers with varying potassium concentrations.
-
Prepare a series of calibration buffers with known potassium concentrations.
-
Stain the cells with DiBAC4(3) as described above.
-
Add valinomycin to the cells in each calibration buffer. Valinomycin will clamp the membrane potential to the potassium equilibrium potential (E_K), which can be calculated using the Nernst equation.
-
Measure the fluorescence intensity at each potassium concentration.
-
Plot the fluorescence intensity against the calculated membrane potential to generate a calibration curve. This curve can then be used to estimate the membrane potential in experimental conditions.
Mandatory Visualizations
Experimental Workflow for DiBAC4(3) Staining
Caption: Experimental workflow for DiBAC4(3) live-cell staining and imaging.
Signaling Pathway: Potassium Channel Modulation and Membrane Potential
References
- 1. drmichaellevin.org [drmichaellevin.org]
- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Calibration of voltage sensitive dye DIBAC4(3) in MIO-M1 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. interchim.fr [interchim.fr]
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential Using Oxonol VI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial function and overall cellular health. It is an electrochemical gradient across the inner mitochondrial membrane established by the electron transport chain, which is essential for ATP synthesis. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and can precede apoptosis. Oxonol VI is a slow-response, anionic fluorescent dye used to measure changes in membrane potential. This document provides detailed application notes and protocols for the use of Oxonol VI in assessing mitochondrial membrane potential in various experimental systems.
Principle of Oxonol VI-Based Measurement
Oxonol VI is a lipophilic anion that can partition between the aqueous phase and biological membranes. In a system with a positive-inside membrane potential, such as the mitochondrial matrix relative to the cytoplasm, the negatively charged Oxonol VI dye will accumulate inside the mitochondria. This accumulation leads to a significant increase in fluorescence intensity. Conversely, a dissipation of the mitochondrial membrane potential (depolarization) results in the exclusion of the dye from the mitochondria and a decrease in fluorescence. The change in fluorescence intensity is proportional to the change in membrane potential.[1][2]
The relationship between Oxonol VI fluorescence and membrane potential can be calibrated by inducing a known potassium (K+) diffusion potential in the presence of the K+ ionophore, valinomycin.[1][2]
Product Information
| Parameter | Value | Reference |
| Dye Type | Anionic, slow-response potentiometric probe | [3] |
| Excitation Wavelength | ~614 nm | |
| Emission Wavelength | ~646 nm | |
| Stock Solution | 3.16 mM in ethanol | |
| Storage | Stock solution at -20°C or -80°C, protected from light |
Experimental Protocols
Preparation of Reagents
Oxonol VI Stock Solution (3.16 mM):
-
Prepare by dissolving the appropriate amount of Oxonol VI in high-quality ethanol.
-
Store at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.
Oxonol VI Working Solution:
-
Dilute the 3.16 mM stock solution in a mixture of ethanol and water (1:5 v/v) or an appropriate experimental buffer to an intermediate concentration.
-
Further dilute to a final working concentration, typically in the range of 10-500 nM, in the experimental buffer. The optimal concentration should be determined empirically for each experimental system.
Experimental Buffer:
-
The choice of buffer will depend on the experimental system (e.g., isolated mitochondria, cultured cells). A common buffer for isolated mitochondria is a respiration buffer containing substrates for the electron transport chain. For cultured cells, a physiological salt solution like Hanks' Balanced Salt Solution (HBSS) or a similar buffer is appropriate.
Protocol for Isolated Mitochondria
This protocol is adapted for fluorescence measurements using a fluorometer or a microplate reader.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 5 mM MgCl2, pH 7.2)
-
Respiratory substrates (e.g., 5 mM pyruvate, 5 mM malate)
-
Oxonol VI working solution
-
ADP
-
Mitochondrial membrane potential modulators (e.g., FCCP, oligomycin, valinomycin)
Procedure:
-
Set the fluorometer or microplate reader to the appropriate excitation (~614 nm) and emission (~646 nm) wavelengths.
-
Add the respiration buffer to the cuvette or microplate well and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the Oxonol VI working solution to the buffer to achieve the desired final concentration (e.g., 100 nM).
-
Record the baseline fluorescence.
-
Add the isolated mitochondria (typically 0.1-1 mg/mL protein concentration) to the cuvette or well and mix gently.
-
Monitor the fluorescence until a stable signal is achieved.
-
Add respiratory substrates to energize the mitochondria and observe the increase in fluorescence, indicating the establishment of a membrane potential.
-
To study the effect of ATP synthesis, add a small amount of ADP and monitor the transient depolarization (decrease in fluorescence).
-
To test the effect of inhibitors, add compounds like FCCP (an uncoupler that dissipates the proton gradient) or oligomycin (an ATP synthase inhibitor that can hyperpolarize the membrane) and record the fluorescence changes.
Protocol for Cultured Cells (Adherent or Suspension)
This protocol can be adapted for fluorescence microscopy, flow cytometry, or microplate-based assays.
Materials:
-
Cultured cells
-
Physiological buffer (e.g., HBSS or phenol red-free cell culture medium)
-
Oxonol VI working solution
-
Mitochondrial membrane potential modulators
Procedure for Microplate Reader:
-
Seed adherent cells in a black, clear-bottom 96-well plate and allow them to attach overnight. For suspension cells, they can be seeded directly before the assay.
-
Wash the cells with the physiological buffer.
-
Add the Oxonol VI working solution in the physiological buffer to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Measure the baseline fluorescence using a microplate reader with the appropriate filter set.
-
Add the test compounds or mitochondrial modulators and monitor the kinetic changes in fluorescence.
Procedure for Flow Cytometry:
-
Harvest the cells and resuspend them in the physiological buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add the Oxonol VI working solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Analyze the cells on a flow cytometer equipped with a laser and emission filter suitable for Oxonol VI (e.g., excitation with a yellow-green laser and detection in a red channel).
-
Record the fluorescence intensity of the cell population.
-
For kinetic studies, baseline fluorescence can be recorded, followed by the addition of a modulator and continued acquisition.
Data Analysis and Interpretation
The change in Oxonol VI fluorescence provides a qualitative measure of mitochondrial membrane potential. For quantitative analysis, a calibration curve can be generated.
Calibration with Valinomycin and Potassium Gradient:
-
Prepare a series of buffers with varying concentrations of KCl.
-
Incubate the cells or isolated mitochondria in a low K+ buffer.
-
Add valinomycin, which will create a K+ diffusion potential across the membrane that can be calculated using the Nernst equation: ΔΨ (mV) = -61.5 * log10([K+]in/[K+]out).
-
Measure the corresponding fluorescence intensity for each K+ concentration.
-
Plot the fluorescence intensity against the calculated membrane potential to generate a calibration curve.
Quantitative Data Summary
The following table summarizes expected qualitative changes in Oxonol VI fluorescence in response to common mitochondrial modulators.
| Compound | Mechanism of Action | Expected Change in ΔΨm | Expected Change in Oxonol VI Fluorescence |
| FCCP | Protonophore, uncoupler of oxidative phosphorylation | Depolarization | Decrease |
| Oligomycin | ATP synthase inhibitor | Hyperpolarization (initially) | Increase (initially) |
| Rotenone | Complex I inhibitor | Depolarization | Decrease |
| Antimycin A | Complex III inhibitor | Depolarization | Decrease |
| Valinomycin | K+ ionophore (in the presence of a K+ gradient) | Depolarization or Hyperpolarization | Decrease or Increase |
Visualizations
Caption: Experimental workflow for measuring mitochondrial membrane potential using Oxonol VI.
Caption: Key factors influencing the mitochondrial membrane potential (ΔΨm).
References
- 1. Oxonol VI as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of oxonol V as a probe of membrane potential in proteoliposomes containing cytochrome oxidase in the submitochondrial orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Oxonol Dye Loading in Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing oxonol dyes to measure membrane potential changes in neuronal preparations. Oxonol dyes, such as DiBAC4(3) and RH-series dyes, are lipophilic anions that partition into the cell membrane in a voltage-dependent manner. Depolarization of the neuron leads to an influx of the negatively charged dye, resulting in an increase in fluorescence, while hyperpolarization causes dye efflux and a decrease in fluorescence.[1][2] This property makes them valuable tools for monitoring neuronal activity and for high-throughput screening in drug discovery.
Key Considerations for Optimal Staining
Successful application of oxonol dyes requires careful optimization of several parameters to achieve a robust signal-to-noise ratio while minimizing phototoxicity and pharmacological effects.[3] Key factors to consider include:
-
Dye Selection: The choice of oxonol dye depends on the specific application. "Slow-response" dyes like DiBAC4(3) are suitable for measuring changes in resting membrane potential, while "fast-response" dyes are better for detecting transient events like action potentials.[1][4]
-
Concentration: The optimal dye concentration is critical. Insufficient concentration will result in a low signal, while excessive concentration can lead to self-quenching of the fluorescence and potential cytotoxicity.
-
Incubation Time: The incubation period must be sufficient for the dye to partition into the neuronal membrane but not so long as to cause cellular stress.
-
Temperature: Incubation is typically performed at 37°C for cultured neurons to maintain physiological conditions. For brain slices, staining is often done at room temperature or physiological temperatures (30-35°C).
-
Phototoxicity: Minimize light exposure to the stained cells to prevent phototoxic effects, which can alter neuronal physiology and compromise experimental results.
Quantitative Data Summary
The following tables summarize recommended loading concentrations and incubation times for commonly used oxonol dyes in different neuronal preparations. These values should be considered as starting points, and empirical optimization is highly recommended for each specific experimental setup.
Table 1: Oxonol Dyes for Cultured Neurons
| Dye Name | Loading Concentration | Incubation Time | Incubation Temperature | Key Notes |
| DiBAC4(3) | 0.95 µM - 47.5 µM | 20 - 60 minutes | 37°C | Do not remove dye solution for long-term imaging. The working solution should be prepared fresh. |
| BeRST1 | 500 nM | ~20 - 30 minutes | 37°C | Longer incubation times are generally well-tolerated. |
| VF2.4.Cl | 2 µM | 15 minutes | Not Specified | Provides strong membrane staining. |
Table 2: Oxonol Dyes for Brain Slices
| Dye Name | Loading Concentration | Incubation Time | Incubation Temperature | Key Notes |
| RH1691 | 1 mg/ml | ~60 minutes | Room Temperature | Applied directly to the cortical surface. Unbound dye must be washed away. |
| RH155/RH482 | Not Specified | Not Specified | Not Specified | Water-soluble dyes added to the bath or perfusion system. |
| Di-2-ANBDQPQ | ~1 mM | Not Specified | Not Specified | Extracellular application. |
| Di-1-APEFEQPQ | ~1 mM | Not Specified | Not Specified | Extracellular application. |
Experimental Protocols
Protocol 1: Staining Cultured Neurons with DiBAC4(3)
This protocol is adapted from established methods for measuring relative changes in resting membrane potential in cultured neurons.
Materials:
-
DiBAC4(3) stock solution (1.9 mM in DMSO)
-
Neuronal culture medium
-
Cultured neurons on coverslips
-
Imaging chamber
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)
Procedure:
-
Prepare Working Solution: Dilute the DiBAC4(3) stock solution in pre-warmed (37°C) neuronal culture medium to the desired final concentration (e.g., 1-10 µM).
-
Dye Loading: Gently aspirate the existing culture medium from the neurons and replace it with the DiBAC4(3) working solution.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in a cell culture incubator, protected from light.
-
Imaging:
-
Transfer the coverslip to an imaging chamber.
-
For continuous imaging, it is recommended not to wash the dye out.
-
Acquire fluorescence images using a suitable filter set. The fluorescence intensity will be proportional to the membrane potential.
-
Protocol 2: Staining Acute Brain Slices with RH1691
This protocol is designed for imaging neuronal activity in acute brain slice preparations.
Materials:
-
RH1691 dye
-
Artificial cerebrospinal fluid (aCSF)
-
Acute brain slices
-
Staining and recording chamber
-
Perfusion system
-
Fluorescence imaging setup
Procedure:
-
Prepare Staining Solution: Dissolve RH1691 in aCSF to a final concentration of 1 mg/ml.
-
Slice Preparation: Prepare acute brain slices using standard methods and allow them to recover.
-
Dye Loading:
-
Transfer the brain slice to a staining chamber.
-
Apply the RH1691 staining solution directly onto the surface of the slice.
-
Incubate for approximately 60 minutes at room temperature.
-
-
Washing: After incubation, thoroughly wash the slice with fresh aCSF for at least 15 minutes to remove unbound dye.
-
Imaging:
-
Transfer the slice to the recording chamber of the imaging setup.
-
Continuously perfuse with oxygenated aCSF.
-
Acquire fluorescence images to monitor changes in neuronal membrane potential.
-
Visualizations
Caption: Mechanism of Oxonol Dye Voltage Sensing.
Caption: Workflow for Staining Cultured Neurons.
Caption: Workflow for Staining Brain Slices.
References
Application Note: Quantifying Bacterial Membrane Potential Changes with Oxonol Blue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell membrane is a critical barrier that maintains cellular homeostasis and is the site of essential processes like energy generation. The electrochemical gradient across this membrane, known as the membrane potential, is a key indicator of cell viability and metabolic activity. Agents that disrupt this potential, such as antimicrobial peptides or ionophores, can lead to cell death. Therefore, quantifying changes in bacterial membrane potential is a crucial step in the development of new antimicrobial drugs and for studying bacterial physiology.
This application note provides a detailed protocol for quantifying changes in bacterial membrane potential using the fluorescent anionic dye, Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (referred to as Oxonol Blue or DiBAC₄(3)). This lipophilic dye is excluded by healthy, polarized cells but enters cells with depolarized membranes. Once inside, it binds to intracellular proteins and membranes, exhibiting a significant increase in fluorescence, which can be quantitatively measured.
Principle of the Assay
The this compound assay is based on the principle that the negatively charged dye will only enter cells when the internal negative charge of a healthy, polarized membrane is dissipated (depolarization).
-
Polarized State (Healthy Bacteria): The interior of a healthy bacterium is negatively charged relative to the exterior. This negative membrane potential repels the anionic this compound dye, resulting in low fluorescence.
-
Depolarized State (Treated/Damaged Bacteria): When the membrane potential collapses (depolarizes), the interior of the cell becomes less negative, allowing the anionic dye to enter. Binding to intracellular components causes a significant increase in fluorescence intensity.
This change in fluorescence is directly proportional to the degree of membrane depolarization, allowing for a quantitative assessment of the effects of test compounds.
Visualizing the Mechanism of Action
The following diagram illustrates the principle of the this compound (DiBAC₄(3)) assay for measuring bacterial membrane potential.
Caption: Mechanism of this compound (DiBAC₄(3)) in bacteria.
Experimental Protocol
This protocol is optimized for a 96-well microplate format, suitable for high-throughput screening.
Materials and Reagents
-
Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) (e.g., from Biotium, Cat. No. 61011)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or a minimal media with glucose (e.g., 5 mM) to maintain basal metabolic activity.
-
Bacterial culture (Gram-positive or Gram-negative) in mid-logarithmic growth phase.
-
Test compound(s)
-
Positive Control: Valinomycin (a K⁺ ionophore) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, a protonophore).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~516 nm).
Stock Solution Preparation
-
This compound (DiBAC₄(3)) Stock: Prepare a 1 mM stock solution in DMSO. Store in small aliquots at -20°C, protected from light.
-
Positive Control Stock: Prepare a 1 mM stock solution of Valinomycin or a 10 mM stock of CCCP in DMSO. Store at -20°C.
Assay Procedure
The following workflow diagram outlines the key steps of the experimental protocol.
Caption: Experimental workflow for the this compound assay.
-
Bacterial Culture Preparation: Grow bacteria in appropriate liquid medium to the mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6).
-
Cell Washing and Resuspension: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and wash the cell pellet once with the assay buffer. Resuspend the pellet in fresh assay buffer to a final OD₆₀₀ of approximately 0.1.
-
Plating: Aliquot 180 µL of the bacterial suspension into the wells of a black, clear-bottom 96-well plate.
-
Dye Loading: Add this compound stock solution to the cell suspension to achieve a final concentration between 0.5 µM and 2.0 µM. The optimal concentration should be determined empirically for each bacterial species.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark to allow the dye to equilibrate.
-
Baseline Reading: Measure the baseline fluorescence (F_initial) using a microplate reader (Ex/Em: ~490/516 nm).
-
Compound Addition: Add 20 µL of your test compounds at various concentrations. Include the following controls:
-
Negative Control: Assay buffer with DMSO (vehicle control).
-
Positive Control: Valinomycin (e.g., final concentration of 1 µM) or CCCP (e.g., final concentration of 5-10 µM) to induce complete depolarization.
-
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity (F_t) every 1-2 minutes for a period of 30-60 minutes.
Note on Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can sometimes limit the uptake of this compound. If a weak signal is observed, pre-incubation with a sub-lethal concentration of a membrane permeabilizer like Polymyxin B nonapeptide (PMBN) or EDTA may be necessary. This should be optimized to ensure the permeabilizer itself does not significantly depolarize the membrane.
Data Analysis and Presentation
The increase in fluorescence intensity over time corresponds to membrane depolarization. The results can be expressed as a percentage of the maximum fluorescence achieved with the positive control.
Calculation of Percent Depolarization:
-
Subtract Background: If necessary, subtract the fluorescence of a well containing only buffer and dye from all readings.
-
Normalize Fluorescence: The percentage of depolarization at a specific time point (t) for a given compound concentration can be calculated using the following formula:
% Depolarization = [(F_t - F_initial) / (F_max - F_initial)] * 100
Where:
-
F_t is the fluorescence intensity at time 't' in the presence of the test compound.
-
F_initial is the baseline fluorescence of the cells with the dye before adding the compound.
-
F_max is the maximum fluorescence intensity achieved with the positive control (e.g., Valinomycin).
-
Quantitative Data Summary
The following table presents example data for the effect of two hypothetical antimicrobial compounds on the membrane potential of Staphylococcus aureus.
| Treatment Group | Concentration (µM) | Fluorescence Intensity (RFU) at 30 min | Standard Deviation (±) | % Depolarization |
| Vehicle Control (DMSO) | - | 15,250 | 850 | 0% (Baseline) |
| Compound A | 1 | 28,600 | 1,200 | 16.2% |
| 5 | 65,800 | 3,100 | 61.2% | |
| 10 | 98,400 | 4,500 | 99.0% | |
| Compound B | 1 | 18,300 | 980 | 3.7% |
| 5 | 24,100 | 1,150 | 10.5% | |
| 10 | 35,700 | 1,800 | 24.3% | |
| Positive Control (Valinomycin) | 1 | 99,500 | 5,100 | 100% (Max) |
Data are presented as mean ± SD from a representative experiment performed in triplicate. F_initial was 15,000 RFU.
Troubleshooting and Optimization
-
Low Signal-to-Noise Ratio:
-
Optimize bacterial cell density. An OD₆₀₀ of 0.1 to 0.3 is a good starting point.[1]
-
Optimize the dye concentration. Higher concentrations can lead to self-quenching.
-
-
High Background Fluorescence:
-
Ensure complete washing of cells to remove any interfering components from the growth medium.
-
Use a high-quality, black microplate to minimize well-to-well crosstalk.
-
-
Compound Interference:
-
Some compounds may be intrinsically fluorescent. Always run a control with the compound in assay buffer without cells to check for autofluorescence.
-
Conclusion
The this compound (DiBAC₄(3)) assay is a robust, sensitive, and high-throughput method for quantifying changes in bacterial membrane potential. It provides valuable insights into the mechanism of action of antimicrobial compounds and is an essential tool for drug discovery and development. By following this detailed protocol, researchers can obtain reliable and reproducible data on bacterial membrane integrity.
References
Application Notes: High-Throughput Screening for Ion Channel Modulators Using Oxonol Blue Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion channels are critical drug targets involved in a myriad of physiological processes. Identifying modulators of ion channel activity is a key objective in drug discovery. High-throughput screening (HTS) provides a rapid and efficient means to screen large compound libraries for such modulators. Oxonol Blue and its analogs, such as DiBAC₄(3) and Oxonol VI, are anionic, lipophilic fluorescent dyes that are exquisitely sensitive to changes in cellular membrane potential. In a resting cell with a negative-inside membrane potential, these dyes are largely excluded from the cell interior. Upon membrane depolarization, which occurs during ion channel opening or transporter activity, the dyes enter the cell and bind to intracellular membranes, resulting in a significant increase in fluorescence. This "on-off" mechanism makes them ideal probes for HTS assays designed to identify compounds that modulate the activity of ion channels and electrogenic transporters.
Mechanism of Action of Oxonol Dyes
Oxonol dyes are slow-response potentiometric probes that partition between the extracellular medium and the cell membrane in response to changes in the transmembrane potential. The negatively charged chromophore of the dye is driven across the plasma membrane by the electrical gradient.
-
Resting State (Polarized): In a healthy cell, the interior is negatively charged relative to the exterior (~-70mV). This negative potential repels the anionic Oxonol dye, keeping it in the extracellular medium where its fluorescence is low.
-
Depolarized State: Activation of cation channels (e.g., Na⁺, K⁺, Ca²⁺ channels) or inhibition of anion channels leads to a less negative (depolarized) membrane potential. This reduction in the negative charge allows the anionic dye to move into the cell, where it binds to lipid-rich intracellular components, leading to a significant enhancement of its fluorescence signal.
This mechanism allows for a direct correlation between fluorescence intensity and ion channel activity, providing a robust readout for HTS.
Mechanism of Oxonol dye fluorescence in response to membrane potential changes.
Applications in High-Throughput Screening
This compound-based assays are versatile and can be adapted to screen for modulators of various ion channels, including:
-
Voltage-Gated Ion Channels: (e.g., Naᵥ, Kᵥ, Caᵥ channels) where channel opening is triggered by depolarization.
-
Ligand-Gated Ion Channels: (e.g., GABAᴀ receptors, nAChRs) where ligand binding leads to ion flux and depolarization.
-
Electrogenic Transporters: (e.g., Na⁺/K⁺-ATPase) where the transport of ions creates a net change in membrane potential.
The primary advantages of using Oxonol dyes in HTS are the homogenous (no-wash) format, high sensitivity, and compatibility with automated liquid handling and plate readers.
Quantitative Data Summary
The performance of an HTS assay is evaluated using statistical parameters such as the Z'-factor and signal-to-background (S/B) ratio. A Z'-factor above 0.5 indicates an excellent and robust assay. The following tables provide representative data from a hypothetical HTS campaign for a voltage-gated potassium channel (Kᵥ) inhibitor screen using an this compound analog.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.72 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background (S/B) Ratio | 4.8 | Robust signal window for hit identification. |
| Hit Rate | 0.5% | Typical for a primary screen of a diverse library. |
Table 2: Potency of Known Kᵥ Channel Inhibitors (IC₅₀ Values)
| Compound | Target | IC₅₀ (µM) |
| 4-Aminopyridine (4-AP) | Kᵥ Channel (Broad Spectrum) | 150 |
| Tetraethylammonium (TEA) | Kᵥ Channel (Broad Spectrum) | 850 |
| Glibenclamide | KATP Channel | 0.5 |
| Quinidine | Various K⁺ Channels | 25 |
Experimental Protocols
Protocol 1: General HTS Workflow for an Ion Channel Antagonist Screen
This protocol outlines a typical workflow for a 384-well plate-based HTS assay to identify inhibitors of a specific ion channel.
Application of Oxonol Dyes in Studying Ion Channel Activity
Introduction
Ion channels are integral membrane proteins that facilitate the passage of ions across cellular membranes, playing a pivotal role in a myriad of physiological processes, including nerve impulse transmission, muscle contraction, and cellular signaling. The study of ion channel function is crucial for understanding both normal physiology and the pathophysiology of numerous diseases, known as channelopathies. Consequently, ion channels are significant targets for drug discovery and development.[1]
Fluorescence-based assays have emerged as a powerful tool for studying ion channel activity in a high-throughput format, offering a less labor-intensive alternative to traditional electrophysiological techniques like patch-clamp.[1] Among the various fluorescent probes, oxonol dyes are a class of voltage-sensitive dyes that have gained prominence in monitoring changes in membrane potential, an indirect but reliable indicator of ion channel activity. This application note provides a detailed overview of the use of oxonol dyes, particularly Oxonol Blue and its derivatives like DiBAC₄(3) and Oxonol VI, in the study of ion channel activity for researchers, scientists, and drug development professionals.
Mechanism of Action
Oxonol dyes are lipophilic anions that can partition between the extracellular medium and the interior of the cell. Their distribution across the plasma membrane is dependent on the transmembrane potential. In resting cells, which typically have a negative intracellular potential, the negatively charged oxonol dyes are largely excluded from the cell interior. When ion channels open and cause membrane depolarization (the intracellular potential becomes less negative), the anionic dye moves into the cell down its electrical gradient.[2]
Inside the cell, these dyes bind to intracellular proteins and membranes, leading to a significant enhancement of their fluorescence.[2] Conversely, hyperpolarization (the intracellular potential becomes more negative) leads to the expulsion of the dye from the cell and a decrease in fluorescence. This change in fluorescence intensity can be quantitatively correlated to changes in membrane potential.
A more advanced application of oxonol dyes involves Fluorescence Resonance Energy Transfer (FRET). In this setup, an oxonol dye, such as DiSBAC₂(3) or DiSBAC₄(3), acts as a mobile FRET acceptor, while a membrane-bound coumarin-phospholipid (CC2-DMPE) serves as a stationary FRET donor.[3] In a polarized cell, the donor and acceptor are in close proximity on the external leaflet of the membrane, resulting in efficient FRET. Upon depolarization, the oxonol acceptor translocates to the inner leaflet, increasing the distance between the donor and acceptor and causing a decrease in FRET. This ratiometric measurement provides a robust and sensitive readout of membrane potential changes.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of oxonol dyes in ion channel studies.
Table 1: Spectroscopic Properties of Common Oxonol Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Notes |
| DiBAC₄(3) | ~490 | ~516 | Fluorescence increases upon membrane depolarization. |
| DiSBAC₂(3) | ~530 | - | Used as a FRET acceptor with CC2-DMPE. |
| Oxonol VI | ~614 | ~646 | Responds more rapidly to potential changes than Oxonol V. |
Table 2: Typical Assay Parameters and Readouts
| Parameter | Value/Range | Ion Channel Type | Reference |
| DiBAC₄(3) Working Concentration | 100 nM - 10 µM | Large conductance Ca²⁺-activated K⁺ (BK) channels | |
| Oxonol VI Working Concentration | 10 - 500 nM | (Na⁺ + K⁺)-ATPase | |
| Fluorescence Change per mV (DiBAC₄(3)) | ~1% | General | |
| Resting Membrane Potential (Lymphocytes) | -70 mV | Ca²⁺-sensitive K⁺ channels | |
| Evans Blue (BK channel opener) concentration | 10 µM | BK channels | |
| 4-Aminopyridine (K⁺ channel blocker) concentration | 10 mM | Ca²⁺-sensitive K⁺ channels | |
| Quinine (K⁺ channel blocker) concentration | 20 - 100 µM | Ca²⁺-sensitive K⁺ channels |
Experimental Protocols
Protocol 1: General Membrane Potential Assay using DiBAC₄(3)
This protocol is a general guideline for measuring changes in membrane potential in response to ion channel modulation using DiBAC₄(3).
Materials:
-
Cells expressing the ion channel of interest
-
DiBAC₄(3) stock solution (10-40 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS)
-
Ion channel activators or inhibitors
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with appropriate filters (Ex/Em ≈ 490/516 nm)
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions.
-
Dye Loading:
-
Prepare a working solution of DiBAC₄(3) in HHBS. The final concentration typically ranges from 100 nM to 10 µM and should be optimized for the specific cell type and channel expression level.
-
Remove the cell culture medium from the wells.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the DiBAC₄(3) working solution to each well.
-
Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the ion channel modulator (activator or inhibitor) in HHBS.
-
Add the compound solutions to the wells. A vehicle control (e.g., DMSO in HHBS) should be included.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~516 nm.
-
For kinetic assays, record the fluorescence signal at regular intervals before and after the addition of a stimulus (e.g., a high concentration of potassium to induce depolarization).
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the fluorescence signal to the baseline reading before compound addition or to the vehicle control.
-
Calculate the change in fluorescence as a percentage of the baseline or control.
-
For dose-response curves, plot the change in fluorescence against the compound concentration and fit the data to a suitable model to determine EC₅₀ or IC₅₀ values.
-
Protocol 2: FRET-Based Membrane Potential Assay
This protocol describes a ratiometric assay for membrane potential using a CC2-DMPE/Oxonol FRET pair.
Materials:
-
Cells expressing the ion channel of interest
-
CC2-DMPE stock solution
-
DiSBAC₂(3) or DiSBAC₄(3) stock solution
-
Assay buffer (e.g., HBSS)
-
Ion channel modulators
-
Fluorescence plate reader capable of dual-emission detection (e.g., 460 nm and 570 nm)
Procedure:
-
Cell Plating: As described in Protocol 1.
-
Dye Loading: Load the cells with both the FRET donor (CC2-DMPE) and acceptor (oxonol dye) according to the manufacturer's instructions. This typically involves a sequential or co-incubation step.
-
Compound Addition: As described in Protocol 1.
-
Fluorescence Measurement:
-
Excite the FRET donor at its excitation wavelength (e.g., ~400 nm for CC2-DMPE).
-
Simultaneously measure the emission from both the donor (e.g., ~460 nm) and the acceptor (e.g., ~570 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission (or donor to acceptor, depending on the direction of the FRET change).
-
Changes in this ratio reflect changes in membrane potential.
-
Normalize the ratio to a baseline or vehicle control.
-
Generate dose-response curves as described in Protocol 1.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for an this compound-based ion channel assay.
References
Live-Cell Imaging of Apoptosis: A Dual-Staining Approach with DiBAC4(3) and Annexin V
Application Note
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. The ability to monitor apoptosis in real-time in living cells is crucial for understanding its complex signaling pathways and for the development of novel therapeutics targeting this process. This application note describes a robust method for the live-cell imaging of apoptosis by simultaneously monitoring two key events: plasma membrane depolarization and phosphatidylserine (PS) externalization, using the fluorescent dyes DiBAC4(3) and Annexin V, respectively.
DiBAC4(3): A Reporter of Membrane Depolarization
DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) is a slow-response potentiometric dye that is lipophilic and anionic. In healthy, polarized cells, DiBAC4(3) is largely excluded from the cell due to the negative charge of the cytoplasm relative to the extracellular environment. However, a key early event in apoptosis is the loss of ion homeostasis, leading to depolarization of the plasma membrane. This depolarization allows the anionic DiBAC4(3) dye to enter the cell, where it binds to intracellular proteins and membranes, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored over time to track the kinetics of membrane depolarization during apoptosis.
Annexin V: A Probe for Phosphatidylserine Externalization
In viable cells, the plasma membrane exhibits an asymmetric distribution of phospholipids, with phosphatidylserine (PS) predominantly located on the inner leaflet. During apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet of the plasma membrane.[1] Annexin V, a 35-36 kDa calcium-dependent protein, has a high binding affinity for PS.[1] When conjugated to a fluorophore (e.g., FITC, Alexa Fluor dyes), Annexin V can be used to specifically label apoptotic cells. The binding of fluorescently labeled Annexin V to the cell surface provides a clear and specific marker for this hallmark of apoptosis.
By combining DiBAC4(3) and Annexin V, researchers can simultaneously visualize two distinct but related events in the apoptotic cascade, providing a more comprehensive and temporally resolved understanding of the cell death process. This dual-staining approach is amenable to live-cell fluorescence microscopy and high-content imaging systems, enabling the kinetic analysis of apoptosis in response to various stimuli.
Data Presentation
The following tables summarize representative quantitative data from live-cell imaging experiments using DiBAC4(3) and Annexin V to monitor apoptosis.
Table 1: Spectral Properties of DiBAC4(3) and Annexin V Conjugates
| Fluorophore | Excitation (nm) | Emission (nm) |
| DiBAC4(3) | ~490 | ~516 |
| Annexin V-FITC | ~495 | ~519 |
| Annexin V-Alexa Fluor 488 | ~495 | ~519 |
| Annexin V-Alexa Fluor 594 | ~590 | ~617 |
Table 2: Interpretation of Staining Patterns in Apoptosis
| DiBAC4(3) Fluorescence | Annexin V Staining | Cell Status |
| Low | Negative | Viable |
| High | Negative | Early Apoptosis (Membrane Depolarization) |
| High | Positive | Early to Mid-Apoptosis |
| High | Positive (with compromised membrane integrity) | Late Apoptosis/Necrosis |
Table 3: Example Quantitative Analysis of Apoptosis Induction
| Treatment | % DiBAC4(3) Positive Cells (Mean ± SD) | % Annexin V Positive Cells (Mean ± SD) |
| Vehicle Control | 5.2 ± 1.5 | 4.8 ± 1.2 |
| Staurosporine (1 µM, 4h) | 68.7 ± 5.3 | 65.1 ± 4.9 |
| TRAIL (100 ng/mL, 4h) | 45.3 ± 3.8 | 42.9 ± 3.5 |
Experimental Protocols
Materials:
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DiBAC4(3) stock solution (e.g., 1 mM in DMSO)
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Fluorescently labeled Annexin V (e.g., Annexin V-FITC, Annexin V-Alexa Fluor 594)
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10x Annexin V Binding Buffer (e.g., 100 mM HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
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Cell culture medium (phenol red-free recommended for imaging)
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Apoptosis-inducing agent (e.g., staurosporine, TRAIL)
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Control vehicle (e.g., DMSO)
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Cells of interest (adherent or suspension)
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Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)
Protocol 1: Simultaneous Staining for Live-Cell Imaging
This protocol is suitable for observing the kinetics of both membrane depolarization and PS externalization in the same cell population over time.
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Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom dish, 96-well imaging plate) and allow them to adhere and reach the desired confluency.
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Prepare Staining Solution:
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Dilute the 10x Annexin V Binding Buffer to 1x with sterile distilled water.
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In phenol red-free cell culture medium, prepare the final staining solution containing:
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DiBAC4(3) at a final concentration of 0.5-5 µM.
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Fluorescently labeled Annexin V at the manufacturer's recommended concentration (typically 1:20 to 1:100 dilution).
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-
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Induce Apoptosis:
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Remove the culture medium from the cells.
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Add the staining solution containing the apoptosis-inducing agent to the cells.
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For control wells, add the staining solution containing the vehicle control.
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Live-Cell Imaging:
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Immediately place the imaging dish on the microscope stage within the environmental chamber.
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Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 4-24 hours).
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Use appropriate filter sets for DiBAC4(3) (e.g., FITC/GFP channel) and the Annexin V fluorophore. If using Annexin V-FITC, the signals may need to be acquired sequentially to minimize spectral overlap, or spectral unmixing may be required. Using a red-shifted Annexin V conjugate (e.g., Alexa Fluor 594) is recommended for simultaneous imaging.
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Image Analysis:
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Quantify the number of DiBAC4(3) positive cells (increased green fluorescence) and Annexin V positive cells (surface staining) at each time point.
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The intensity of DiBAC4(3) fluorescence can also be measured to assess the degree of membrane depolarization.
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Protocol 2: Sequential Staining for Endpoint Analysis
This protocol can be used when endpoint analysis is sufficient or to confirm results from kinetic imaging.
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Induce Apoptosis: Treat cells with the apoptosis-inducing agent for the desired time period in a standard cell culture incubator.
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DiBAC4(3) Staining:
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Add DiBAC4(3) to the culture medium to a final concentration of 0.5-5 µM.
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Incubate for 15-30 minutes at 37°C.
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Annexin V Staining:
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Prepare 1x Annexin V Binding Buffer.
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Gently wash the cells once with 1x Annexin V Binding Buffer.
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Add 1x Annexin V Binding Buffer containing the fluorescently labeled Annexin V to the cells.
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Incubate for 15 minutes at room temperature in the dark.
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Imaging:
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Gently wash the cells once with 1x Annexin V Binding Buffer to remove unbound Annexin V.
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Add fresh 1x Annexin V Binding Buffer or phenol red-free medium to the cells.
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Immediately image the cells on a fluorescence microscope.
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Signaling Pathways and Visualizations
The events monitored by DiBAC4(3) and Annexin V are downstream of various apoptotic signaling pathways. Membrane depolarization can be an early event resulting from ion channel dysregulation, while PS externalization is a caspase-dependent process.
Caption: Signaling events in apoptosis leading to membrane depolarization and PS externalization.
Caption: Experimental workflow for simultaneous live-cell imaging of apoptosis.
References
Troubleshooting & Optimization
How to reduce phototoxicity of Oxonol Blue in long-term imaging
This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing the phototoxicity of Oxonol Blue and other voltage-sensitive dyes during long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (CAS Number: 51858-17-4) is a fluorescent staining dye used to monitor the membrane potential of cells.[1][2] Like other oxonol dyes, it is an anionic molecule that partitions between the extracellular solution and the cell membrane in a voltage-dependent manner.[3][4][5] Changes in membrane potential alter the amount of dye bound to the membrane, leading to a change in fluorescence intensity.
Q2: What is phototoxicity and why is it a concern in long-term imaging?
Phototoxicity is the damage caused to cells and tissues by light, often in the presence of a photosensitizing agent like a fluorescent dye. During fluorescence microscopy, the excitation light can cause the fluorophore to react with molecular oxygen, generating reactive oxygen species (ROS). These ROS can damage cellular components such as DNA, proteins, and lipids, leading to altered cell physiology, stress, and even cell death. In long-term imaging, the cumulative effect of this light-induced damage can significantly impact the biological processes being studied, leading to unreliable and artifactual results.
Q3: How can I tell if my cells are experiencing phototoxicity?
Signs of phototoxicity can range from subtle to severe. Obvious signs include changes in cell morphology (e.g., blebbing, vacuole formation), detachment from the substrate, reduced motility, or cell death. More subtle effects, which can be equally detrimental to the experiment, include alterations in the cell cycle, changes in mitochondrial function, and disruptions to signaling pathways. It is crucial to perform control experiments to assess the impact of imaging on your specific cell type and experimental conditions.
Q4: Are there less phototoxic alternatives to this compound?
While specific phototoxicity data for this compound is limited, other classes of membrane potential dyes and fluorescent reporters are available for long-term imaging. Genetically encoded voltage indicators (GEVIs) can be a good alternative as the fluorophore is protected within a polypeptide envelope, which can reduce phototoxicity. Some styryl dyes, like Di-8-ANNEPS, are reported to be more photostable and less phototoxic, making them suitable for longer-term studies. Additionally, using red-shifted fluorophores can help reduce phototoxicity as they are excited by longer, lower-energy wavelengths.
Troubleshooting Guide: Reducing Phototoxicity
This guide provides actionable steps to minimize phototoxicity when using this compound or other fluorescent dyes in your long-term imaging experiments.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal fading and/or cell death | High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum level required for an acceptable signal-to-noise ratio. |
| Prolonged exposure time. | Use the shortest possible exposure time for each image. For dynamic processes, determine the maximum exposure time that still allows you to capture the event of interest. | |
| "Illumination overhead" - sample is illuminated when the camera is not acquiring an image. | Use hardware synchronization (e.g., TTL-controlled LEDs) to ensure the sample is only illuminated during image acquisition. If using a mechanical shutter, longer exposure times with lower light power can reduce the relative contribution of illumination overhead. | |
| Subtle changes in cell behavior over time | Cumulative phototoxic effects from ROS generation. | Supplement the imaging medium with antioxidants like ascorbic acid or Trolox to scavenge ROS. Consider using commercially available photoprotective reagents. |
| Phototoxic components in the imaging medium. | Some standard culture media contain components like riboflavin and certain amino acids that can contribute to phototoxicity when illuminated. Consider using a specialized, photo-inert imaging medium if phototoxicity is a persistent issue. | |
| Poor signal-to-noise ratio with low excitation power | Inefficient light detection. | Use a highly sensitive detector, such as a back-illuminated sCMOS or an EMCCD camera, to maximize the capture of emitted photons. |
| Suboptimal optical components. | Ensure all optical components in the light path are clean and aligned for maximum light transmission. Use high numerical aperture (NA) objectives to collect more light. |
Experimental Protocols
Protocol for Using Ascorbic Acid as a Photoprotective Agent
This protocol is adapted from a study that identified ascorbic acid as an effective agent for reducing phototoxicity during live-cell imaging.
Materials:
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Ascorbic acid (Vitamin C) powder
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Your standard cell culture imaging medium
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Sterile water or PBS for dissolving ascorbic acid
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Sterile filter (0.22 µm)
Procedure:
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Prepare a stock solution of ascorbic acid:
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Dissolve ascorbic acid powder in sterile water or PBS to a final concentration of 100 mM.
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Sterilize the solution by passing it through a 0.22 µm filter.
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
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Determine the optimal working concentration:
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A concentration of 500 µM ascorbic acid has been shown to be effective in reducing phototoxicity without affecting cell viability for some cell lines.
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However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Test a range of concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM).
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Assess cell viability (e.g., using a live/dead assay) and key cellular functions after incubation with different concentrations of ascorbic acid for the duration of your planned imaging experiment.
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-
Prepare the imaging medium:
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On the day of the experiment, thaw an aliquot of the ascorbic acid stock solution.
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Add the appropriate volume of the stock solution to your pre-warmed imaging medium to achieve the desired final concentration. For example, add 5 µL of a 100 mM stock solution to 1 mL of medium for a final concentration of 500 µM.
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Gently mix the medium.
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-
Imaging:
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Replace the standard culture medium of your cells with the ascorbic acid-supplemented imaging medium shortly before starting your imaging session.
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Proceed with your long-term imaging experiment, following other best practices for minimizing phototoxicity (e.g., using the lowest possible excitation light).
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Note: The effectiveness of ascorbic acid can be cell-type and medium-dependent. Always perform appropriate controls.
Data Presentation
Table 1: General Strategies to Minimize Phototoxicity in Long-Term Fluorescence Imaging
| Strategy | Principle | Key Parameters to Optimize |
| Reduce Excitation Energy | Lowering the total number of photons hitting the sample reduces the probability of fluorophore excitation and subsequent ROS generation. | - Excitation light intensity (use neutral density filters or adjust laser power).- Exposure time (use the shortest possible).- Imaging frequency (acquire images only as often as necessary). |
| Optimize the Microscope | Increasing the efficiency of light detection allows for the use of lower excitation energy. | - Objective lens (use high numerical aperture).- Detector (use high quantum efficiency cameras like sCMOS or EMCCD).- Light source (use fast-switching LEDs with TTL control to avoid illumination overhead). |
| Use Photoprotective Agents | Scavenging reactive oxygen species (ROS) or reducing the availability of oxygen mitigates cellular damage. | - Antioxidants (e.g., Ascorbic Acid, Trolox).- Oxygen scavengers.- Specialized imaging media. |
| Choose the Right Fluorophore | Some fluorophores are inherently more photostable and/or are excited by less phototoxic wavelengths. | - Select photostable dyes.- Use red or near-infrared dyes to minimize damage from high-energy (blue) light.- Consider genetically encoded reporters for long-term studies. |
Visualizations
References
- 1. This compound | Membrane Potential Monitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Behavior of Oxonol Dyes in Phospholipid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxonol dyes as monitors of membrane potential. Their behavior in photosynthetic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for DiBAC4(3) fluorescence signal variability
Welcome to the technical support center for DiBAC4(3), a fluorescent probe for measuring cell membrane potential. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to fluorescence signal variability during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DiBAC4(3) and how does it work?
A1: DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) is a slow-response, lipophilic, anionic fluorescent dye used to measure changes in cell membrane potential.[1][2][3] Its mechanism is based on its potential-dependent distribution across the plasma membrane. In depolarized cells, the interior of the cell is less negative, allowing the negatively charged DiBAC4(3) to enter and bind to intracellular proteins and membranes.[1][4] This binding leads to a significant increase in its fluorescence intensity. Conversely, in hyperpolarized cells, the more negative intracellular environment repels the anionic dye, resulting in lower fluorescence.
Q2: What are the spectral properties of DiBAC4(3)?
A2: DiBAC4(3) is typically excited by the 488 nm laser line and its fluorescence emission is collected around 516-517 nm.
Q3: For which applications is DiBAC4(3) suitable?
A3: DiBAC4(3) is widely used in various applications, including:
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Monitoring membrane potential changes in non-excitable cells.
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High-throughput screening for ion channel modulators.
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Viability assays and antibiotic susceptibility testing in bacteria.
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Flow cytometry-based analysis of membrane potential.
Q4: How should I prepare and store DiBAC4(3)?
A4: DiBAC4(3) is typically supplied as a solid and should be dissolved in high-quality, anhydrous DMSO or ethanol to prepare a stock solution, which can be stored at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh from the stock solution for each experiment.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in the DiBAC4(3) fluorescence signal.
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect filter set | Ensure you are using the appropriate filter set for DiBAC4(3) (Excitation ~490 nm, Emission ~516 nm). |
| Low dye concentration | Optimize the DiBAC4(3) concentration. The optimal concentration can vary between cell types and experimental conditions. |
| Insufficient incubation time | Ensure cells are incubated with the dye for a sufficient period (typically 20-60 minutes) to allow for adequate loading. |
| Cell health issues | Verify cell viability. Dead or unhealthy cells will not maintain a proper membrane potential. |
| Hyperpolarized cells | If your experimental conditions cause hyperpolarization, a decrease in fluorescence is expected. Confirm this with appropriate controls. |
Issue 2: High Background Fluorescence or Low Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Excess dye in the medium | While some protocols suggest imaging without washing, high background can be reduced by washing the cells once with buffer after loading. However, be aware that this may affect the equilibrium of the dye. |
| Autofluorescence | Image unstained cells under the same conditions to determine the level of autofluorescence. |
| Suboptimal dye concentration | A very high dye concentration can sometimes lead to increased background. Titrate the dye to find the optimal concentration for your cells. |
| Image acquisition settings | Optimize microscope settings (e.g., gain, exposure time) to maximize signal while minimizing background noise. |
| Image correction | Perform darkfield and flatfield corrections on your images to reduce noise introduced by the camera and uneven illumination. |
Issue 3: Signal Fades Rapidly (Photobleaching)
| Possible Cause | Recommended Solution |
| Excessive light exposure | Minimize the exposure of the sample to excitation light. Use neutral density filters to reduce illumination intensity. |
| Prolonged imaging | Reduce the duration of time-lapse imaging or the frequency of image acquisition. |
| High laser power | Decrease the laser power to the minimum level required for a detectable signal. |
| Use of antifade reagents | For fixed-cell imaging, consider using an antifade mounting medium. For live-cell imaging, specialized live-cell antifade reagents can be tested, though their compatibility with DiBAC4(3) should be verified. |
| Allow for dye exchange | In some systems, waiting for a short period between exposures can allow unbleached dye from the medium to replace bleached dye in the cells. |
Issue 4: "Sparkles" or Precipitates in the Image
| Possible Cause | Recommended Solution |
| Dye precipitation | This is often due to undissolved dye particles. |
| 1. Ensure the stock solution is fully dissolved. Sonication can be helpful. | |
| 2. Centrifuge the final working solution of DiBAC4(3) at high speed (e.g., 14,000 rpm for 10 minutes) and use the supernatant for staining. | |
| 3. Avoid introducing debris from cell cultures into the staining solution. |
Issue 5: Inconsistent or Unstable Baseline Fluorescence
| Possible Cause | Recommended Solution |
| Temperature fluctuations | The sensitivity of DiBAC4(3) can be temperature-dependent. Maintain a stable temperature throughout the experiment using a stage-top incubator or a heated perfusion system. |
| Changes in cell volume | DiBAC4(3) is not a ratiometric dye, and changes in cell volume can affect fluorescence intensity. If significant volume changes are expected, consider this as a potential source of artifact. |
| Pharmacological effects of the dye | At higher concentrations, DiBAC4(3) has been reported to have off-target effects, such as activating BK channels. Use the lowest effective concentration to minimize such effects. |
| Uneven dye loading | Ensure cells are evenly distributed and that the dye solution covers them uniformly. Gentle agitation during incubation can sometimes help. |
Experimental Protocols
Protocol 1: General Staining Protocol for Adherent Cells
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Cell Preparation: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.
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Stock Solution Preparation: Prepare a 1-5 mM stock solution of DiBAC4(3) in anhydrous DMSO.
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Working Solution Preparation:
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Dilute the stock solution in your imaging buffer (e.g., HBSS, HEPES-buffered saline) to the desired final concentration (typically 0.5-10 µM).
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Crucially , to avoid precipitation, it is recommended to first dilute the stock into a small volume of buffer, vortex, and then add this to the final volume of buffer. For persistent precipitation issues, centrifuge the working solution.
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Dye Loading:
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Remove the cell culture medium.
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Add the DiBAC4(3) working solution to the cells.
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Incubate for 20-60 minutes at 37°C, protected from light.
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Imaging:
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Image the cells directly in the dye-containing solution using a fluorescence microscope with the appropriate filter set (Ex/Em: ~490/516 nm).
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Minimize light exposure to prevent photobleaching.
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Protocol 2: Positive Control for Depolarization
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Load cells with DiBAC4(3) as described above.
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Acquire a baseline fluorescence reading.
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Add a high concentration of potassium chloride (e.g., 50-150 mM KCl) to the imaging buffer to induce depolarization. A potassium ionophore like valinomycin can be used in conjunction, though interactions with oxonol dyes have been noted.
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Record the increase in fluorescence intensity. This confirms that the dye is responding to depolarization in your system.
Quantitative Data Summary
Table 1: Spectral Properties and Recommended Concentrations
| Parameter | Value | Reference(s) |
| Excitation Maximum | ~493 nm | |
| Emission Maximum | ~516 nm | |
| Stock Solution Solvent | DMSO or Ethanol | |
| Stock Solution Concentration | 1-40 mM | |
| Working Concentration (Cell Culture) | 0.1 - 47.5 µM | |
| Working Concentration (Bacteria) | 1 - 10 µM | |
| Typical Incubation Time | 20 - 60 minutes |
Visualizations
Caption: Mechanism of DiBAC4(3) action.
Caption: General experimental workflow for DiBAC4(3).
References
Technical Support Center: Optimizing Oxonol VI Signal-to-Noise Ratio in Neuronal Recordings
Welcome to the technical support center for optimizing Oxonol VI signal-to-noise ratio in your neuronal recording experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and achieve high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is Oxonol VI and how does it work to measure membrane potential?
Oxonol VI is a slow-response, anionic fluorescent dye used to measure changes in membrane potential.[1][2] As a lipophilic anion, it partitions between the extracellular solution and the cell membrane. During neuronal depolarization, the cell interior becomes less negative, allowing the negatively charged Oxonol VI to enter the cell and bind to intracellular components, leading to an increase in fluorescence.[3] Conversely, hyperpolarization results in the expulsion of the dye from the cell and a decrease in fluorescence.[2] The magnitude of the fluorescence change is proportional to the change in membrane potential.[1]
Q2: What are the typical excitation and emission wavelengths for Oxonol VI?
The spectral properties of Oxonol VI can vary slightly depending on the solvent and binding state. However, the general ranges are:
-
Excitation: 599 nm to 614 nm
-
Emission: 634 nm to 646 nm
It is always recommended to confirm the optimal excitation and emission wavelengths on your specific imaging system.
Q3: Is Oxonol VI suitable for detecting individual action potentials?
No, Oxonol VI is a "slow-response" dye. Its mechanism relies on the physical redistribution of the dye across the cell membrane, which occurs on a slower timescale than individual action potentials. Therefore, it is best suited for measuring slower changes in membrane potential, such as those associated with synaptic potentials, oscillations, or overall changes in neuronal excitability.
Q4: Can Oxonol VI be phototoxic to my neurons?
Yes, like many fluorescent dyes, prolonged or high-intensity illumination with Oxonol VI can lead to phototoxicity and photobleaching. This can manifest as altered neuronal morphology, changes in firing patterns, or even cell death. It is crucial to use the lowest possible excitation light intensity and exposure times that still provide an adequate signal-to-noise ratio.
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to detect real changes in membrane potential.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Dye Concentration | Reduce the final concentration of Oxonol VI. Start with a titration series (e.g., 50 nM, 100 nM, 250 nM, 500 nM) to find the optimal concentration for your specific neuronal culture. | A lower concentration should reduce background fluorescence without significantly compromising the signal from the cells of interest. |
| Incomplete Washout | Increase the number and/or duration of washes with fresh, dye-free extracellular solution after the initial dye loading step. | Thorough washing will remove unbound dye from the coverslip and medium, lowering the overall background. |
| Dye Precipitation | Visually inspect the staining solution for any precipitates. If present, filter the solution before use. Ensure the dye is fully dissolved in the initial stock solution (e.g., DMSO or ethanol). | A clear, precipitate-free staining solution will prevent fluorescent aggregates from settling on the coverslip. |
| Autofluorescence | Image an unstained control sample of your neurons under the same imaging conditions. If significant fluorescence is observed, this indicates cellular autofluorescence. | Knowing the level of autofluorescence can help in setting a proper threshold for signal detection. Consider using a different emission filter with a narrower bandpass to exclude some of the autofluorescent signal. |
| Unhealthy or Dying Cells | Assess the health of your neuronal culture. Unhealthy cells can exhibit increased, non-specific dye uptake. Ensure proper culture conditions are maintained throughout the experiment. | Healthy neurons will show primarily membrane staining, while unhealthy cells may show bright, diffuse cytoplasmic fluorescence. Improving cell health will reduce this source of background. |
Problem 2: Low Signal or Poor Signal-to-Noise Ratio (SNR)
A weak signal can make it impossible to resolve changes in membrane potential.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Dye Concentration | If the background is low but the signal from the neurons is also weak, you may need to increase the Oxonol VI concentration. Perform a careful titration to find the balance between a strong signal and acceptable background. | An increased dye concentration should lead to a brighter signal from the neurons. |
| Suboptimal Dye Loading | Increase the incubation time of the dye with the neurons. Typical incubation times can range from 5 to 30 minutes. Also, ensure the incubation is performed at an appropriate temperature (e.g., room temperature or 37°C), as this can affect dye loading. | A longer incubation time can allow for more dye to partition into the cell membranes, resulting in a stronger signal. |
| Low Neuronal Activity | Ensure your neurons are healthy and active. If you are stimulating the neurons, verify that your stimulation protocol is effective. Consider using a positive control (e.g., applying a high concentration of KCl to depolarize all cells) to confirm that the dye is responsive. | A robust response to a positive control will confirm that the dye and imaging system are working correctly, pointing to an issue with the experimental stimulation. |
| Inappropriate Imaging Settings | Optimize your microscope settings. Increase the exposure time, but be mindful of phototoxicity. Use an appropriate objective with a high numerical aperture (NA) to collect more light. Ensure your filter set is well-matched to the excitation and emission spectra of Oxonol VI. | Proper microscope settings are critical for maximizing the collection of emitted photons and thus improving the signal. |
| Photobleaching | Reduce the intensity and duration of excitation light exposure. Acquire images only when necessary. Consider using an anti-fade reagent in your imaging medium if compatible with live-cell imaging. | Minimizing photobleaching will ensure that the fluorescent signal remains stable throughout the course of your experiment. |
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Stock Solution Concentration | 1-3.16 mM in DMSO or ethanol | Store protected from light at -20°C. |
| Working Concentration | 10-500 nM | This is highly dependent on the cell type and density. Optimization is crucial. |
| Excitation Wavelength | 599-614 nm | Verify with your specific imaging system. |
| Emission Wavelength | 634-646 nm | Verify with your specific imaging system. |
| Expected ΔF/F per 100 mV | ~1% per mV (for similar bis-oxonol dyes) | This can vary significantly based on cell type, dye concentration, and imaging conditions. |
| Response Time | Slower than individual action potentials | Suitable for measuring sustained changes in membrane potential. |
Experimental Protocols
Protocol 1: Preparation of Oxonol VI Staining Solution
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Prepare Stock Solution: Dissolve Oxonol VI powder in high-quality, anhydrous DMSO or ethanol to a final concentration of 1-3.16 mM.
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Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.
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Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in your normal extracellular recording buffer (e.g., HBSS or ACSF) to the desired final working concentration (typically in the range of 10-500 nM). It is critical to vortex the solution thoroughly to ensure the dye is fully dissolved.
Protocol 2: Staining Cultured Neurons with Oxonol VI
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Culture Preparation: Grow neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Ensure the cultures are healthy and at the desired developmental stage.
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Medium Exchange: Gently aspirate the culture medium from the neurons.
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Dye Loading: Add the freshly prepared Oxonol VI working solution to the neurons. Ensure the entire surface of the culture is evenly covered.
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Incubation: Incubate the neurons with the dye solution for 5-30 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.
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Washing: After incubation, gently aspirate the dye solution and wash the neurons 2-3 times with fresh, pre-warmed extracellular buffer to remove unbound dye.
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Imaging: The stained neurons are now ready for imaging. Mount the dish or coverslip on the microscope stage and proceed with your experiment. It is recommended to perform imaging in the presence of the extracellular buffer.
Visualizations
Caption: Mechanism of Oxonol VI action in response to neuronal depolarization.
Caption: General experimental workflow for neuronal recordings using Oxonol VI.
References
- 1. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 2. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Membrane Potential Assays with Oxonol Dyes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using oxonol dyes (like DiBAC₄(3)) to measure membrane potential.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common artifacts and issues encountered during experiments.
Q1: Why is my baseline fluorescence signal excessively high or noisy?
High or noisy baseline fluorescence can obscure the signal from membrane potential changes. This is often caused by several factors:
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Excessive Dye Concentration: Using too much dye can lead to high background fluorescence and non-specific binding.[1] It's crucial to titrate the dye to find the optimal concentration for your specific cell type and experimental conditions.[1][2]
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Non-Specific Binding: Oxonol dyes can bind to extracellular surfaces or components in the media. Some protocols recommend using background suppressors to mitigate this issue.[3] For microscopy, coating glass surfaces with materials like polymerized L-dopamine can prevent dye binding.[4]
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Undissolved Dye Particles: The appearance of bright "sparkles" in an image is a common artifact caused by undissolved or aggregated dye particles. To resolve this, centrifuge the final dye working solution (e.g., at 14,000 rpm for 10 minutes) and carefully use the supernatant, avoiding the pellet.
-
Cell Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), which can contribute to the background signal. To check for this, image undyed cells using the same filter sets and exposure times as your experiment. If autofluorescence is high, consider using a red-shifted dye to move your measurement away from the common blue-green autofluorescence spectrum.
Q2: My fluorescence signal is fading or decreasing over time, even in my control samples. What is happening?
This issue is typically caused by photobleaching or phototoxicity.
-
Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to light. It results in a progressive decrease in signal intensity with repeated or prolonged illumination.
-
Phototoxicity: High-intensity light can damage cells, causing effects like membrane blebbing, vacuole formation, or even cell death. This damage can alter the cell's membrane potential, leading to misleading results.
Solutions:
-
Minimize the duration and intensity of light exposure. Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.
-
Use time-lapse imaging to determine the onset of photobleaching and phototoxicity in your specific setup.
-
Reduce the dye concentration, as higher concentrations can sometimes exacerbate photosensitizing effects.
Q3: I see a change in fluorescence after adding my test compound. How do I know if it's a real membrane potential event or an artifact?
Test compounds can directly interfere with fluorescence assays, creating false positives or negatives.
-
Compound Autofluorescence: The compound itself may be fluorescent at the same wavelengths used for the oxonol dye.
-
Signal Quenching: The compound may absorb the excitation or emission light of the dye, a phenomenon known as the "inner filter effect," which reduces the detected signal.
Verification Steps:
-
Run a control experiment where you add the test compound to a cell-free well containing the dye and buffer. A change in fluorescence indicates direct compound interference.
-
Measure the absorbance and fluorescence spectra of your compound to see if they overlap with the oxonol dye's spectra.
-
If interference is confirmed, consider using a dye with a different spectral profile (e.g., a far-red dye) to avoid the spectral window of the interfering compound.
Q4: My results are inconsistent or not reproducible. What are some common procedural pitfalls?
In addition to the issues above, several procedural factors can lead to variability.
-
Inconsistent Cell Health or Density: Ensure cells are healthy and plated at a consistent density. Overconfluent or unhealthy cells will have altered membrane potentials. For non-adherent cells, plate them in poly-D lysine coated plates to ensure they remain in a single plane for reading.
-
Dye Loading Time and Temperature: Inconsistent incubation times or temperatures can lead to variable dye uptake. Optimize these parameters and keep them constant across all experiments. Incubation is typically done for 30-60 minutes at either room temperature or 37°C.
-
Extracellular Dye Depletion: At high cell densities, cellular uptake can significantly lower the concentration of the dye in the extracellular medium, which can affect the equilibrium and the resulting signal. It is important to use an appropriately low cell density to avoid this artifact.
Q5: How do oxonol dyes like DiBAC₄(3) actually work?
Oxonol dyes are slow-response, lipophilic anionic probes. Their mechanism relies on partitioning between the extracellular medium and the cell's interior based on the Nernst potential.
-
Polarized State: In healthy, polarized cells, the cell interior is negatively charged relative to the outside. This negative potential repels the negatively charged oxonol dye, keeping it primarily in the extracellular medium, resulting in low fluorescence.
-
Depolarized State: When the cell depolarizes, the membrane potential becomes less negative (or more positive). This reduces the electrostatic barrier, allowing the anionic dye to enter the cell.
-
Signal Enhancement: Once inside, the dye binds to intracellular proteins and lipid membranes, which causes a significant enhancement of its fluorescence. Therefore, an increase in fluorescence intensity corresponds to membrane depolarization, while a decrease in fluorescence corresponds to hyperpolarization.
Quantitative Data Summary
For reproducible results, it is critical to use the correct spectral settings for your chosen dye. The table below summarizes the properties of common oxonol dyes.
| Dye Name | Common Abbreviation | Excitation (nm) | Emission (nm) | Molecular Weight ( g/mol ) |
| Bis-(1,3-dibutylbarbituric acid)trimethine oxonol | DiBAC₄(3) | 490 - 496 | 516 | ~517 - 519 |
| Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol | DiBAC₄(5) | 590 | 616 | ~543 |
| Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol | DiSBAC₂(3) | 535 | 560 | ~437 |
| Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol | Oxonol VI | 599 - 614 | 634 - 646 | ~316 |
Data compiled from sources:
Key Experimental Protocols
Protocol 1: General Staining for Plate Reader Assays
This protocol is adapted for adherent cells in a 96-well plate.
-
Cell Preparation: Plate adherent cells overnight in a 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
Dye Stock Solution: Prepare a 10 to 30 mM stock solution of the oxonol dye (e.g., DiBAC₄(3)) in high-quality, anhydrous DMSO. Store aliquots at -20°C and protect from light.
-
Dye Loading Solution: On the day of the experiment, dilute the stock solution into your assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the desired final concentration (typically in the range of 1-10 µM).
-
Dye Loading: Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C or room temperature for 30-60 minutes, protected from light. Note: Do NOT wash the cells after loading, as the dye's partitioning is an equilibrium-dependent process.
-
Compound Addition & Measurement: Prepare your test compounds in the assay buffer. Add the desired volume to the wells and immediately begin monitoring fluorescence intensity using a plate reader with the appropriate excitation and emission filters.
Protocol 2: Positive Control & Calibration Using High K⁺ Depolarization
This control is essential to confirm that the dye is responding correctly to membrane potential changes.
-
Prepare Buffers:
-
Normal Buffer: A physiological buffer, e.g., HBSS.
-
High K⁺ Buffer: A depolarizing buffer where NaCl is replaced with KCl to raise the extracellular potassium concentration (e.g., to 120 mM). This will shift the potassium equilibrium potential and depolarize the cell membrane to near 0 mV.
-
-
Load Cells with Dye: Follow steps 1-5 from the General Staining Protocol above.
-
Establish Baseline: Measure the baseline fluorescence of the cells in the Normal Buffer.
-
Induce Depolarization: Add a small, concentrated volume of High K⁺ Buffer to the wells to achieve the final high potassium concentration. Alternatively, carefully replace the Normal Buffer with the High K⁺ Buffer.
-
Measure Signal: Immediately measure the fluorescence. A robust increase in fluorescence intensity should be observed as the cells depolarize. This confirms the assay is working.
-
(Optional) Calibration: To calibrate the signal, the fluorescence intensity after adding the High K⁺ buffer can be set as the 0 mV reference point. Some researchers use ionophores like gramicidin, which forms pores in the membrane, to achieve complete depolarization for calibration. Note that valinomycin should be used with caution as it can interact with oxonol dyes.
Visual Guides: Workflows and Logic Diagrams
Diagram 1: Oxonol Dye Mechanism of Action
Caption: Mechanism of how membrane depolarization leads to oxonol dye influx and signal.
Diagram 2: General Experimental Workflow
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermofisher.com [thermofisher.com]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Oxonol Dye Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of oxonol dye aggregation in stock solutions. Aggregation can lead to significant experimental variability, including reduced fluorescence intensity, altered spectral properties, and inaccurate measurements of membrane potential.
Troubleshooting Guides
Issue 1: Precipitate or Cloudiness Observed in Stock Solution
Potential Causes:
-
High Concentration: The dye concentration exceeds its solubility limit in the chosen solvent.
-
Inappropriate Solvent: The solvent is not optimal for the specific oxonol dye.
-
Low Temperature: Storage at low temperatures can decrease the solubility of some dyes.
-
Contamination: Presence of impurities that promote aggregation.
Solutions:
| Solution ID | Recommended Action | Detailed Protocol |
| TS-01-A | Dilute the Stock Solution | If the experiment allows, dilute the stock solution with the same solvent to a lower concentration. |
| TS-01-B | Gentle Warming | Warm the solution in a water bath at 30-40°C while gently swirling. Avoid excessive heat, which can degrade the dye. |
| TS-01-C | Sonication | Sonicate the solution in a bath sonicator in short bursts (e.g., 5-10 seconds on, 20-30 seconds off) to break up aggregates. Monitor the solution temperature to prevent overheating. |
| TS-01-D | Solvent Optimization | If aggregation persists, consider preparing a fresh stock solution in a different solvent with higher solubilizing capacity, such as DMSO or ethanol. |
| TS-01-E | Filtration | For persistent aggregates, filter the solution through a 0.22 µm syringe filter to remove larger particles before use. Note that this may reduce the effective dye concentration. |
Issue 2: Inconsistent or Weak Fluorescent Signal in Experiments
Potential Causes:
-
Dye Aggregation: Aggregation can lead to self-quenching of the fluorescent signal.
-
Incorrect Filter Sets: The excitation and emission wavelengths of the instrument do not match the spectral properties of the dye.
-
Dye Degradation: Exposure to light or high temperatures can cause photobleaching and degradation.
-
Low Dye Concentration: The final concentration of the dye in the assay is too low.
Solutions:
| Solution ID | Recommended Action | Detailed Protocol |
| TS-02-A | Prepare Fresh Working Solutions | Always prepare fresh working solutions from a concentrated stock solution immediately before your experiment. |
| TS-02-B | Use Anti-Aggregation Additives | Incorporate anti-aggregation agents like non-ionic surfactants or urea into your experimental buffer. |
| TS-02-C | Optimize Dye Concentration | Perform a concentration titration to determine the optimal dye concentration for your specific assay that provides a robust signal without causing aggregation. |
| TS-02-D | Proper Storage | Store stock solutions in the dark at the recommended temperature (typically -20°C) and in small aliquots to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are oxonol dyes and why do they aggregate?
Oxonol dyes are anionic polymethine dyes commonly used as fluorescent probes to measure membrane potential in various cell types.[1] Their molecular structure contains a hydrophobic backbone, which in aqueous solutions can lead to intermolecular hydrophobic interactions, causing the dye molecules to stack and form aggregates. This process is influenced by factors such as dye concentration, solvent polarity, temperature, and ionic strength.
Q2: What are the best solvents for preparing oxonol dye stock solutions?
Organic solvents like dimethyl sulfoxide (DMSO) and ethanol are generally recommended for preparing concentrated stock solutions of oxonol dyes due to their ability to disrupt hydrophobic interactions and solubilize the dye molecules effectively. For instance, Oxonol VI can be prepared in a 3.16 mM stock solution in ethanol.[1] While some oxonol dyes are soluble in water, they are more prone to aggregation in aqueous environments.
Q3: How can I prevent aggregation when preparing my stock solution?
To minimize aggregation during preparation:
-
Use a high-purity organic solvent like DMSO or ethanol.
-
Start by adding a small amount of solvent to the dye powder to create a paste before adding the rest of the solvent.
-
Vortex or gently sonicate the solution to ensure complete dissolution.
-
Prepare a concentrated stock solution that can be diluted to the final working concentration in your experimental buffer immediately before use.
Q4: Can I use additives to prevent aggregation in my experiments?
Yes, certain additives can help prevent aggregation in aqueous experimental buffers:
-
Non-ionic Surfactants (e.g., Tween® 20): These can be used at low concentrations (typically 0.01% to 0.05% v/v) to prevent hydrophobic interactions between dye molecules.[2][3]
-
Urea: As a chaotropic agent, urea disrupts the hydrogen bonding network of water, which can help to keep hydrophobic dyes in solution.[4]
Q5: What are the recommended storage conditions for oxonol dye stock solutions?
For long-term stability, it is recommended to:
-
Store stock solutions at -20°C in a dark, dry place.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the solutions from light to prevent photobleaching.
Quantitative Data
Table 1: Solubility of Common Oxonol Dyes
| Dye | Molecular Weight ( g/mol ) | Solvent | Reported Solubility/Concentration |
| Oxonol V | 384.38 | DMSO | Soluble |
| Ethanol | Soluble | ||
| Oxonol VI | 316.35 | DMSO | 100 mg/mL (316.11 mM) with sonication and warming |
| Ethanol | 3.16 mM stock solution is readily prepared | ||
| DiBAC₄(3) | 516.63 | DMSO | Soluble; stock solutions of 10-40 mM can be prepared |
| Ethanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of a Stable Oxonol VI Stock Solution
Materials:
-
Oxonol VI powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the Oxonol VI powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of Oxonol VI powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 3.16 mM in ethanol).
-
Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Disaggregation of an Aggregated Oxonol Dye Stock Solution
Materials:
-
Aggregated oxonol dye stock solution
-
Water bath or heat block
-
Bath sonicator
Procedure:
-
Gentle Warming: Place the vial containing the aggregated stock solution in a water bath set to 30-40°C.
-
Gently swirl the vial periodically until the precipitate is redissolved. Do not exceed 40°C to avoid dye degradation.
-
Sonication: If warming is insufficient, place the vial in a bath sonicator.
-
Apply short bursts of sonication (e.g., 10-15 seconds) followed by a cooling period to prevent overheating.
-
Visually inspect the solution between sonication cycles until the aggregates are dispersed.
-
Once redissolved, use the solution immediately or store it at room temperature for a short period before use. It is advisable to prepare a fresh stock solution for long-term use.
Visualizations
References
Technical Support Center: Troubleshooting Poor Cell Staining with Oxonol Blue
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Oxonol Blue for cell staining applications. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Understanding this compound
This compound is a fluorescent dye used to monitor membrane potential in living cells. As an anionic dye, its distribution across the plasma membrane is dependent on the cell's membrane potential. In depolarized cells, this compound enters and binds to intracellular components, leading to an increase in fluorescence. Conversely, in hyperpolarized cells, the dye is excluded, resulting in lower fluorescence. This characteristic makes it a valuable tool for studying cellular processes involving changes in membrane potential, such as ion channel activity, cell signaling, and apoptosis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during cell staining with this compound.
Q1: Why am I observing a weak or no fluorescent signal?
A weak or absent signal is a common issue that can arise from several factors in your staining protocol.
| Possible Cause | Recommended Solution |
| Inadequate Dye Concentration | The concentration of this compound is critical. Start with a concentration within the recommended range and perform a titration to determine the optimal concentration for your specific cell type and experimental conditions. |
| Insufficient Incubation Time | Ensure that the incubation period is sufficient for the dye to penetrate the cells and reach equilibrium. Optimize the incubation time by testing a range of durations. |
| Suboptimal Staining Temperature | Staining is typically performed at room temperature or 37°C. Ensure your incubation temperature is appropriate for your cell type and helps maintain cell viability. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope or flow cytometer are appropriate for this compound's spectral properties. |
| Photobleaching | Excessive exposure to excitation light can cause the fluorophore to lose its ability to fluoresce.[1][2] Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images efficiently. The use of anti-fade mounting media can also help for microscopy applications.[3] |
| Cell Health | Ensure that your cells are healthy and viable before and during the staining procedure. Use a viability dye to distinguish between live and dead cells. |
Q2: My images have high background fluorescence. How can I reduce it?
High background can obscure the specific signal from your cells, making data interpretation difficult.
| Possible Cause | Recommended Solution |
| Excess Dye Concentration | Using too high a concentration of this compound can lead to non-specific binding and high background. Perform a concentration titration to find the lowest effective concentration. |
| Inadequate Washing | Insufficient washing after staining can leave residual dye in the medium, contributing to background fluorescence. Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS or HBSS). |
| Dye Aggregation | Oxonol dyes can sometimes form aggregates, which can bind non-specifically to cells or surfaces. Prepare fresh dye solutions and consider filtering the working solution before use. |
| Autofluorescence | Some cell types exhibit natural fluorescence.[3] Include an unstained control sample to assess the level of autofluorescence and, if necessary, use a background subtraction algorithm during image analysis. |
Q3: The staining in my cell population is uneven or patchy. What could be the cause?
Inconsistent staining can lead to unreliable and difficult-to-interpret results.
| Possible Cause | Recommended Solution |
| Uneven Cell Density | Ensure that cells are plated at a consistent density and are not overly confluent, as this can affect dye access to all cells. |
| Incomplete Mixing | Gently mix the dye solution with the cell suspension to ensure uniform distribution of the dye. |
| Cell Clumping | Cell clumps can prevent the dye from reaching all cells. Ensure a single-cell suspension is achieved before staining, especially for flow cytometry applications. |
| Poor Cell Health | Unhealthy or dying cells can exhibit altered membrane permeability, leading to inconsistent staining. Monitor cell health throughout the experiment. |
Q4: I am observing a decrease in fluorescence signal over time that is not related to membrane potential changes. What is happening?
This phenomenon is often due to photobleaching or fluorescence quenching.
| Possible Cause | Recommended Solution |
| Photobleaching | As mentioned earlier, prolonged exposure to excitation light will degrade the fluorophore.[1] Minimize light exposure and use appropriate imaging settings. |
| Fluorescence Quenching | Certain molecules in the buffer or secreted by the cells can interact with the dye and reduce its fluorescence quantum yield. Ensure your staining buffer is free of known quenching agents. |
Experimental Protocols
Below are generalized protocols for staining cells with this compound for microscopy and flow cytometry. Note that these are starting points and should be optimized for your specific cell type and experimental setup.
Protocol 1: Live Cell Imaging with this compound (Microscopy)
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips appropriate for microscopy and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Ensure cells are at a suitable confluency (typically 50-70%) to allow for individual cell imaging.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS or serum-free medium) to the desired final working concentration. It is recommended to perform a titration to determine the optimal concentration.
-
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed buffer.
-
Add the this compound staining solution to the cells and incubate for the optimized duration (typically 15-30 minutes) at 37°C, protected from light.
-
-
Imaging:
-
After incubation, you can image the cells directly in the staining solution or wash them with buffer before imaging.
-
Use appropriate filter sets for this compound (see spectral properties table below).
-
Minimize light exposure to prevent photobleaching.
-
Protocol 2: Membrane Potential Analysis with this compound (Flow Cytometry)
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
-
-
Staining Solution Preparation:
-
Prepare a working solution of this compound in the same buffer used for cell suspension. As with microscopy, the optimal concentration should be determined by titration.
-
-
Staining Procedure:
-
Add the this compound working solution to the cell suspension.
-
Incubate for the optimized time (typically 15-30 minutes) at room temperature or 37°C, protected from light.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters.
-
Include appropriate controls, such as unstained cells and cells treated with agents known to depolarize or hyperpolarize the membrane (e.g., high potassium buffer or specific ion channel modulators).
-
Quantitative Data
The following table summarizes key quantitative parameters for Oxonol dyes. Note that "this compound" is a general name, and specific properties can vary between different variants (e.g., Oxonol V, Oxonol VI).
| Parameter | Oxonol V | Oxonol VI | DiBAC4(3) (a bis-oxonol) |
| Excitation Maximum (approx.) | ~630 nm | ~614 nm | ~490 nm |
| Emission Maximum (approx.) | ~660 nm | ~646 nm | ~516 nm |
| Recommended Concentration Range | 1-10 µM | 10-500 nM | 100 nM - 1 µM |
| Typical Incubation Time | 15-30 minutes | 15-30 minutes | 15-30 minutes |
| Fluorescence Change | Increases with depolarization | Increases with depolarization | ~1% per mV change in membrane potential |
Mandatory Visualizations
Signaling Pathway: Membrane Potential and Downstream Effects
Changes in membrane potential, which can be monitored by this compound, are crucial for various cellular signaling pathways. For example, depolarization can lead to the opening of voltage-gated calcium channels, resulting in an influx of Ca2+ ions. This increase in intracellular calcium can then trigger a cascade of downstream events, including the activation of protein kinases and transcription factors, ultimately leading to changes in gene expression and cellular responses like proliferation or differentiation.
References
Technical Support Center: The Impact of Temperature on Oxonol Dye Stability and Performance
Welcome to the technical support center for Oxonol dyes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to temperature.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and problems that may arise when working with Oxonol dyes at various temperatures.
Q1: What is the recommended storage temperature for Oxonol dye stock solutions?
For long-term stability, it is recommended to store Oxonol dye stock solutions, typically dissolved in DMSO, at -20°C or -80°C.[1][2] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the dye.[3] For short-term storage of a few weeks, 4°C may be acceptable, but always refer to the manufacturer's specific instructions.[4][5]
Q2: My fluorescence signal is weak or absent. Could temperature be the cause?
Yes, temperature can significantly impact fluorescence signal intensity. Here are a few potential reasons:
-
Sub-optimal experimental temperature: Most protocols using Oxonol dyes like DiBAC₄(3) are optimized for room temperature (around 20-25°C) or physiological temperature (37°C). Deviating significantly from the optimal range for your specific assay can lead to reduced fluorescence.
-
Dye degradation: Prolonged exposure to elevated temperatures can cause the dye to degrade, resulting in a loss of fluorescence.
-
Incorrect dye concentration for the temperature: The optimal dye concentration might vary slightly with temperature. It may be necessary to perform a concentration titration at your specific experimental temperature.
Q3: I am observing high background fluorescence in my experiment. How can temperature contribute to this?
High background fluorescence can be exacerbated by temperature-related factors:
-
Increased non-specific binding: At higher temperatures, the dye may exhibit increased non-specific binding to cellular components or the experimental vessel, leading to elevated background signals.
-
Temperature-induced changes in buffer components: The properties of your buffer solution can change with temperature, potentially affecting the dye's fluorescence in the absence of your target.
-
Dye aggregation: Temperature fluctuations can sometimes promote the formation of dye aggregates, which can be highly fluorescent and contribute to background noise. Ensure your dye is fully dissolved at the working temperature.
Q4: My results are not reproducible. Can temperature fluctuations be the culprit?
Absolutely. Temperature is a critical parameter for reproducibility in fluorescence-based assays.
-
Inconsistent incubation temperatures: Ensure that the incubation temperature is precisely controlled and consistent across all experiments. Even small variations can affect the rate of dye uptake and binding.
-
Temperature gradients: Uneven heating of your sample plate or chamber can lead to variability between wells or samples.
-
Room temperature variations: If your experiment is performed at "room temperature," be aware that this can fluctuate significantly. It is best to use a temperature-controlled instrument or environment.
Q5: Does temperature affect the photostability of Oxonol dyes?
Yes, temperature can influence the rate of photobleaching (the irreversible destruction of a fluorophore by light). Generally, higher temperatures can increase the rate of photobleaching. To mitigate this:
-
Minimize the exposure of the dye to excitation light.
-
Use an antifade mounting medium if applicable for microscopy.
-
Work at the lowest acceptable excitation light intensity.
-
Ensure your imaging sessions are as short as possible.
Quantitative Data on Temperature Effects
| Parameter | Effect of Increasing Temperature | Rationale |
| Fluorescence Intensity | Generally Decreases | Increased molecular collisions and non-radiative decay pathways at higher temperatures can lead to thermal quenching of fluorescence. |
| Photostability | Generally Decreases | Higher temperatures can increase the rate of photochemical reactions that lead to photobleaching. |
| Binding Kinetics | May Increase or Decrease | The effect on binding kinetics is complex and depends on the specific interactions between the dye and its target. Initially, higher temperatures may increase the rate of binding, but excessive heat can denature the target or the dye. |
| Spectral Properties (λex/λem) | Minor Shifts Expected | While significant shifts are uncommon, changes in the local environment due to temperature can cause small shifts in the excitation and emission maxima. |
| Long-term Stability (in solution) | Decreases | Chemical degradation of the dye is accelerated at higher temperatures. |
Experimental Protocols
Protocol for Assessing the Thermal Stability of an Oxonol Dye
This protocol provides a general framework for determining the effect of temperature on the fluorescence intensity and stability of an Oxonol dye in your experimental buffer. This is adapted from thermal shift assay protocols.
Materials:
-
Oxonol dye stock solution (e.g., in DMSO)
-
Experimental buffer
-
Temperature-controlled fluorometer or qPCR machine capable of thermal ramping
-
Appropriate cuvettes or 96-well plates
Procedure:
-
Prepare a working solution of the Oxonol dye in your experimental buffer at the desired concentration.
-
Aliquot the working solution into multiple cuvettes or wells of a 96-well plate.
-
Equilibrate the samples at a starting temperature (e.g., 20°C) for 5-10 minutes.
-
Measure the initial fluorescence intensity.
-
Increase the temperature in a stepwise manner (e.g., in 2°C or 5°C increments).
-
Equilibrate the sample at each new temperature for a set period (e.g., 2-5 minutes) before measuring the fluorescence intensity.
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Continue this process over your desired temperature range (e.g., 20°C to 60°C).
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To assess stability over time at a specific elevated temperature , incubate a sample at that temperature and take fluorescence readings at regular intervals (e.g., every 5-10 minutes) for an extended period (e.g., 1-2 hours).
-
Plot the fluorescence intensity as a function of temperature to determine the thermal profile of the dye. For the stability assessment, plot fluorescence intensity versus time.
Visualizations
Troubleshooting Workflow for Temperature-Related Issues
The following diagram outlines a logical workflow for troubleshooting common issues encountered with Oxonol dyes that may be related to temperature.
Caption: Troubleshooting workflow for temperature-related issues with Oxonol dyes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Storage and Antibody Shelf Life [labome.com]
Technical Support Center: Assessing Cell Viability and Health with Oxonol Blue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Oxonol Blue and related oxonol dyes for assessing cell viability and health. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to assess cell health?
This compound is a fluorescent dye used as a sensitive indicator of cell membrane potential.[1][2][3][4] It is an anionic, lipophilic dye that can enter depolarized cells, which are cells that have a less negative electrical charge across their plasma membrane.[5] In healthy, viable cells with a normal, polarized membrane potential, the dye is largely excluded. However, in dead or dying cells, the cell membrane loses its ability to maintain this potential, becoming depolarized. This allows this compound to enter the cell, where it binds to intracellular components and exhibits a significant increase in fluorescence. Therefore, an increase in fluorescence intensity is indicative of a loss of membrane potential and, consequently, a decrease in cell viability.
Q2: What is the difference between this compound, Oxonol V, Oxonol VI, and DiBAC4(3)?
These are all anionic dyes that belong to the oxonol family and function as slow-response membrane potential probes. They share a similar mechanism of action but differ in their spectral properties and response times.
-
Oxonol V and Oxonol VI: These are bis-isoxazolone oxonols. Oxonol VI is generally preferred as it responds more rapidly to changes in membrane potential compared to Oxonol V.
-
DiBAC4(3): This is a bis-barbituric acid oxonol and is one of the most commonly used dyes in this family for measuring plasma membrane potential. It is known for being largely excluded from mitochondria due to its negative charge, making it a good choice for specifically measuring the plasma membrane potential.
The choice of dye may depend on the specific instrumentation available and the experimental design.
Q3: Can this compound distinguish between apoptotic and necrotic cells?
This compound primarily indicates a loss of membrane potential, which occurs in both late-stage apoptosis and necrosis. Therefore, by itself, it cannot definitively distinguish between these two forms of cell death.
-
Apoptosis: In the early stages of apoptosis, the cell membrane remains intact, and this compound would be excluded. However, as apoptosis progresses to secondary necrosis, the membrane potential collapses, leading to dye uptake.
-
Necrosis: Necrosis is characterized by the rapid loss of membrane integrity and potential, resulting in strong staining with this compound.
To differentiate between apoptosis and necrosis, it is recommended to use this compound in conjunction with other markers, such as Annexin V for early apoptosis (which detects phosphatidylserine externalization) and a membrane-impermeable DNA dye like Propidium Iodide (PI) or 7-AAD for necrosis (which only enters cells with severely compromised membranes).
Experimental Protocol: Cell Viability Assessment using this compound
This protocol provides a general guideline for assessing cell viability using this compound with fluorescence microscopy or a microplate reader. Optimization may be required for specific cell types and experimental conditions.
Materials
-
This compound (or a related oxonol dye such as Oxonol VI or DiBAC4(3))
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cells of interest
-
Positive control for depolarization (e.g., high-potassium buffer, ionophore like valinomycin)
-
Negative control (healthy, untreated cells)
-
Fluorescence microscope or microplate reader with appropriate filter sets
Experimental Workflow Diagram
Caption: General workflow for a cell viability experiment using this compound.
Procedure
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 1-5 mM).
-
Store the stock solution at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
-
Prepare this compound Working Solution:
-
On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to the desired final working concentration.
-
The optimal concentration should be determined empirically for each cell type but typically ranges from 1 to 10 µM.
-
-
Cell Preparation:
-
Harvest and wash the cells.
-
Resuspend the cells in the desired buffer or medium at an appropriate density.
-
-
Staining:
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light. The optimal incubation time may vary.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Place a sample of the cell suspension on a microscope slide and observe using a fluorescence microscope with the appropriate filter set for this compound (excitation/emission maxima are dye-specific, consult the manufacturer's data sheet).
-
Microplate Reader: Transfer the cell suspension to a microplate and measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Controls:
-
Negative Control: Untreated, healthy cells stained with this compound to establish baseline fluorescence.
-
Positive Control: Cells treated with a depolarizing agent (e.g., high potassium buffer) to induce maximum dye uptake and fluorescence.
-
Unstained Control: Cells without the dye to assess autofluorescence.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Cell concentration is too low. | Increase the cell density. |
| Dye concentration is too low. | Titrate the dye concentration to find the optimal level for your cell type. | |
| Incubation time is too short. | Increase the incubation time. | |
| Incorrect filter set or instrument settings. | Ensure the excitation and emission wavelengths on your instrument match the spectral properties of the Oxonol dye. | |
| Cells are healthy and have a polarized membrane. | Use a positive control for depolarization to confirm the dye is working. | |
| High Background Fluorescence | Dye concentration is too high. | Decrease the dye concentration. |
| Autofluorescence of cells or medium. | Include an unstained control to assess background fluorescence and subtract it from your measurements. | |
| Dye has precipitated. | Ensure the dye is fully dissolved in the working solution. Centrifuge the working solution before use to remove any precipitates. | |
| Prolonged exposure to light. | Keep the dye and stained cells protected from light. | |
| Inconsistent Results | Uneven cell plating or density. | Ensure a homogenous single-cell suspension and consistent cell numbers across samples. |
| Variation in incubation times. | Standardize the incubation time for all samples. | |
| Photobleaching. | Minimize the exposure of stained cells to the excitation light source. | |
| Difficulty Distinguishing Live vs. Dead Cells | Overlap in fluorescence intensity between populations. | Optimize dye concentration and incubation time. Consider co-staining with a viability dye like PI or 7-AAD for better discrimination. |
Signaling Pathway and Data Interpretation
An increase in this compound fluorescence is a direct consequence of the depolarization of the plasma membrane. This depolarization is a hallmark of cell death and can be triggered by various stimuli.
Signaling Pathway Leading to Membrane Depolarization
Caption: Simplified pathway from cellular stress to increased this compound fluorescence.
Interpreting Fluorescence Data
-
Low Fluorescence: Indicates a population of healthy cells with polarized plasma membranes.
-
High Fluorescence: Suggests a population of cells with depolarized membranes, which are likely non-viable.
-
Intermediate Fluorescence: May represent a population of cells in the process of dying or a heterogeneous population of live and dead cells.
For a more quantitative analysis, the fluorescence intensity of the experimental samples can be compared to that of the positive and negative controls. The percentage of non-viable cells can be estimated by setting a fluorescence threshold based on the control populations. For flow cytometry applications, gating on the high-fluorescence population allows for the quantification of dead cells.
References
- 1. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 2. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. Monitoring Changes in Membrane Polarity, Membrane Integrity, and Intracellular Ion Concentrations in Streptococcus pneumoniae Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to Oxonol Blue and FRET-Based Voltage Sensors for High-Throughput Screening Assays
For researchers, scientists, and drug development professionals, selecting the optimal voltage sensor for high-throughput screening (HTS) is a critical decision that directly impacts the quality and efficiency of ion channel drug discovery programs. This guide provides an objective comparison of two prominent fluorescence-based voltage sensing technologies: the standalone Oxonol Blue dyes and the more complex Förster Resonance Energy Transfer (FRET)-based systems. We will delve into their respective mechanisms, performance metrics, and experimental protocols, supported by experimental data to aid in making an informed choice for your specific H-T-S applications.
Introduction to Voltage-Sensitive Dyes in HTS
Voltage-sensitive dyes (VSDs) are indispensable tools for monitoring changes in cellular membrane potential, a key indicator of ion channel activity. In the context of HTS, an ideal VSD should offer a bright signal, high sensitivity to voltage changes, fast response times, and a high signal-to-noise ratio. Furthermore, it should be amenable to automation and exhibit minimal interference with test compounds. This compound and FRET-based sensors are two widely adopted classes of VSDs that fulfill many of these requirements, albeit through different mechanisms and with distinct performance characteristics.
Mechanism of Action
This compound: A Translocation-Based Sensor
Oxonol dyes, such as the commonly used bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)), are anionic, lipophilic molecules. Their voltage-sensing mechanism relies on their potential-driven redistribution across the plasma membrane. In a resting cell with a negative intracellular potential, these negatively charged dyes are largely excluded from the cell interior. Upon membrane depolarization, the intracellular environment becomes less negative, allowing the dye to enter the cell and bind to intracellular proteins and membranes. This binding event leads to a significant increase in the dye's fluorescence quantum yield, resulting in a detectable optical signal.
FRET-Based Sensors: A Ratiometric Approach
FRET-based voltage sensors typically employ a pair of fluorophores: a stationary donor molecule anchored to the outer leaflet of the plasma membrane and a mobile acceptor, which is often an oxonol dye. A popular FRET pair consists of a coumarin-phospholipid (CC2-DMPE) as the donor and an oxonol dye like DiSBAC2(3) as the acceptor.
In a polarized state, the negatively charged oxonol acceptor resides in the outer leaflet, in close proximity to the donor. Excitation of the donor results in efficient energy transfer to the acceptor, leading to acceptor emission. When the membrane depolarizes, the oxonol acceptor translocates to the inner leaflet of the membrane, increasing the distance between the donor and acceptor. This separation disrupts FRET, causing a decrease in acceptor emission and a simultaneous increase in donor emission. The ratiometric readout (ratio of donor to acceptor fluorescence) provides a robust measurement of membrane potential changes that can correct for variations in cell number, dye loading, and lamp intensity.[1][2][3]
References
A Head-to-Head Comparison: DiBAC4(3) vs. Genetically Encoded Voltage Indicators for Cellular Voltage Sensing
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular electrophysiology, the choice of a voltage indicator is a critical decision that dictates the scope and precision of their investigations. This guide provides a comprehensive comparative analysis of the classic chemical dye, DiBAC4(3), and the rapidly evolving class of genetically encoded voltage indicators (GEVIs). By presenting key performance data, detailed experimental protocols, and mechanistic diagrams, we aim to equip you with the necessary information to select the optimal tool for your research needs.
The ability to monitor changes in membrane potential is fundamental to understanding the function of excitable cells like neurons and cardiomyocytes, as well as a wide range of non-excitable cells involved in complex signaling pathways. For decades, synthetic voltage-sensitive dyes have been the workhorses of cellular electrophysiology. Among these, DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) has been widely adopted for its robust signal and utility in high-throughput screening. However, the advent of protein engineering has ushered in a new era of voltage sensing with the development of GEVIs. These protein-based sensors offer the unparalleled advantage of genetic targeting, enabling cell-type-specific and even subcellular-compartment-specific monitoring of voltage dynamics.
This guide will delve into a direct comparison of these two distinct technologies, evaluating their performance based on experimental data and outlining the practical considerations for their implementation in the laboratory.
At a Glance: DiBAC4(3) vs. GEVIs
| Feature | DiBAC4(3) | Genetically Encoded Voltage Indicators (GEVIs) |
| Indicator Type | Chemical Dye (Oxonol) | Protein-based |
| Mechanism | Slow-response, potentiometric redistribution | Conformational change of a voltage-sensing domain or opsin |
| Cell Specificity | Non-specific, stains all cells in a population | High, determined by genetic targeting (promoters, viral vectors) |
| Temporal Resolution | Slow (seconds)[1][2] | Fast (milliseconds)[3][4] |
| Sensitivity | ~1% ΔF/mV[5] | Variable, can be high (e.g., ~50% ΔF/100mV for ASAP3b) |
| Signal-to-Noise Ratio | Generally strong | Variable, depends on the specific GEVI and expression levels |
| Mode of Delivery | Direct application to cells | Gene delivery (transfection, viral transduction, transgenesis) |
| Longitudinal Studies | Challenging due to dye leakage and potential toxicity | Well-suited due to stable expression |
| Phototoxicity | Can occur with prolonged illumination | A concern, especially with high light intensity required for some GEVIs |
| Applications | High-throughput screening, population-level assays | Circuit analysis, single-cell and subcellular imaging in vivo |
Delving Deeper: A Quantitative Performance Analysis
The choice between DiBAC4(3) and a GEVI often hinges on the specific experimental question, which dictates the required sensitivity and temporal resolution. The following table summarizes the performance of DiBAC4(3) alongside a selection of representative GEVIs from different families.
| Indicator | Type | Sensitivity (% ΔF/100mV) | On-Response Time (τ_on) | Signal-to-Noise Ratio (SNR) | Notes |
| DiBAC4(3) | Chemical Dye | ~100% (estimated from 1%/mV) | Seconds | Strong | Response is a population average; limited kinetic information. |
| ArcLight | VSD-based GEVI | ~30% | ~47 ms | Moderate; resolves action potentials with SNR of ~8.8 | Slower kinetics among GEVIs, but bright and good for detecting subthreshold potentials. |
| ASAP3b | VSD-based GEVI | ~49% | ~7.6 ms | High | Offers a good balance of sensitivity and speed. |
| Archon1 | Opsin-based GEVI | ~49% | ~8.1 ms | Good for single-cell action potential detection. | Red-shifted spectrum is advantageous for multiplexing with other probes. |
Signaling Pathways and Experimental Workflows
To visualize the fundamental differences in how these indicators work and are used, the following diagrams illustrate their respective signaling pathways and experimental workflows.
Experimental Protocols: A Step-by-Step Guide
DiBAC4(3) Staining and Imaging
This protocol is adapted from standard procedures for using DiBAC4(3) in cell culture.
Materials:
-
DiBAC4(3) powder
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Cells of interest plated in a suitable imaging dish or plate
-
Fluorescence microscope with a FITC/GFP filter set
Protocol:
-
Prepare a Stock Solution: Dissolve DiBAC4(3) powder in high-quality DMSO to make a 1-2 mM stock solution. Store aliquots at -20°C, protected from light.
-
Prepare the Working Solution: On the day of the experiment, dilute the stock solution in your cell culture medium or buffer to the final working concentration (typically 0.5-5 µM). The optimal concentration should be determined empirically for your cell type.
-
Dye Loading: Remove the culture medium from your cells and replace it with the DiBAC4(3) working solution.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Imaging:
-
Place the imaging dish on the microscope stage.
-
Excite the dye using the FITC/GFP filter set (excitation ~490 nm, emission ~516 nm).
-
Acquire images using a consistent exposure time for all experimental conditions.
-
-
Data Correction (Optional but Recommended):
-
Darkfield Correction: Acquire an image with the shutter closed to capture camera noise. Subtract this image from your experimental images.
-
Flatfield Correction: Acquire an image of the dye solution out of focus to capture uneven illumination. Divide your darkfield-corrected experimental images by the darkfield-corrected flatfield image.
-
Genetically Encoded Voltage Indicator (GEVI) Expression and Imaging
This protocol provides a general framework for using GEVIs. Specific details will vary depending on the chosen GEVI, delivery method, and experimental system.
Materials:
-
Plasmid DNA or viral vector (e.g., AAV) encoding the GEVI of interest
-
Transfection reagent (for plasmids) or viral particles
-
Cells of interest
-
Fluorescence microscope with appropriate filter sets for the specific GEVI
Protocol:
-
Gene Delivery:
-
Transfection (for cell lines): Plate cells to the desired confluency. Transfect the cells with the GEVI-encoding plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Viral Transduction (for primary cells or in vivo): Introduce the GEVI-encoding virus (e.g., AAV) to the cells or target tissue. Viral titer and incubation time will need to be optimized.
-
-
Protein Expression: Allow 24-72 hours for the cells to express the GEVI protein. The optimal expression time should be determined empirically.
-
Cell Preparation for Imaging:
-
For in vitro experiments, ensure cells are in a suitable imaging buffer.
-
For in vivo experiments, this may involve surgical preparation, such as implanting a cranial window.
-
-
Imaging:
-
Identify cells expressing the GEVI by their fluorescence.
-
Use the appropriate excitation and emission filters for the specific GEVI.
-
Acquire images at a high frame rate to capture fast voltage dynamics.
-
-
Data Analysis:
-
Identify regions of interest (ROIs) corresponding to individual cells or subcellular compartments.
-
Measure the change in fluorescence intensity over time (ΔF/F).
-
Correlate fluorescence changes with electrophysiological recordings or behavioral events.
-
Conclusion: Making the Right Choice for Your Research
The choice between DiBAC4(3) and GEVIs is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the experiment.
DiBAC4(3) remains a valuable tool for:
-
High-throughput screening: Its simple application and robust signal make it ideal for screening large compound libraries for their effects on membrane potential.
-
Population-level measurements: It provides a reliable way to assess the average membrane potential of a cell population.
-
Experiments where genetic manipulation is not feasible.
Genetically encoded voltage indicators are the preferred choice for:
-
Cell-type-specific analysis: The ability to target specific neuronal populations has revolutionized the study of neural circuits.
-
Longitudinal studies: Stable expression allows for repeated imaging of the same cells over extended periods.
-
High temporal resolution measurements: GEVIs can resolve individual action potentials and subthreshold dynamics with millisecond precision.
-
In vivo imaging: GEVIs are essential for monitoring neuronal activity in behaving animals.
As GEVI technology continues to advance, with ongoing improvements in brightness, sensitivity, and kinetics, their range of applications will undoubtedly expand further. However, the simplicity and reliability of chemical dyes like DiBAC4(3) ensure their continued relevance in specific experimental contexts. By carefully considering the performance metrics and experimental protocols presented in this guide, researchers can make an informed decision to advance their investigations into the electrical language of the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Testing of Voltage Indicators: Archon1, ArcLightD, ASAP1, ASAP2s, ASAP3b, Bongwoori-Pos6, BeRST1, FlicR1, and Chi-VSFP-Butterfly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Testing of Voltage Indicators: Archon1, ArcLightD, ASAP1, ASAP2s, ASAP3b, Bongwoori-Pos6, BeRST1, FlicR1, and Chi-VSFP-Butterfly | eNeuro [eneuro.org]
- 5. interchim.fr [interchim.fr]
A Researcher's Guide: Validating Oxonol VI Membrane Potential Measurements with the Gold Standard Patch Clamp Technique
For researchers in neuroscience, cardiology, and drug discovery, accurately measuring cellular membrane potential is paramount. While the patch clamp technique remains the gold standard for its precision, fluorescent probes like Oxonol VI offer a high-throughput alternative for monitoring membrane potential changes in a larger population of cells. However, the adoption of fluorescent methods necessitates a thorough validation against the benchmark electrophysiological recordings. This guide provides a comprehensive comparison of Oxonol VI and patch clamp techniques, complete with experimental protocols and data presentation to facilitate the validation of Oxonol VI for reliable membrane potential measurements.
Unveiling the Techniques: A Head-to-Head Comparison
Oxonol VI is a slow-response, lipophilic anionic dye that partitions between the extracellular solution and the cell membrane in a voltage-dependent manner.[1][2][3] As the cell membrane hyperpolarizes (becomes more negative on the inside), the negatively charged dye is expelled from the membrane, leading to a decrease in fluorescence. Conversely, depolarization results in dye accumulation in the membrane and an increase in fluorescence.[2] This relationship between membrane potential and fluorescence intensity allows for an optical readout of voltage changes.
The patch clamp technique, on the other hand, provides a direct measurement of the membrane potential by forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane. This allows for the precise control and recording of the voltage across the membrane in various configurations, with the whole-cell configuration being the most common for measuring the overall membrane potential of the cell.
| Feature | Oxonol VI | Patch Clamp |
| Principle of Operation | Voltage-dependent partitioning of a fluorescent dye across the cell membrane. | Direct electrical recording of the potential difference across the cell membrane. |
| Measurement Type | Indirect, optical measurement of relative changes in membrane potential. | Direct, quantitative measurement of absolute membrane potential. |
| Throughput | High-throughput, suitable for screening large numbers of cells or compounds. | Low-throughput, typically one cell at a time. |
| Temporal Resolution | Slower response time, suitable for detecting sustained changes in membrane potential. | High temporal resolution, capable of resolving rapid events like action potentials. |
| Spatial Resolution | Can provide information from a population of cells or subcellular regions with appropriate imaging. | Single-cell resolution. |
| Invasiveness | Minimally invasive, cells are incubated with the dye. | Invasive, requires physical contact and formation of a seal with the cell membrane. |
| Data Output | Change in fluorescence intensity (ΔF/F₀). | Membrane potential in millivolts (mV). |
Validating Oxonol VI: A Quantitative Approach
Representative Data: Oxonol VI Fluorescence vs. Patch Clamp Membrane Potential
| Patch Clamp Measured Membrane Potential (mV) | Expected Relative Fluorescence Change (ΔF/F₀) of an Oxonol Dye |
| -90 | -0.20 |
| -70 | 0.00 |
| -50 | 0.20 |
| -30 | 0.40 |
| -10 | 0.60 |
| +10 | 0.80 |
| +30 | 1.00 |
This table is a hypothetical representation based on the reported sensitivity of similar oxonol dyes and assumes a resting membrane potential of -70 mV.
Experimental Protocols for Validation
A robust validation study involves a carefully designed experiment where both techniques are applied simultaneously.
Experimental Workflow for Validation
Caption: Workflow for validating Oxonol VI with patch clamp.
Protocol 1: Oxonol VI Membrane Potential Measurement
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Dye Loading:
-
Prepare a stock solution of Oxonol VI in DMSO.
-
Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution) to the final working concentration (typically in the nanomolar to low micromolar range).
-
Remove the culture medium from the cells and wash with the physiological buffer.
-
Incubate the cells with the Oxonol VI solution at 37°C for 15-30 minutes.
-
Wash the cells with the physiological buffer to remove excess dye.
-
-
Fluorescence Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope.
-
Excite the dye using an appropriate wavelength (e.g., ~590 nm) and record the emission (e.g., ~620 nm).
-
Acquire a baseline fluorescence reading (F₀).
-
Apply experimental stimuli (e.g., high potassium solution to depolarize, or specific ion channel modulators).
-
Record the change in fluorescence intensity (F) over time.
-
Calculate the relative change in fluorescence (ΔF/F₀ = (F - F₀) / F₀).
-
Protocol 2: Whole-Cell Patch Clamp Recording
-
Pipette Preparation:
-
Pull glass capillaries to create micropipettes with a tip resistance of 3-7 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with an appropriate intracellular solution.
-
-
Establishing a Gigaohm Seal:
-
Mount the coverslip with cells in the recording chamber on the microscope.
-
Under visual control, carefully approach a target cell with the micropipette.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
-
Achieving Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell interior.
-
-
Membrane Potential Recording:
-
Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential.
-
Inject current to manipulate the membrane potential or apply voltage-clamp to hold the potential at a specific level.
-
Record the membrane potential in response to experimental stimuli.
-
The Underlying Mechanism: How Oxonol VI Senses Voltage
The voltage-sensing mechanism of Oxonol VI is based on its electrophoretic movement in response to changes in the electric field across the membrane.
Caption: Mechanism of Oxonol VI voltage sensing.
Conclusion
While Oxonol VI provides a powerful tool for high-throughput screening of membrane potential changes, its indirect, optical measurements necessitate careful validation against the direct and quantitative data provided by the patch clamp technique. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently validate their Oxonol VI-based assays, ensuring the accuracy and reliability of their findings in the pursuit of scientific discovery and drug development.
References
- 1. Oxonol VI as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
A Comparative Guide: Correlating DiSBAC₂(3) Fluorescence with Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DiSBAC₂(3), a slow-response voltage-sensitive fluorescent dye, with the gold-standard electrophysiological technique of patch-clamp recording for measuring cellular membrane potential. We present supporting experimental data, detailed methodologies for correlative experiments, and visualizations to elucidate the underlying principles and workflows. This information is intended to assist researchers in selecting appropriate techniques for their experimental needs, particularly in the context of high-throughput screening and dynamic monitoring of cellular electrical activity.
Performance Comparison: DiSBAC₂(3) Fluorescence vs. Patch-Clamp Electrophysiology
The choice between using a voltage-sensitive dye like DiSBAC₂(3) and electrophysiological methods depends on the specific experimental requirements, such as throughput, temporal resolution, and the need for absolute versus relative voltage measurements. While patch-clamp offers unparalleled precision and temporal resolution, DiSBAC₂(3) provides a valuable tool for monitoring relative membrane potential changes in a larger population of cells.
| Feature | DiSBAC₂(3) Fluorescence Imaging | Patch-Clamp Electrophysiology |
| Principle of Measurement | An anionic dye that enters depolarized cells, binds to intracellular components, and exhibits enhanced fluorescence. Increased fluorescence correlates with membrane depolarization[1][2]. | Direct measurement of ionic currents and membrane potential via a glass micropipette sealed to the cell membrane[3]. |
| Temporal Resolution | Considered a "slow-response" probe, with a time response of approximately 500 ms. It may not resolve very fast events like individual action potentials accurately[4]. | Millisecond to sub-millisecond resolution, capable of resolving individual action potentials and fast synaptic events[5]. |
| Spatial Resolution | High spatial resolution, allowing for the simultaneous monitoring of membrane potential changes in multiple cells or different regions of a single cell. | Typically limited to a single cell at a time. |
| Measurement Type | Primarily provides relative changes in membrane potential (ΔF/F). Calibration is required to estimate absolute membrane potential in millivolts (mV). | Provides direct, quantitative measurements of absolute membrane potential (in mV) and ionic currents (in pA or nA). |
| Throughput | High-throughput compatible, suitable for screening large numbers of compounds or cells. | Low-throughput, as it is a labor-intensive and technically demanding technique. |
| Invasiveness | Non-invasive, as it is a bath-applied dye. | Invasive, as it requires the physical attachment and potential rupture of the cell membrane. |
| Correlation with Electrophysiology | Studies have shown a strong positive correlation between DiSBAC₂(3) fluorescence intensity and membrane potential measured by electrophysiology, particularly for slower changes in potential. | Serves as the gold standard for validating the signals from voltage-sensitive dyes. |
Quantitative Data Correlation
Experimental data demonstrates a strong correlation between DiSBAC₂(3) fluorescence and direct membrane potential measurements.
Table 1: Correlation of DiSBAC₂(3) Fluorescence with Membrane Potential
| Cell Type | Experimental Condition | DiSBAC₂(3) Fluorescence Change | Membrane Potential (mV) | Correlation (R²) |
| Tradescantia virginiana root cells | NaCl-induced depolarization | Dose-dependent increase | Ranged from -150 to -90 mV | 0.984 |
This data is based on a study comparing DiSBAC₂(3) fluorescence with impalement microelectrode recordings in plant cells. The results show a clear and strong positive correlation between the increase in fluorescence intensity and membrane depolarization within a specific voltage range.
Signaling Pathway and Mechanism of Action
The mechanism by which DiSBAC₂(3) reports changes in membrane potential is based on its voltage-driven distribution across the plasma membrane.
Caption: Mechanism of DiSBAC₂(3) action.
Experimental Protocols
This section provides a detailed protocol for the simultaneous recording of DiSBAC₂(3) fluorescence and whole-cell patch-clamp electrophysiology.
Materials
-
Cells: HEK293 cells, cultured neurons, or cardiomyocytes plated on glass coverslips.
-
DiSBAC₂(3) stock solution: 1-5 mM in DMSO.
-
Extracellular solution (ECS): Composition appropriate for the cell type (e.g., Tyrode's solution for cardiomyocytes, aCSF for neurons).
-
Intracellular solution (ICS): Composition appropriate for whole-cell patch-clamp recording.
-
Patch-clamp rig: Inverted microscope, amplifier, digitizer, micromanipulator, and data acquisition software.
-
Fluorescence imaging setup: Light source (e.g., LED or arc lamp), excitation and emission filters for DiSBAC₂(3) (Excitation ~535 nm, Emission ~560 nm), and a sensitive camera (sCMOS or EMCCD).
Experimental Workflow
Caption: Experimental workflow for correlative studies.
Step-by-Step Procedure
-
Cell Preparation and Dye Loading:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Prepare a working solution of DiSBAC₂(3) in ECS at the desired final concentration (typically 1-10 µM).
-
Replace the culture medium with the DiSBAC₂(3)-containing ECS and incubate the cells for 15-30 minutes at 37°C, protected from light.
-
After incubation, wash the cells with fresh ECS to remove excess dye.
-
-
Setup for Simultaneous Recording:
-
Transfer the coverslip with the stained cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with fresh, oxygenated ECS.
-
Position the patch pipette filled with ICS near the target cell using the micromanipulator.
-
-
Electrophysiological Recording:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode to record the membrane potential or voltage-clamp mode to record ionic currents.
-
-
Fluorescence Imaging:
-
Focus on the patched cell and select a region of interest (ROI) for fluorescence measurement.
-
Configure the imaging software to acquire a time-lapse series of images at a suitable frame rate (e.g., 10-100 Hz, depending on the expected speed of the voltage changes).
-
Use the appropriate filter set for DiSBAC₂(3).
-
-
Simultaneous Data Acquisition:
-
Synchronize the start of the electrophysiological recording and the fluorescence image acquisition. This can often be achieved using TTL pulses to trigger both systems.
-
Record baseline activity and then apply stimuli (e.g., current injection, drug application) to induce changes in membrane potential.
-
-
Data Analysis:
-
Fluorescence Data: Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series. Calculate the change in fluorescence relative to the baseline (ΔF/F = (F - F₀) / F₀).
-
Electrophysiology Data: Analyze the recorded membrane potential or current traces to extract parameters such as resting membrane potential, action potential amplitude and duration, or peak current amplitude.
-
Correlation: Plot the ΔF/F values against the corresponding membrane potential values to determine the correlation between the two signals.
-
Conclusion
DiSBAC₂(3) is a valuable tool for monitoring relative changes in membrane potential, especially in a high-throughput context. While it does not offer the absolute quantification and high temporal resolution of patch-clamp electrophysiology, its non-invasive nature and ability to report on cellular populations make it a powerful complementary technique. For robust interpretation of DiSBAC₂(3) fluorescence data, it is crucial to perform validation experiments against electrophysiological recordings to understand the dye's response characteristics in the specific cell type and experimental conditions being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Guide: Oxonol vs. Cyanine Dyes for Cellular and Molecular Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical determinant of experimental success. Among the vast array of available fluorophores, oxonol and cyanine dyes represent two versatile classes with distinct performance characteristics and application niches. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal dye for your research needs.
At a Glance: Key Performance Characteristics
| Feature | Oxonol Dyes | Cyanine Dyes |
| Primary Application | Membrane Potential Sensing[1][2] | Labeling & Imaging (Proteins, Nucleic Acids)[3] |
| Charge | Anionic[2] | Typically Cationic[4] |
| Mechanism of Action | Voltage-sensitive distribution across membranes | Covalent labeling or non-covalent binding |
| Spectral Range | Visible to Near-Infrared | Visible to Near-Infrared |
| Quantum Yield | Generally moderate | Moderate to high, variable by structure |
| Photostability | Generally moderate to good | Variable, can be prone to photobleaching |
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is heavily influenced by its photophysical characteristics. The following tables summarize key quantitative data for representative oxonol and cyanine dyes.
Oxonol Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Primary Application |
| DiBAC4(3) | ~490 | ~516 | Not widely reported | Membrane Potential |
| Oxonol VI | Not specified | Not specified | Not widely reported | Membrane Potential |
| CMOX | 583 | 611 | 0.2 | Antibody Labeling |
Note: The fluorescence of many oxonol dyes is highly dependent on the membrane potential, and thus, a single quantum yield value is often not the primary metric for their performance in their main application.
Cyanine Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 |
| Cy7 | ~750 | ~776 | ~250,000 | Not widely reported |
Note: The exact photophysical properties of cyanine dyes can vary depending on their conjugation to biomolecules and the local chemical environment.
Core Applications and Experimental Workflows
Oxonol Dyes: Probing Membrane Potential
Oxonol dyes are predominantly used as "slow-response" potentiometric probes. These anionic dyes partition between the extracellular medium and the cytoplasm in a voltage-dependent manner. Depolarization of the cell membrane leads to an influx of the dye and an increase in fluorescence, as the dye binds to intracellular components.
Cyanine Dyes: Versatile Labeling and Imaging Agents
Cyanine dyes are a cornerstone of modern fluorescence microscopy and related techniques. Their primary utility lies in their ability to be conjugated to a wide range of biomolecules, including antibodies, nucleic acids, and small molecules, for targeted imaging.
Experimental Protocols
Measuring Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a dye relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorophore of unknown quantum yield (test sample)
-
Fluorophore of known quantum yield (standard)
-
Spectroscopic grade solvent
-
10 mm path length cuvettes
Procedure:
-
Prepare a series of dilutions for both the test sample and the standard in the same solvent. The concentrations should result in absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the same excitation wavelength and slit widths are used for all measurements.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum after correcting for the solvent blank.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the test sample using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
X denotes the test sample and ST denotes the standard.
-
Assessing Photostability
This protocol outlines a method for comparing the photostability of fluorescent dyes using fluorescence microscopy.
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Samples labeled with the fluorescent dyes to be tested
-
Image analysis software
Procedure:
-
Prepare samples with the fluorescent dyes of interest. For a direct comparison, ensure similar initial fluorescence intensities.
-
Acquire a time-lapse series of images while continuously illuminating the sample. The time interval and total duration will depend on the photostability of the dyes.
-
Measure the fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series using image analysis software.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the fluorescence intensity of each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time. A slower decay indicates higher photostability. The data can be fitted to an exponential decay function to determine the photobleaching half-life.
Concluding Remarks
The choice between oxonol and cyanine dyes is fundamentally driven by the intended application. Oxonol dyes are the probes of choice for dynamic measurements of membrane potential, offering a robust fluorescence response to changes in cellular polarization. In contrast, cyanine dyes provide a versatile toolkit for covalent labeling and high-resolution imaging of a wide array of biomolecules and cellular structures. While some cyanine dyes can be used to monitor membrane potential, their mechanism is often based on accumulation in energized mitochondria, providing a different physiological readout compared to the plasma membrane potential sensitivity of oxonols.
For optimal experimental design, it is crucial to consider the specific photophysical properties of the chosen dye, including its quantum yield and photostability, in the context of the experimental conditions. The protocols provided in this guide offer a framework for the quantitative assessment of these parameters, enabling researchers to make informed decisions and generate reliable and reproducible data.
References
Limitations and advantages of Oxonol Blue compared to other voltage probes
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is crucial for understanding a vast array of physiological processes, from neuronal signaling to drug efficacy. Voltage-sensitive dyes (VSDs) have emerged as powerful tools for optically monitoring these changes with high spatial and temporal resolution. This guide provides an objective comparison of Oxonol Blue, a classic slow-response probe, with other widely used fast-response voltage probes, supported by experimental data to inform the selection of the most appropriate dye for specific research applications.
Mechanism of Action: A Tale of Two Speeds
Voltage-sensitive dyes can be broadly categorized into two groups based on their response mechanism and speed: slow-response and fast-response dyes.
Slow-Response Dyes (e.g., this compound, DiBAC4(3)): These anionic dyes operate on a redistribution mechanism. In response to membrane depolarization, these negatively charged molecules move from the outer leaflet of the plasma membrane into the cell's cytoplasm, where they bind to intracellular components and exhibit enhanced fluorescence.[1][2] Conversely, hyperpolarization leads to their expulsion from the cell and a decrease in fluorescence.[2] This translocation process is relatively slow, occurring on the timescale of seconds, making them unsuitable for tracking individual action potentials.[3] However, this mechanism often results in a large fluorescence change, offering high sensitivity for detecting slower changes in membrane potential.[1]
Fast-Response Dyes (e.g., Di-4-ANEPPS, ANNINE-6plus): These dyes, typically styryl or hemicyanine dyes, are electrochromic. They insert into the plasma membrane and undergo a rapid (nanosecond to millisecond) change in their electronic structure in response to alterations in the surrounding electric field. This results in a shift in their fluorescence excitation or emission spectra. While the fractional change in fluorescence is often smaller than that of slow dyes, their rapid response time allows for the detection of individual action potentials and other fast neuronal events.
Quantitative Performance Comparison
The selection of a VSD is a trade-off between sensitivity, response speed, and other factors like phototoxicity and pharmacological effects. The following table summarizes the key performance indicators for this compound, Di-4-ANEPPS, and ANNINE-6plus.
| Feature | This compound (and other Oxonols) | Di-4-ANEPPS | ANNINE-6plus |
| Response Mechanism | Redistribution (Slow) | Electrochromic (Fast) | Electrochromic (Fast) |
| Response Time | Seconds | Milliseconds | Nanoseconds |
| Voltage Sensitivity (ΔF/F per 100 mV) | ~1% per mV (DiBAC4(3)) | ~10% | ~30% (single-photon), >50% (two-photon) |
| Phototoxicity | Can be toxic | Moderate, Di-8-ANEPPS is less phototoxic | Low, especially with longer wavelength excitation |
| Pharmacological Effects | May modulate GABAA receptors | Potentiates GABAA receptor function | No detectable effect on GABAA receptors |
| Internalization | Enters the cell as part of its mechanism | Internalized relatively rapidly | Low rate of internalization |
| Solubility | Generally soluble in organic solvents, some require base | Soluble in DMSO | Water-soluble |
Experimental Protocols
Accurate and reproducible measurements with VSDs require careful adherence to established protocols. Below are generalized methodologies for using this compound, Di-4-ANEPPS, and ANNINE-6plus for imaging membrane potential in cultured neurons.
This compound (e.g., DiBAC4(3)) Staining Protocol
-
Prepare Stock Solution: Dissolve the this compound dye (e.g., DiBAC4(3)) in ethanol to create a 1 mM stock solution. Store this solution protected from light at -20°C.
-
Prepare Staining Solution: Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution or artificial cerebrospinal fluid) to a final working concentration of 1-5 µM.
-
Cell Incubation: Wash cultured neurons twice with the physiological buffer to remove any residual culture medium. Incubate the cells in the staining solution for 20-30 minutes at 37°C, protected from light.
-
Imaging: Image the cells directly in the staining solution. Use appropriate filter sets for the specific oxonol dye (e.g., for DiBAC4(3), excitation ~490 nm, emission ~516 nm).
Di-4-ANEPPS Staining Protocol
-
Prepare Stock Solution: Dissolve Di-4-ANEPPS in DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Prepare Staining Solution: Dilute the stock solution in a physiological buffer to a final concentration of 5-10 µM.
-
Cell Incubation: Wash the cultured neurons with the physiological buffer. Incubate the cells in the staining solution for 5-10 minutes at room temperature.
-
Washing: Gently wash the cells with fresh physiological buffer to remove the dye-containing solution.
-
Imaging: Image the cells immediately. For ratiometric imaging, acquire fluorescence at two different excitation or emission wavelengths (e.g., excitation at 440 nm and 530 nm).
ANNINE-6plus Staining Protocol (Extracellular Labeling)
-
Prepare Staining Solution: Prepare a 5-15 µM solution of ANNINE-6plus in a physiological buffer.
-
Cell Incubation: Wash the cultured neurons twice with the physiological buffer. Incubate the cells in the staining solution for 5 minutes at room temperature.
-
Washing: After incubation, wash the cells twice with the physiological buffer to remove any unbound dye.
-
Imaging: The cells are now ready for imaging. The dye should remain on the plasma membrane without significant internalization for at least two hours. For two-photon imaging, an excitation wavelength of around 1020 nm is recommended to minimize phototoxicity.
Mandatory Visualizations
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
General experimental workflow for voltage-sensitive dye imaging.
Signaling pathway of a neuronal action potential.
Conclusion
The choice between this compound and other voltage-sensitive dyes is highly dependent on the specific experimental question. This compound and other slow-response dyes, with their large signal changes, are well-suited for applications where high temporal resolution is not critical, such as monitoring bulk changes in membrane potential in cell populations or screening for compounds that alter resting membrane potential.
For researchers interested in resolving fast neuronal events like action potentials and synaptic potentials, fast-response dyes such as Di-4-ANEPPS and ANNINE-6plus are the preferred choice. ANNINE-6plus, in particular, stands out for its high voltage sensitivity, especially with two-photon excitation, low phototoxicity, and lack of pharmacological effects on GABAA receptors, making it an excellent candidate for demanding in vivo imaging applications. By carefully considering the advantages and limitations of each dye and adhering to optimized experimental protocols, researchers can effectively leverage these powerful tools to unravel the complexities of cellular electrophysiology.
References
- 1. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Oxonol dyes as monitors of membrane potential. Their behavior in photosynthetic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: The Nuances of Oxonol Dyes for Membrane Potential Measurement
For researchers, scientists, and drug development professionals, the precise measurement of cellular membrane potential is paramount. This guide provides a comprehensive comparison of oxonol dyes with other common fluorescent probes, offering experimental data to inform the choice between measuring absolute versus relative membrane potential.
The cell's membrane potential (Vm) is a critical physiological parameter, acting as a battery to power various cellular processes and as a signaling mechanism in both excitable and non-excitable cells.[1][2] Its accurate measurement is crucial for understanding a wide range of biological phenomena, from nerve impulse transmission and muscle contraction to cell proliferation and differentiation.[3][4][5] Fluorescent indicators have become indispensable tools for monitoring Vm, offering high spatial and temporal resolution. Among these, oxonol dyes are a popular choice, but their suitability for measuring absolute versus relative membrane potential requires careful consideration.
Understanding the Mechanism: Slow-Response Nernstian Probes
Oxonol dyes fall into the category of slow-response potentiometric probes. These lipophilic anions partition across the plasma membrane in a voltage-dependent manner, accumulating in the cytoplasm of depolarized cells. This redistribution, governed by the Nernst equation, leads to an increase in fluorescence intensity as more dye molecules enter the cell and bind to intracellular components. Conversely, hyperpolarization results in dye exclusion and a decrease in fluorescence. This mechanism, in principle, allows for the determination of absolute membrane potential, as the dye distribution should directly correlate with the Nernst equilibrium potential.
The Absolute vs. Relative Dilemma
While the Nernstian behavior of oxonol dyes suggests they can measure absolute Vm, in practice, they are more commonly used for reliable measurements of relative changes in membrane potential. Several factors complicate the accurate determination of absolute values:
-
Dependence on Intracellular Environment: The fluorescence of oxonol dyes is not solely dependent on concentration but is also influenced by binding to intracellular proteins and membranes, which can vary between cell types and states.
-
Calibration Complexity: To obtain absolute Vm values, a careful calibration is required. This typically involves using ionophores like valinomycin (a K+ ionophore) or gramicidin to clamp the membrane potential at known values. However, interactions between the anionic oxonol dyes and the cationic K+-valinomycin complex can complicate this process.
-
Cellular Factors: The fluorescence signal can be affected by cell density and volume, which can lead to depletion of the external dye concentration and alter the perceived intracellular concentration.
-
Pharmacological Effects: Oxonol dyes themselves can exhibit pharmacological activity, potentially altering the very ion channel and receptor functions being investigated.
Therefore, while feasible, obtaining accurate absolute membrane potential with oxonol dyes is challenging and requires rigorous controls. For many applications, particularly in high-throughput screening, they are best utilized to measure relative changes in Vm in response to stimuli.
Performance Comparison: Oxonol Dyes vs. Alternatives
The choice of a potentiometric probe depends on the specific experimental question. The following table summarizes the key performance characteristics of oxonol dyes in comparison to other widely used methods.
| Probe Type | Mechanism | Response Speed | Typical Sensitivity | Suitability for Absolute Vm | Key Advantages | Key Disadvantages |
| Oxonol Dyes (e.g., DiBAC4(3)) | Nernstian redistribution | Slow (seconds to minutes) | ~1% fluorescence change per mV | Possible with careful calibration | High sensitivity to slow changes; Primarily sensitive to plasma membrane potential. | Slow response; Calibration can be complex; Potential for pharmacological effects and compound interference. |
| Fast-Response Dyes (e.g., ANEP dyes) | Electrochromic shift | Fast (microseconds to milliseconds) | 2-10% fluorescence change per 100 mV | No | Very fast response, suitable for action potentials. | Low sensitivity; Often requires ratiometric imaging to reduce artifacts. |
| FRET-Based Systems (e.g., CC2-DMPE/DiSBAC2(3)) | Förster Resonance Energy Transfer | Fast to Intermediate | Up to 300% signal change in live cells | Ratiometric, but absolute calibration is still complex. | Ratiometric measurement reduces artifacts; High sensitivity. | Can be unable to measure hyperpolarization induced by certain ionophores; Potential for compound interference with the oxonol component. |
| Genetically Encoded Voltage Indicators (GEVIs) | Conformational change of a fluorescent protein | Varies (milliseconds to seconds) | Varies widely | Ratiometric GEVIs can provide more robust relative measurements. | Cell-specific targeting; Can be used for long-term studies. | Lower sensitivity than some dyes; Can have slower kinetics. |
| Fluorescence Lifetime Imaging (FLIM) with VoltageFluor Dyes | Voltage-dependent photoinduced electron transfer | Fast | Accuracy of 10-23 mV (RMSD) for absolute Vm | Yes, demonstrated to be more accurate than other optical methods. | All-optical approach for absolute Vm; High accuracy. | Requires specialized FLIM instrumentation. |
| Patch-Clamp Electrophysiology | Direct electrical measurement | Very Fast | Gold standard | Yes | Highest accuracy and temporal resolution for absolute Vm. | Invasive, low-throughput, technically demanding. |
Experimental Protocols
General Protocol for Measuring Relative Membrane Potential Changes with Oxonol Dyes
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Dye Loading: Prepare a working solution of the oxonol dye (e.g., DiBAC4(3) at 1-10 µM) in a physiological buffer. Remove the cell culture medium and add the dye solution.
-
Incubation: Incubate the cells with the dye for 15-30 minutes at 37°C to allow the dye to partition across the membrane and reach a steady state.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader or microscope with appropriate filter sets (e.g., ~490 nm excitation and ~516 nm emission for DiBAC4(3)).
-
Stimulation: Add the compound of interest or stimulus to the cells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in membrane potential. An increase in fluorescence indicates depolarization, while a decrease indicates hyperpolarization.
-
Data Analysis: Normalize the fluorescence change to the baseline fluorescence (ΔF/F0) to determine the relative change in membrane potential.
Protocol for Calibration of Oxonol Dyes for Absolute Membrane Potential
This protocol utilizes the K+ ionophore valinomycin to clamp the membrane potential at different known values based on the Nernst equation for K+.
-
Prepare a Set of Calibration Buffers: Create a series of buffers with varying extracellular K+ concentrations ([K+]out), keeping the total ionic strength constant by replacing K+ with Na+. For example, prepare buffers with 2, 5, 10, 20, 50, and 100 mM K+.
-
Dye Loading and Incubation: Load the cells with the oxonol dye as described in the general protocol.
-
Ionophore Addition: Add valinomycin (typically 1-5 µM) to the cells in each of the different K+ buffers. This will make the cell membrane permeable only to K+ ions.
-
Equilibration: Allow the cells to equilibrate for 10-15 minutes. The membrane potential will now be approximately equal to the Nernst potential for K+ (EK), which can be calculated using the Nernst equation: EK = (RT/zF) * ln([K+]out/[K+]in), where R is the gas constant, T is the absolute temperature, z is the valence of K+ (+1), F is the Faraday constant, and [K+]in is the intracellular K+ concentration (typically assumed to be around 140 mM for mammalian cells).
-
Fluorescence Measurement: Measure the steady-state fluorescence intensity for each [K+]out.
-
Generate a Calibration Curve: Plot the measured fluorescence intensity against the calculated EK for each buffer. This will generate a calibration curve.
-
Determine Unknown Vm: Measure the fluorescence of your experimental cells (loaded with the same dye concentration but without valinomycin) and use the calibration curve to interpolate the corresponding absolute membrane potential.
Note: It is crucial to use a low cell density to avoid significant depletion of the extracellular dye, which can affect the accuracy of the calibration. An alternative calibration method involves using a combination of ionophores (e.g., gramicidin) to fully depolarize the cells to 0 mV, providing a single-point calibration.
Visualizing the Concepts
Caption: Mechanism of oxonol dye response to membrane potential changes.
Caption: Experimental workflow for calibrating oxonol dyes.
Caption: Absolute membrane potential changes during the cell cycle.
Conclusion: Making an Informed Choice
Oxonol dyes are powerful tools for monitoring membrane potential, particularly for detecting slow, relative changes in non-excitable cells. Their high sensitivity makes them well-suited for applications such as ion channel screening and studying the effects of drugs on cellular bioenergetics. However, researchers aiming to determine absolute membrane potential values must be aware of the inherent complexities and the need for rigorous calibration and controls. For applications demanding high accuracy in absolute Vm or the resolution of rapid electrical events, alternative methods such as FLIM with specialized dyes or the gold-standard patch-clamp electrophysiology may be more appropriate. Ultimately, the choice of method should be guided by the specific biological question and the level of precision required.
References
- 1. Membrane potential - Wikipedia [en.wikipedia.org]
- 2. med.libretexts.org [med.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Role of Membrane Potential in the Regulation of Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging Roles of the Membrane Potential: Action Beyond the Action Potential [frontiersin.org]
Cross-Validation of Oxonol Blue Signals with Specific Ion Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxonol Blue as a voltage-sensitive dye for ion channel research, with a focus on cross-validating its fluorescence signals using specific ion channel blockers. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in designing and interpreting high-throughput screening (HTS) and other fluorescence-based ion channel assays.
Introduction to this compound and Signal Validation
Oxonol dyes, such as bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)), are lipophilic anions used to measure cellular membrane potential.[1][2] In resting cells with a negative internal potential, the dye is largely excluded from the cell. When ion channels open and cause membrane depolarization (making the inside of the cell less negative), the negatively charged dye enters the cell, binds to intracellular proteins and membranes, and exhibits a significant increase in fluorescence.[3] This property makes this compound a valuable tool for HTS of ion channel modulators.[4][5]
However, the indirect nature of this measurement necessitates rigorous validation. It is crucial to confirm that the observed fluorescence changes are indeed caused by the activity of the target ion channel. This is achieved by cross-validating the assay with known, specific ion channel blockers. If a compound's effect on the this compound signal is prevented or reversed by a specific blocker, it provides strong evidence that the compound acts on that particular channel. This guide explores this validation process for several key ion channel families.
Mechanism of this compound Voltage Sensing
The diagram below illustrates the fundamental mechanism by which this compound reports changes in membrane potential mediated by ion channels.
Caption: Mechanism of this compound in detecting membrane potential changes.
Cross-Validation with Potassium (K+) Channel Blockers
Potassium channels are common targets for drug discovery, and this compound-based assays are frequently used for HTS. The standard method involves stimulating cells with a high concentration of extracellular potassium, which depolarizes the cell membrane by shifting the K+ equilibrium potential. This depolarization causes this compound influx and a corresponding increase in fluorescence. A true K+ channel blocker will inhibit this depolarization, resulting in a significantly lower fluorescence signal.
However, it is crucial to note that some oxonol dyes can have direct pharmacological effects. For instance, DiBAC₄(3) has been identified as a potent activator of large-conductance Ca²⁺-activated K⁺ (BK) channels, particularly when β1 or β4 subunits are present. This highlights the importance of using specific blockers to confirm the mechanism of action.
Comparative Data: K+ Channel Blockers
| Ion Channel Target | Cell Line | Assay Principle | Known Blocker | Expected Effect of Blocker on Oxonol Signal | Reference IC50/Concentration |
| Ca²⁺-sensitive K⁺ Channel | T-Lymphocytes | A23187 (Ca²⁺ ionophore) induced hyperpolarization | Quinine | Prevents hyperpolarization, maintaining a depolarized state | 100 µM |
| Ca²⁺-sensitive K⁺ Channel | T-Lymphocytes | Depolarization with high K⁺ | 4-Aminopyridine (4-AP) | Prevents K⁺ efflux, leading to depolarization | 10 mM |
| Kv1.3 | CHO Cells | High K⁺ depolarization | Various small molecules | Prevents depolarization, causing low fluorescence | ~50 compounds identified with IC50 < 10 µM |
| Kv10.1 | HEK Cells | High K⁺ depolarization | Fluoxetine | Prevents depolarization, causing low fluorescence | 11.2 ± 6.2 µM |
| Kv10.1 | HEK Cells | High K⁺ depolarization | Miconazole | Prevents depolarization, causing low fluorescence | 23.6 ± 5.0 µM |
Cross-Validation with Other Ion Transporters
The utility of this compound extends beyond potassium channels. The same principle of measuring membrane potential changes can be applied to other ion channels and transporters that influence a cell's voltage state.
Comparative Data: Anion Exchanger Blockers
One study revealed that the oxonol dye bis(1,3-dibutylbarbituric acid)pentamethine oxonol (diBA) is a potent inhibitor of the band 3-mediated anion exchanger, more so than the well-known inhibitor DIDS. This underscores the potential for oxonol dyes to have off-target effects that must be considered during assay development.
| Transporter Target | Cell Type | Known Blocker | Blocker IC50 | Oxonol Dye (diBA) as Inhibitor | diBA IC50 |
| Band 3 Anion Exchanger | Erythrocytes | DIDS | 31 ± 6 nM | diBA | 1.05 ± 0.13 nM |
Experimental Protocols
Below are detailed methodologies for conducting cross-validation experiments using this compound.
General Experimental Workflow for Cross-Validation
The following diagram outlines the logical steps for validating an this compound assay with a specific ion channel blocker.
Caption: Experimental workflow for ion channel assay cross-validation.
Protocol 1: K+ Channel Inhibitor Screening and Validation
This protocol is designed to identify inhibitors of voltage-gated or inwardly rectifying potassium channels.
-
Cell Preparation:
-
Seed cells stably expressing the potassium channel of interest (e.g., HEK-Kv1.3) into a 96- or 384-well black, clear-bottom plate.
-
Culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing this compound (e.g., DiBAC₄(3) at 1-10 µM) in a physiological salt solution (e.g., HEPES-buffered saline containing ~5 mM K⁺).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. Do not wash the cells, as the assay is homogeneous.
-
-
Compound and Blocker Addition:
-
To "Test Compound" wells, add the compounds to be screened.
-
To "Blocker Control" wells, add a known specific blocker for the channel (e.g., 100 µM Quinine for certain Ca²⁺-activated K⁺ channels).
-
To "Test + Blocker" wells, add both the test compound and the specific blocker.
-
To "Control" and "Maximum Signal" wells, add vehicle (e.g., DMSO).
-
Incubate for 10-20 minutes.
-
-
Stimulation and Measurement:
-
Prepare a high-potassium stimulation buffer (e.g., HEPES-buffered saline with K⁺ concentration raised to 90 mM, with a corresponding reduction in Na⁺ to maintain osmolarity).
-
Use a fluorescence plate reader equipped with injectors to add the stimulation buffer to all wells except the "Control" (no stimulation) wells.
-
Immediately begin kinetic fluorescence reading (e.g., Excitation ~488 nm, Emission ~516 nm). Read for 1-5 minutes to capture the peak response.
-
-
Data Analysis:
-
Maximum Signal: Wells with vehicle + high K⁺ stimulation.
-
Inhibition: A test compound that inhibits the channel will show a fluorescence signal significantly lower than the "Maximum Signal," similar to the "Blocker Control" wells.
-
Cross-Validation: If a test compound is a true inhibitor, its effect should not be additive in the "Test + Blocker" wells. The signal should be similar to the "Blocker Control" wells. An off-target effect might be observed if the signal is further reduced.
-
Conclusion
This compound provides a robust and scalable method for monitoring ion channel activity in a high-throughput format. Its sensitivity to membrane potential makes it broadly applicable to a wide range of ion channel targets. However, the potential for artifacts, including direct interactions with the target channel or interference from fluorescent compounds, necessitates careful validation. Cross-validation using well-characterized, specific ion channel blockers is an indispensable step in assay development. This process ensures that the observed fluorescence signals are a reliable measure of the activity of the intended target, leading to higher quality data and more confident hit identification in drug discovery campaigns.
References
- 1. Voltage-sensitive oxonol dyes are novel large-conductance Ca2+-activated K+ channel activators selective for beta1 and beta4 but not for beta2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT | Fluorescent Voltage Sensitive Dye Kit (kw. Voltage-sensitive probes: Part MPF-Kit) [fivephoton.com]
- 4. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Use of Oxonol Blue with Calcium Imaging Dyes: A Comparative Guide
In the dynamic field of cellular biology and drug discovery, the simultaneous measurement of membrane potential and intracellular calcium concentration provides a powerful tool to dissect complex signaling pathways. This guide offers a comprehensive comparison of the synergistic use of a blue-excitable oxonol dye, DiBAC4(3) (functionally representing "Oxonol Blue"), with common calcium imaging dyes: Fura-2, Fluo-4, and Cal-520. By presenting key performance metrics, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the optimal dye combination for their experimental needs.
Data Presentation: Quantitative Comparison of Dyes
The selection of appropriate fluorescent dyes is critical for successful simultaneous imaging. The following tables summarize the key spectral properties and performance characteristics of DiBAC4(3) and the selected calcium imaging dyes.
Table 1: Spectral Properties of Voltage- and Calcium-Sensitive Dyes
| Dye | Type | Excitation (nm) | Emission (nm) | Quantum Yield | Extinction Coefficient (cm-1M-1) |
| DiBAC4(3) | Voltage (Oxonol) | 493 | 517 | Not widely reported | ~170,000 (in MeOH) |
| Fura-2 | Calcium (Ratiometric) | 340 (Ca2+ bound) / 380 (Ca2+ free) | 510 | ~0.23 (Ca2+ bound) | ~30,000 (at 362 nm, Ca2+ free) |
| Fluo-4 | Calcium (Single Wavelength) | 495 | 528 | ~0.16 (Ca2+ bound) | ~82,000 |
| Cal-520 | Calcium (Single Wavelength) | 492 | 515 | Not widely reported | Not widely reported |
Table 2: Performance Characteristics and Considerations
| Dye | Signal-to-Noise Ratio (SNR) | Photostability | Phototoxicity | Key Considerations |
| DiBAC4(3) | Strong signal change upon depolarization[1] | Moderate; subject to photobleaching with intense illumination | Can exhibit phototoxicity, especially with prolonged exposure[2] | Slow response time (milliseconds to seconds); potential for pharmacological effects on ion channels.[3] |
| Fura-2 | Good; ratiometric nature corrects for loading variations | More resistant to photobleaching than Indo-1[4] | UV excitation can be phototoxic | Ratiometric imaging requires rapid switching of excitation wavelengths.[4] |
| Fluo-4 | High; >100-fold fluorescence increase upon Ca2+ binding | Moderate | Less phototoxic than UV-excited dyes | Susceptible to leakage and photobleaching; signal intensity depends on dye concentration. |
| Cal-520 | High; significantly better SNR compared to Fluo-3 or Fluo-4 | Improved compared to Fluo dyes | Reduced phototoxicity due to efficient excitation | Good intracellular retention; less affected by organic anion transporters. |
Experimental Protocols
Successful simultaneous imaging requires careful optimization of dye loading and imaging parameters to minimize spectral crosstalk and phototoxicity.
General Guidelines for Dye Loading
-
Cell Preparation: Plate cells on an appropriate imaging dish or coverslip to achieve 70-80% confluency on the day of the experiment.
-
Stock Solutions: Prepare stock solutions of DiBAC4(3) and the chosen calcium dye (Fura-2 AM, Fluo-4 AM, or Cal-520 AM) in high-quality, anhydrous DMSO.
-
Loading Buffer: Prepare a loading buffer, typically a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. For AM ester dyes, the addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization and cell loading. Probenecid (1-2.5 mM) can be added to inhibit organic anion transporters and reduce dye extrusion.
Protocol 1: Simultaneous Imaging with DiBAC4(3) and Fura-2
This combination is challenging due to the UV excitation of Fura-2 but can be achieved with appropriate filter sets and sequential excitation.
-
Dye Loading:
-
Prepare a loading solution containing 1-5 µM Fura-2 AM and 100 nM DiBAC4(3) in loading buffer.
-
Incubate cells in the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells 2-3 times with loading buffer to remove excess dye.
-
Allow for de-esterification of Fura-2 AM for at least 30 minutes before imaging.
-
-
Imaging Parameters:
-
Use a fluorescence microscope equipped with a multi-wavelength excitation source and a sensitive camera.
-
Fura-2 Imaging: Excite sequentially at 340 nm and 380 nm, and collect emission at ~510 nm.
-
DiBAC4(3) Imaging: Excite at ~490 nm and collect emission at ~520 nm.
-
Minimize exposure times and excitation light intensity to reduce phototoxicity. Acquire images sequentially to avoid spectral bleed-through.
-
Protocol 2: Simultaneous Imaging with DiBAC4(3) and Fluo-4 or Cal-520
This combination is more straightforward due to the similar excitation wavelengths of DiBAC4(3), Fluo-4, and Cal-520. Spectral unmixing or careful filter selection is crucial.
-
Dye Loading:
-
Prepare a loading solution containing 1-5 µM of Fluo-4 AM or Cal-520 AM and 100 nM DiBAC4(3) in loading buffer.
-
Incubate cells for 30-60 minutes at 37°C, protected from light.
-
Wash the cells 2-3 times with loading buffer.
-
Allow for de-esterification of the calcium dye for at least 30 minutes.
-
-
Imaging Parameters:
-
Use a microscope with two distinct emission channels.
-
Excitation: Use a single excitation wavelength around 490-495 nm.
-
Emission:
-
Channel 1 (DiBAC4(3)): Use a bandpass filter centered around 515-520 nm.
-
Channel 2 (Fluo-4/Cal-520): Use a bandpass filter centered around 525-530 nm.
-
-
Alternatively, use spectral imaging and linear unmixing to separate the two fluorescence signals.
-
Acquire images simultaneously in both channels.
-
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for simultaneous voltage and calcium imaging.
References
Critical evaluation of different oxonol dyes for specific research applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Oxonol dyes are a class of lipophilic, anionic fluorescent probes widely utilized in biological research to measure changes in cellular membrane potential. Their mechanism relies on a voltage-dependent partitioning across the plasma membrane. In depolarized cells, the negative charge of the dye facilitates its accumulation within the cytoplasm, where it binds to intracellular proteins and membranes, leading to a significant increase in fluorescence. Conversely, hyperpolarization of the cell membrane results in the exclusion of the dye and a decrease in fluorescence. This characteristic makes them valuable tools for studying ion channel function, cell viability, and for high-throughput screening of compounds that modulate membrane potential.
This guide provides a critical evaluation and comparison of several commonly used oxonol dyes, offering quantitative data, detailed experimental protocols, and visual guides to aid researchers in selecting the most appropriate dye for their specific research applications.
Comparative Analysis of Oxonol Dyes
The selection of an appropriate oxonol dye depends on several factors, including the specific application, the instrumentation available, and the cell type under investigation. The following table summarizes the key quantitative parameters of some of the most frequently used oxonol dyes to facilitate an informed decision.
| Dye | Abbreviation | Excitation (nm) | Emission (nm) | Sensitivity | Key Features & Considerations |
| bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol | DiBAC₄(3) | ~490 | ~516 | ~1% fluorescence change per mV[1][2] | Most commonly used oxonol dye; spectrally compatible with FITC filter sets; potential to modulate GABA-A receptor function[3][4]. |
| bis-(1,3-Diethylthiobarbituric Acid)Trimethine Oxonol | DiSBAC₂(3) | ~530 | ~560 | Not consistently reported | Red-shifted spectra compared to DiBAC₄(3), useful for multiplexing with blue/green fluorophores; may have reduced direct effects on GABA-A receptors compared to DiBAC dyes[5]. |
| bis-(1,3-Dibutylbarbituric Acid)Pentamethine Oxonol | DiBAC₄(5) | ~590 | ~616 | Not consistently reported | Longest wavelength bis-barbituric acid oxonol, suitable for experiments where autofluorescence from native cellular components is a concern. |
| Oxonol V | - | ~610 | ~640 | Not consistently reported | Slower response time compared to Oxonol VI. |
| Oxonol VI | - | ~614 | ~646 | Not consistently reported | Responds more rapidly to changes in membrane potential than Oxonol V; its voltage-dependent partitioning is often measured by absorption rather than fluorescence. |
Signaling Pathway Visualization
Oxonol dyes are instrumental in studying signaling pathways that involve changes in membrane potential. A classic example is the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels by G-protein coupled receptors (GPCRs), such as the M2 muscarinic acetylcholine receptor.
Experimental Protocols
To ensure reproducibility and accuracy, it is crucial to follow standardized protocols. Below are detailed methodologies for a common application of oxonol dyes: a microplate-based assay for measuring changes in membrane potential.
Objective: To measure changes in cellular membrane potential in a 96-well plate format using an oxonol dye and a fluorescence microplate reader.
Materials:
-
Selected Oxonol Dye (e.g., DiBAC₄(3), DiSBAC₂(3), or Oxonol VI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with appropriate filter sets
-
Positive control for depolarization (e.g., high concentration of KCl)
-
Positive control for hyperpolarization (e.g., valinomycin in low KCl buffer)
Protocol:
-
Cell Plating:
-
For adherent cells, seed at a density of 40,000 to 80,000 cells per well in a 96-well plate and culture overnight to allow for attachment.
-
For suspension cells, use a poly-D-lysine coated plate and gently centrifuge the plate after cell addition to form a monolayer.
-
-
Dye Loading Solution Preparation:
-
Prepare a stock solution of the oxonol dye in DMSO (typically 1-10 mM).
-
On the day of the experiment, dilute the stock solution in HBSS to the desired final working concentration. The optimal concentration should be determined empirically for each cell type and dye but often ranges from 100 nM to 5 µM. For DiBAC₄(3), a final concentration of 1-5 µM is common. For Oxonol VI, a lower concentration in the range of 10-500 nM is often used.
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Add the dye loading solution to each well (typically 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, do not wash the cells. Place the plate directly into the fluorescence microplate reader.
-
Set the excitation and emission wavelengths according to the selected dye (see table above).
-
Measure the baseline fluorescence.
-
Add your test compounds, as well as positive and negative controls, to the appropriate wells.
-
Immediately begin kinetic reading of the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F₀), or as the change in fluorescence (ΔF = F - F₀).
-
Compare the fluorescence changes induced by your test compounds to those of the controls to determine their effect on membrane potential.
-
Experimental Workflow and Decision Guide
The selection of the most suitable oxonol dye is a critical step in experimental design. The following workflow and decision tree provide a logical framework for this process.
Critical Considerations and Limitations
While oxonol dyes are powerful tools, researchers must be aware of their limitations to ensure accurate data interpretation:
-
Slow Response Time: Oxonol dyes are considered "slow-response" probes because their mechanism relies on the physical redistribution of the dye across the cell membrane. This makes them unsuitable for measuring transient, millisecond-scale changes in membrane potential, such as those that occur during an action potential.
-
Potential for Off-Target Effects: Some oxonol dyes, including the widely used DiBAC₄(3), have been shown to modulate the function of certain ion channels, such as the GABA-A receptor. This is a critical consideration, as it can lead to artifacts and misinterpretation of data, especially in neuroscience research. It is essential to perform appropriate controls to rule out direct effects of the dye on the biological system under investigation.
-
Toxicity: Like many fluorescent probes, oxonol dyes can be toxic to cells, particularly at high concentrations or with prolonged incubation times. It is crucial to determine the optimal dye concentration and incubation time that provides a robust signal with minimal impact on cell viability.
-
Compound Interference: In high-throughput screening applications, it is important to be aware that some test compounds may directly interact with the oxonol dye, leading to fluorescence quenching or enhancement that is independent of any effect on membrane potential.
References
- 1. 膜電位インジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Oxonol Blue: A Guide for Laboratory Professionals
Ensuring laboratory safety and minimizing environmental impact are paramount in scientific research. This guide provides essential safety and logistical information for the proper disposal of Oxonol Blue, a common dye used in various laboratory applications. Adherence to these procedures will help your facility maintain a safe operating environment and comply with relevant regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| Protective Gear | Specifications | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Impervious clothing, such as a lab coat | Protects skin and personal clothing from contamination. |
| Respiratory | Suitable respirator | Recommended when handling the solid form to avoid inhalation of dust particles. |
In the event of a spill, immediately secure the area. For solid spills, dampen the material with moist sand to prevent it from becoming airborne, then carefully sweep it into a labeled, sealed container for disposal.[1] Clean any remaining traces with water and detergent.[1] All cleanup materials must be treated as chemical waste.[1]
Step-by-Step Disposal Procedures
While this compound is not always classified as a hazardous substance, it is imperative to follow systematic disposal procedures to prevent environmental contamination.[2] Disposal must always be conducted in accordance with local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof container.
-
Solid Waste: Place unused or expired solid this compound, as well as contaminated materials like gloves, wipes, and pipette tips, into a separate, durable, and sealed container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" (or as required by your institution), the chemical name "this compound," and any other information mandated by your institution's Environmental Health and Safety (EHS) office.
2. In-Lab Treatment for Aqueous Solutions (Recommended for Small Quantities): To minimize the environmental impact of aqueous dye waste, in-lab decolorization is a responsible practice.
Method: Adsorption using Activated Carbon This method is effective for removing the dye from a solution.
Experimental Protocol:
-
Preparation: For every 100 mL of the this compound solution, weigh approximately 5 grams of activated carbon. The exact amount may need to be optimized based on the dye concentration.
-
Adsorption: Add the activated carbon to the dye solution and stir the mixture for at least one hour to allow for sufficient adsorption of the dye onto the carbon.
-
Separation: Separate the activated carbon from the solution by filtration.
-
Disposal of Treated Solution: The resulting clear liquid should be neutralized to a pH of approximately 7. After neutralization, and in accordance with local wastewater regulations, this treated water may often be disposed of down the drain with a copious amount of running water. Always consult your institution's EHS office for specific guidance.
-
Disposal of Contaminated Carbon: The activated carbon, now contaminated with this compound, must be collected in a sealed, labeled container and disposed of as solid chemical waste through your institution's hazardous waste program.
3. Final Disposal of Solid and Concentrated Waste:
-
Store all sealed and labeled containers of solid this compound waste and contaminated activated carbon in a designated hazardous waste accumulation area.
-
This area should be away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Oxonol Blue
Disclaimer: A specific Safety Data Sheet (SDS) for "Oxonol Blue" (CAS 51858-17-4) could not be located during this search. The following safety and handling information is primarily based on a summary of safety data for the closely related compound "OXONOL 805 BLUE" (CAS 27969-56-8) and general safety protocols for handling dyes.[1] Researchers should always consult the official SDS provided by the supplier before handling any chemical and perform a risk assessment for their specific laboratory conditions.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound and similar oxonol dyes in a research environment.
Hazard Identification and First Aid
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: If the individual feels unwell, seek medical attention. Rinse their mouth with water.[1]
Personal Protective Equipment (PPE)
Consistent with handling powdered dyes and chemicals, a comprehensive PPE strategy is crucial to minimize exposure.[2][3][4]
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and splashes of dye solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or rubber). | To prevent skin contact with the dye. |
| Body Protection | A lab coat or protective clothing that covers the entire body from wrists to ankles. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A dust mask or a respirator should be worn when handling the powdered form of the dye to prevent inhalation. | To avoid respiratory irritation from inhaling fine dust particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing and Solution Preparation:
-
When weighing the powdered dye, do so carefully to minimize the generation of dust.
-
Prepare solutions by slowly adding the powder to the solvent to avoid splashing.
-
-
Use in Experiments:
-
Handle all solutions containing this compound with the same care as the solid form.
-
Avoid direct contact with skin and eyes.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination.
Waste Disposal Protocol:
-
Solid Waste:
-
Collect any unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a clearly labeled, sealed waste container.
-
Do not pour this compound solutions down the drain.
-
-
Final Disposal:
-
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
